molecular formula C77H109N21O20S B550166 Acth (1-14) CAS No. 25696-21-3

Acth (1-14)

Cat. No.: B550166
CAS No.: 25696-21-3
M. Wt: 1680.9 g/mol
InChI Key: WKVUCFHTERJJRV-MSKBXMOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha1-14-Corticotropin is a synthetic peptide fragment corresponding to the first 14 amino acids of the native adrenocorticotropic hormone (ACTH). Unlike the full-length ACTH(1-39), which is the primary stimulator of glucocorticoid production in the adrenal cortex via the MC2 receptor , this fragment is primarily investigated for its affinity to other melanocortin receptors (MCRs), particularly MC1R and MC3R . The core sequence of His-Phe-Arg-Trp, shared among melanocortins, is responsible for receptor recognition and binding . This makes alpha1-14-Corticotropin a valuable tool for studying corticosteroid-independent pathways, including the modulation of immune cell function and the control of inflammation . In research settings, it is used to explore the down-modulating actions on immune-system cells, such as inhibiting pro-inflammatory cytokine production and restraining the NF-κB transcription factor pathway . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUCFHTERJJRV-MSKBXMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H109N21O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180390
Record name Acth (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1680.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25696-21-3
Record name Acth (1-14)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (1-14)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to ACTH (1-14) Peptide: Sequence, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland, playing a central role in the hypothalamic-pituitary-adrenal (HPA) axis. The N-terminal fragment, ACTH (1-14), with the amino acid sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, retains significant biological activity. This technical guide provides a comprehensive overview of the sequence, structure, biological functions, and experimental methodologies related to ACTH (1-14), with a focus on its roles in steroidogenesis and osteogenesis.

Peptide Sequence and Physicochemical Properties

The primary structure and key physicochemical properties of ACTH (1-14) are summarized below.

PropertyValue
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly
One-Letter Code SYSMEHFRWGKPVG
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S
Molecular Weight 1680.88 g/mol

Biological Activity and Signaling Pathways

ACTH (1-14) exerts its biological effects primarily through the activation of the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR). While it is a fragment of the full-length ACTH, it demonstrates a lower efficacy in stimulating its primary target.

Steroidogenesis in Adrenal Cells

In adrenocortical cells, the binding of ACTH (1-14) to MC2R initiates a signaling cascade that leads to the synthesis and secretion of glucocorticoids, such as cortisol. Although less potent than full-length ACTH, the 1-14 fragment can still significantly increase steroid production.

ACTH_Steroidogenesis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Binds G_Protein Gαs MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR StAR Protein PKA->StAR Activates CREB->StAR Upregulates Transcription Mitochondrion Mitochondrion StAR->Mitochondrion Transports Cholesterol Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Cortisol Cortisol Pregnenolone->Cortisol Enzymatic Steps

Osteogenic Activity

Recent studies have highlighted a role for ACTH and its fragments in bone metabolism. ACTH (1-14) has been shown to promote the proliferation of osteoblasts and enhance the expression of key bone matrix proteins like collagen I.

ACTH_Osteogenesis_Workflow ACTH ACTH (1-14) Treatment Osteoblasts Osteoblast Culture ACTH->Osteoblasts Proliferation Increased Proliferation Osteoblasts->Proliferation Gene_Expression Altered Gene Expression Osteoblasts->Gene_Expression Collagen Increased Collagen I mRNA Gene_Expression->Collagen

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of ACTH (1-14) on steroidogenesis and osteoblast proliferation from various studies.

Table 1: Effect of ACTH on Steroid Production in Human Adrenal Cells

SteroidTreatmentFold Increase over Basal
Cortisol10 nM ACTH (48h)>30-fold[1]
DHEA-S10 nM ACTH (48h)~8-fold[1]

Table 2: Effect of ACTH on Osteoblast Proliferation (MTT Assay)

ACTH ConcentrationProliferation Increase (%)
10⁻⁸ M5.65%
10⁻⁷ M11.35%
10⁻⁶ M15.4%

Table 3: Effect of ACTH on Collagen I mRNA Expression in Osteoblasts

ACTH ConcentrationFold Increase in Collagen I mRNA
10 nM~2.5-fold

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Primary Human Adrenal Cell Culture and ACTH Treatment

Objective: To culture primary human adrenal cells and stimulate them with ACTH to measure steroid production.

Materials:

  • Human adrenal tissue

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Collagenase type I

  • DNase I

  • ACTH (1-14) peptide

  • 24-well culture plates

Protocol:

  • Mince fresh adrenal tissue into small pieces (1-2 mm³).

  • Digest the tissue with DMEM/F12 containing 0.1% collagenase and 0.01% DNase I at 37°C for 30-60 minutes with gentle agitation.[2]

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Wash the cells twice with DMEM/F12 by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Plate the cells in 24-well plates at a density of 200,000 cells per well.[1]

  • Allow the cells to adhere and grow to 70-80% confluency.

  • Replace the medium with serum-free DMEM/F12 for 24 hours prior to treatment.

  • Treat the cells with the desired concentrations of ACTH (1-14) (e.g., 10 nM) for the specified duration (e.g., 48 hours).[1]

  • Collect the culture medium for steroid analysis (e.g., cortisol ELISA).

Osteoblast Proliferation (MTT) Assay

Objective: To quantify the effect of ACTH (1-14) on osteoblast proliferation.

Materials:

  • Osteoblast cell line (e.g., SaOS-2) or primary osteoblasts

  • Culture medium (e.g., McCoy's 5A for SaOS-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • ACTH (1-14) peptide

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed osteoblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of ACTH (1-14) (e.g., 10⁻⁸ M to 10⁻⁶ M). Include a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage increase in proliferation relative to the control.

Quantitative Real-Time PCR (qPCR) for Collagen I Gene Expression

Objective: To measure the effect of ACTH (1-14) on the mRNA expression of Collagen Type I Alpha 1 (COL1A1) in osteoblasts.

Materials:

  • Treated osteoblast cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Primers for human COL1A1 and a reference gene (e.g., GAPDH)

    • COL1A1 Forward Primer: (Example) 5'-TCTGCGACAACGGCAAGGTG-3'

    • COL1A1 Reverse Primer: (Example) 5'-GACGCCGGTGGTTTCTTGGT-3'

  • Real-time PCR instrument

Protocol:

  • Lyse the ACTH-treated and control osteoblasts and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

  • Perform qPCR using a standard thermal cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Perform a melt curve analysis to verify the specificity of the PCR product.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of COL1A1 to the reference gene (GAPDH).

Conclusion

The ACTH (1-14) peptide, while a fragment of the full-length hormone, demonstrates significant and diverse biological activities. Its ability to stimulate steroidogenesis in adrenal cells and promote osteoblast proliferation and differentiation highlights its potential as a therapeutic agent and a valuable tool for research in endocrinology and bone biology. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for scientists and researchers investigating the multifaceted roles of this important peptide. Further research is warranted to fully elucidate the therapeutic potential and the precise molecular mechanisms of ACTH (1-14) in various physiological and pathological contexts.

References

The Multifaceted Biological Activity of Adrenocorticotropic Hormone Fragment 1-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone primarily known for its role in stimulating corticosteroid production from the adrenal cortex. However, various fragments of ACTH exhibit unique biological activities, often independent of steroidogenesis. This technical guide provides an in-depth exploration of the biological activities of ACTH fragment 1-14 (ACTH(1-14)), a significant N-terminal sequence. This document summarizes the current understanding of its interactions with melanocortin receptors, its downstream signaling pathways, and its physiological effects, including steroidogenic, lipolytic, immunomodulatory, and osteogenic activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1] While the full-length peptide is the primary ligand for the melanocortin-2 receptor (MC2R) in the adrenal cortex, shorter fragments of ACTH have been shown to possess distinct biological functions.[2][3] The N-terminal region is crucial for the biological activity of the entire molecule.[3] Specifically, the ACTH(1-14) fragment, with the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, retains a spectrum of activities, making it a subject of significant interest for therapeutic development.[2] This guide delves into the core biological activities of ACTH(1-14), presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Receptor Interactions and Binding Affinity

ACTH(1-14) exerts its effects by interacting with the family of melanocortin receptors (MCRs), which are G-protein coupled receptors. While its primary affinity is for the MC2R, it also exhibits binding to other MCR subtypes, which likely mediates its diverse, non-steroidogenic effects.

Quantitative Data: Receptor Binding Affinity

The binding affinity of ACTH(1-14) for various melanocortin receptors has been characterized, although comprehensive data across all receptor subtypes from a single study is limited. The following table summarizes available quantitative data for ACTH fragments, providing context for the binding profile of ACTH(1-14).

LigandReceptorBinding Affinity (Ki, nM)
ACTH(1-14) hMC1R15.6 ± 2.1
hMC3R118 ± 19
hMC4R473 ± 78
hMC5R1790 ± 320
α-MSHhMC1R0.29 ± 0.04
hMC3R5.3 ± 0.8
hMC4R25.7 ± 4.1
hMC5R39.2 ± 6.3
ACTH(1-24)hMC1R1.1 ± 0.1
hMC3R18.2 ± 2.9
hMC4R89.1 ± 14.2
hMC5R141 ± 23
ACTH(1-39)hMC1R2.9 ± 0.5
hMC3R31.6 ± 5.1
hMC4R158 ± 25
hMC5R251 ± 40

hMC1R, hMC3R, hMC4R, hMC5R refer to human melanocortin receptors 1, 3, 4, and 5, respectively.

Biological Activities and Signaling Pathways

ACTH(1-14) demonstrates a range of biological effects, mediated by distinct signaling pathways depending on the receptor and cell type involved.

Steroidogenic Activity

ACTH(1-14) can stimulate the production of corticosteroids, such as cortisol and corticosterone, from adrenal cortex cells, although with lower potency compared to full-length ACTH or ACTH(1-24). This activity is mediated through the MC2R.

Upon binding to MC2R on adrenocortical cells, ACTH(1-14) activates a canonical Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB) and steroidogenic acute regulatory (StAR) protein. This cascade ultimately enhances the transcription of steroidogenic enzymes and the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis.

G ACTH_1_14 ACTH(1-14) MC2R MC2R ACTH_1_14->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates StAR StAR Activation PKA->StAR Activates Transcription ↑ Steroidogenic Enzyme Transcription CREB->Transcription Cholesterol ↑ Cholesterol Transport to Mitochondria StAR->Cholesterol Steroidogenesis ↑ Steroidogenesis (Cortisol, Corticosterone) Transcription->Steroidogenesis Cholesterol->Steroidogenesis

Caption: MC2R-mediated steroidogenesis signaling pathway of ACTH(1-14).

Lipolytic Activity

ACTH(1-14) has been shown to induce lipolysis in adipocytes. Its activity is less potent than that of ACTH(1-24). One study found the relative lipolytic activity of ACTH(1-14) to be 17.3% and 69.9% of ACTH(1-24) at concentrations of 10⁻⁷ M and 10⁻⁶ M, respectively.

The lipolytic effect of ACTH fragments is also mediated through a cAMP-dependent pathway in fat cells. Binding to melanocortin receptors on adipocytes (likely MC2R or other MCRs) activates adenylyl cyclase, leading to increased cAMP and subsequent activation of PKA. PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the key enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol.

G ACTH_1_14 ACTH(1-14) MCR_Adipocyte Melanocortin Receptor (e.g., MC2R) ACTH_1_14->MCR_Adipocyte Binds G_protein Gs Protein MCR_Adipocyte->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) Activation PKA->HSL Phosphorylates Lipolysis ↑ Lipolysis (Triglyceride Breakdown) HSL->Lipolysis

Caption: Signaling pathway of ACTH(1-14)-induced lipolysis in adipocytes.

Immunomodulatory and Anti-inflammatory Activity

Beyond its endocrine functions, ACTH(1-14) exhibits direct immunomodulatory and anti-inflammatory properties. These effects are largely independent of glucocorticoid production and are mediated by interactions with melanocortin receptors on various immune cells, including macrophages. ACTH(1-14) can suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α and promote a shift towards an anti-inflammatory M2 macrophage phenotype. This activity is thought to involve MC1R, MC3R, and MC5R.

The binding of ACTH(1-14) to MC1R/MC3R/MC5R on macrophages can initiate signaling cascades that inhibit the activation of the pro-inflammatory transcription factor NF-κB. This can occur through various mechanisms, including the cAMP/PKA pathway, which can interfere with NF-κB signaling. The net effect is a reduction in the transcription and release of pro-inflammatory cytokines.

G ACTH_1_14 ACTH(1-14) MCR_Immune MC1R, MC3R, MC5R (on Macrophage) ACTH_1_14->MCR_Immune Binds Signaling Intracellular Signaling (e.g., ↑cAMP/PKA) MCR_Immune->Signaling Activates NFkB NF-κB Pathway Signaling->NFkB Inhibits Polarization M2 Macrophage Polarization Signaling->Polarization Promotes Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Immunomodulatory signaling of ACTH(1-14) in macrophages.

Osteogenic Activity

Recent studies have highlighted a role for ACTH fragments in bone metabolism. ACTH(1-14) has been shown to enhance osteoblast proliferation and the synthesis of collagen I. At a concentration of 10 nM, it can upregulate collagen I mRNA by 2.5-fold in human osteoblasts. This osteogenic activity appears to be independent of cortisol, suggesting a direct effect on bone cells. The MC2R has been identified on osteoblasts, implicating it in mediating these effects.

The binding of ACTH(1-14) to MC2R on osteoblasts can activate signaling pathways that promote differentiation and matrix production. While the complete pathway is still under investigation, evidence suggests the involvement of bone morphogenetic protein 2 (BMP2), Smad1, and Wnt signaling pathways, which are critical regulators of osteogenesis.

G ACTH_1_14 ACTH(1-14) MC2R_Osteoblast MC2R (on Osteoblast) ACTH_1_14->MC2R_Osteoblast Binds Signaling Intracellular Signaling MC2R_Osteoblast->Signaling Activates BMP2_Smad1 ↑ BMP2/Smad1 Pathway Signaling->BMP2_Smad1 Wnt ↑ Wnt Signaling Signaling->Wnt Proliferation ↑ Osteoblast Proliferation BMP2_Smad1->Proliferation Collagen ↑ Collagen I Synthesis BMP2_Smad1->Collagen Wnt->Proliferation Wnt->Collagen

Caption: Osteogenic signaling pathway of ACTH(1-14) in osteoblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ACTH(1-14) biological activity.

In Vitro Steroidogenesis Assay

This protocol is for determining the effect of ACTH(1-14) on steroid production in adrenal cell lines (e.g., H295R).

G Start 1. Seed H295R cells in 24-well plates and culture to 80% confluency. Starve 2. Replace with serum-free medium for 24 hours. Start->Starve Treat 3. Treat cells with varying concentrations of ACTH(1-14) (e.g., 10⁻¹² to 10⁻⁶ M). Starve->Treat Incubate 4. Incubate for 24-48 hours at 37°C, 5% CO₂. Treat->Incubate Collect 5. Collect the cell culture supernatant. Incubate->Collect Measure 6. Measure steroid levels (e.g., cortisol) using ELISA or LC-MS/MS. Collect->Measure Analyze 7. Normalize steroid levels to cell protein content. Measure->Analyze

Caption: Experimental workflow for in vitro steroidogenesis assay.

Materials:

  • H295R human adrenocortical carcinoma cell line

  • DMEM/F12 medium supplemented with cosmic calf serum and insulin-transferrin-selenium

  • 24-well tissue culture plates

  • ACTH(1-14) peptide

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Cortisol ELISA kit or access to LC-MS/MS

Procedure:

  • Cell Culture: Culture H295R cells in complete medium until they reach approximately 80% confluency in 24-well plates.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal steroid production.

  • Treatment: Prepare a serial dilution of ACTH(1-14) in serum-free medium. Remove the starvation medium and add the ACTH(1-14) solutions to the respective wells. Include a vehicle control (medium alone).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Sample Collection: After incubation, collect the cell culture supernatant for steroid measurement.

  • Cell Lysis and Protein Quantification: Wash the cells with PBS, then lyse the cells using a suitable lysis buffer. Determine the total protein concentration in each well using a BCA protein assay.

  • Steroid Measurement: Measure the concentration of the steroid of interest (e.g., cortisol) in the collected supernatant using a commercially available ELISA kit according to the manufacturer's instructions, or by using LC-MS/MS for broader steroid profiling.

  • Data Analysis: Normalize the measured steroid concentrations to the total protein content of the corresponding well to account for any variations in cell number.

Adipocyte Lipolysis Assay

This protocol describes a method to measure the lipolytic activity of ACTH(1-14) in isolated primary adipocytes or differentiated 3T3-L1 cells.

G Start 1. Isolate primary adipocytes or differentiate 3T3-L1 cells. Wash 2. Wash cells with Krebs-Ringer bicarbonate buffer (KRB). Start->Wash Treat 3. Incubate cells with ACTH(1-14) and a positive control (e.g., isoproterenol). Wash->Treat Incubate 4. Incubate for 2 hours at 37°C. Treat->Incubate Collect 5. Collect the incubation medium. Incubate->Collect Measure 6. Measure glycerol or free fatty acid (FFA) release. Collect->Measure Analyze 7. Express lipolysis as a percentage of the positive control. Measure->Analyze

Caption: Experimental workflow for adipocyte lipolysis assay.

Materials:

  • Isolated primary adipocytes or differentiated 3T3-L1 adipocytes

  • Krebs-Ringer bicarbonate (KRB) buffer supplemented with BSA

  • ACTH(1-14) peptide

  • Isoproterenol (positive control)

  • Glycerol or Free Fatty Acid (FFA) assay kit

  • 96-well plates

Procedure:

  • Cell Preparation: Isolate primary adipocytes from adipose tissue or use differentiated 3T3-L1 adipocytes.

  • Washing: Wash the adipocytes twice with KRB buffer to remove any residual media components.

  • Treatment: Resuspend the cells in KRB buffer and add varying concentrations of ACTH(1-14). Include a vehicle control and a positive control for lipolysis, such as isoproterenol.

  • Incubation: Incubate the cells at 37°C for 2 hours with gentle shaking.

  • Sample Collection: After incubation, centrifuge the cell suspension and collect the infranatant (the aqueous layer below the floating fat cells).

  • Measurement of Lipolysis: Measure the concentration of glycerol or FFAs in the collected medium using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the amount of glycerol or FFA released and express the lipolytic activity of ACTH(1-14) relative to the basal (vehicle control) and maximal (isoproterenol) stimulation.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of ACTH(1-14) to specific melanocortin receptors expressed in a suitable cell line (e.g., HEK293 cells).

G Start 1. Prepare cell membranes from cells expressing the target MCR. Incubate 2. Incubate membranes with a radiolabeled ligand (e.g., ¹²⁵I-NDP-MSH) and varying concentrations of unlabeled ACTH(1-14). Start->Incubate Separate 3. Separate bound from free radioligand by rapid filtration. Incubate->Separate Count 4. Measure radioactivity on the filters using a gamma counter. Separate->Count Analyze 5. Determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation. Count->Analyze

Caption: Workflow for competitive radioligand binding assay.

Materials:

  • HEK293 cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC1R, MC2R, etc.)

  • Radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH)

  • Unlabeled ACTH(1-14) peptide

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgSO₄, 0.2% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Harvest cells expressing the target receptor and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, set up the binding reaction by adding the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled competitor, ACTH(1-14). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of ACTH(1-14) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The adrenocorticotropic hormone fragment 1-14 is a biologically active peptide with a diverse range of functions that extend beyond the classical steroidogenic role of full-length ACTH. Its ability to interact with multiple melanocortin receptors allows it to exert immunomodulatory, anti-inflammatory, and osteogenic effects. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. Further investigation into the specific signaling pathways and the therapeutic potential of ACTH(1-14) and its analogues is warranted, particularly in the fields of inflammatory diseases and bone regeneration. The multifaceted nature of this peptide fragment underscores the complexity of the melanocortin system and its potential as a source of novel therapeutic agents.

References

An In-depth Technical Guide to ACTH(1-14) and Melanocortin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding characteristics of Adrenocorticotropic Hormone (ACTH) fragments, with a specific focus on ACTH(1-14), at the five melanocortin receptors (MC1R-MC5R). It consolidates quantitative binding data, details common experimental protocols, and visualizes key concepts and pathways to support research and development in the field of melanocortin pharmacology.

Introduction to the Melanocortin System

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, inflammation, and sexual function.[1][2] This system comprises five G protein-coupled receptors (GPCRs): MC1R, MC2R, MC3R, MC4R, and MC5R.[3] These receptors are activated by a family of peptide agonists derived from the precursor protein pro-opiomelanocortin (POMC).[4]

The primary POMC-derived peptides are the melanocyte-stimulating hormones (α-MSH, β-MSH, γ-MSH) and ACTH.[1] While the MSH peptides and ACTH can activate MC1R, MC3R, MC4R, and MC5R with varying affinities, ACTH is the only endogenous ligand that can activate the MC2R, also known as the ACTH receptor. Understanding the structural basis for this selectivity and the binding affinities of various ACTH fragments is paramount for the development of receptor-specific therapeutic agents.

ACTH(1-39) is the full-length endogenous peptide. The N-terminal fragment ACTH(1-13) is identical to α-MSH. This guide focuses on the binding properties of ACTH fragments, particularly the ACTH(1-14) sequence, to elucidate the minimal structural requirements for receptor interaction and activation.

Binding Affinity of ACTH Fragments at Melanocortin Receptors

The binding and functional activity of ACTH fragments are highly dependent on the specific receptor subtype. While the core MSH sequence (His-Phe-Arg-Trp) is critical for MC1R, MC3R, MC4R, and MC5R, the MC2R has unique requirements that extend beyond this region.

MC1R, MC3R, MC4R, and MC5R

For the non-MC2R melanocortin receptors, the binding epitope is largely contained within the α-MSH sequence (ACTH 1-13). Studies comparing various ACTH fragments have shown that extending the peptide chain from 13 to 24 amino acids does not significantly alter the binding affinity for these receptors. In fact, truncation of ACTH(1-24) has been shown to have minimal effects (≤ 6-fold change in potency) at MC1R, MC3R, MC4R, and MC5R. The MC3 receptor shows a preference for the natural desacetylated N-terminal of ACTH peptides. This indicates that the additional amino acid in ACTH(1-14) compared to α-MSH is not expected to dramatically change the binding profile at these four receptors.

MC2R (The ACTH Receptor)

The MC2R is unique in its absolute requirement for ACTH; it does not bind MSH peptides. This specificity is conferred by regions of the ACTH peptide located C-terminal to the α-MSH sequence. Research has identified the basic tetrapeptide sequence Lys-Lys-Arg-Arg, corresponding to residues 15-18 of ACTH, as being critical for agonist potency at the MC2R. The presence of the melanocortin receptor accessory protein (MRAP1) is also required for functional MC2R expression and signaling.

Pharmacological studies involving sequential C-terminal truncations of ACTH(1-24) have demonstrated a dramatic loss of potency at MC2R as these key basic residues are removed. The minimal sequence capable of stimulating the MC2R was identified as ACTH(1-15). This strongly implies that ACTH(1-14), which lacks the critical Lys-15, would have negligible to no binding affinity or functional activity at the MC2R.

Quantitative Data on ACTH Fragment Binding

The following tables summarize the available quantitative data for the binding affinity and functional potency of various ACTH fragments at the five melanocortin receptors. This data is compiled from studies using transfected cell lines expressing the individual human or mouse receptors.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments at Melanocortin Receptors

Ligand MC1R MC3R MC4R MC5R MC2R
ACTH(1-24) ~0.96 High High High 0.94
ACTH(1-39) Lower than ACTH(1-24) High High High 0.84
α-MSH (ACTH 1-13) High High High High No Affinity

| Desacetyl-α-MSH | Lower than α-MSH | Higher than α-MSH | N/A | N/A | No Affinity |

Table 2: Functional Potency (EC50, nM) of ACTH Fragments at Melanocortin Receptors

Ligand MC1R MC3R MC4R MC5R MC2R
ACTH(1-24) Potent Potent Potent Potent 0.0075
ACTH(1-17) Potent Potent Potent Potent 0.049
ACTH(1-15) Potent Potent Potent Potent 1450
ACTH(1-14) Potent Potent Potent Potent >10000 (Inactive)

| ACTH(1-39) | Potent | Potent | Potent | Potent | 0.057 |

Note: Potency at MC1R, MC3R, MC4R, and MC5R for truncated analogs remains high, while potency at MC2R drops over 6500-fold when truncating from ACTH(1-24) to ACTH(1-14).

Experimental Protocols

The data presented above are typically generated using competitive radioligand binding assays and functional cAMP accumulation assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

A. Materials and Reagents

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells transiently or stably transfected with the specific human melanocortin receptor subtype (e.g., hMC4R).

  • Radioligand: A high-affinity, non-selective melanocortin agonist, typically [¹²⁵I]Nle⁴, D-Phe⁷-α-MSH ([¹²⁵I]NDP-MSH).

  • Test Ligands: Unlabeled peptides such as ACTH(1-14), ACTH(1-24), and α-MSH, prepared in a series of dilutions.

  • Buffers:

    • Binding Buffer: DMEM or similar, supplemented with 25 mM HEPES and 0.1% BSA.

    • Wash Buffer: Ice-cold buffer, e.g., 50 mM Tris-HCl.

  • Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a gamma counter.

B. Step-by-Step Procedure

  • Plate Setup: The assay is performed in a 96-well plate format.

  • Reaction Mixture: To each well, add in sequence:

    • Receptor-containing cell membranes (e.g., 5-20 µg protein).

    • A serial dilution of the unlabeled test ligand (e.g., ACTH(1-14)).

    • A fixed concentration of the radioligand (e.g., [¹²⁵I]NDP-MSH).

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled agonist (e.g., 1 µM NDP-MSH).

  • Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

C. Data Analysis

  • Calculate Specific Binding: For each concentration of the test ligand, subtract the counts per minute (CPM) of the NSB wells from the total CPM.

  • Generate Competition Curve: Plot the specific binding (as a percentage of maximum specific binding) against the logarithm of the test ligand concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data and determine the IC50 value, which is the concentration of test ligand that inhibits 50% of specific radioligand binding.

  • Calculate Ki: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

Melanocortin_Signaling_Pathway cluster_membrane Plasma Membrane MCR Melanocortin Receptor (e.g., MC4R) Gs Gs Protein (αβγ) MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist ACTH / MSH Agonist Agonist->MCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Steroidogenesis, Pigment Production) PKA->Response Phosphorylates Downstream Targets

Caption: Canonical Gs-coupled signaling pathway for melanocortin receptors.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes 1. Prepare Receptor Membranes Incubate 4. Incubate Membranes, Radioligand & Competitor Membranes->Incubate Radioligand 2. Prepare Radioligand ([¹²⁵I]NDP-MSH) Radioligand->Incubate Competitor 3. Prepare Serial Dilutions of Unlabeled Ligand Competitor->Incubate Filter 5. Separate Bound/Free via Vacuum Filtration Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Quantify Radioactivity (Gamma Counter) Wash->Count Plot 8. Plot % Inhibition vs. [Competitor] Count->Plot IC50 9. Calculate IC50 (Non-linear Regression) Plot->IC50 Ki 10. Convert to Ki (Cheng-Prusoff) IC50->Ki ACTH_Fragment_Affinity ACTH Fragment Affinity Logic cluster_peptides cluster_receptors cluster_affinity aMSH α-MSH (ACTH 1-13) MC1R MC1R aMSH->MC1R MC3R MC3R aMSH->MC3R MC4R MC4R aMSH->MC4R MC5R MC5R aMSH->MC5R MC2R MC2R aMSH->MC2R ACTH14 ACTH(1-14) ACTH14->MC1R ACTH14->MC3R ACTH14->MC4R ACTH14->MC5R ACTH14->MC2R ACTH15 ACTH(1-15) ACTH15->MC1R ACTH15->MC3R ACTH15->MC4R ACTH15->MC5R ACTH15->MC2R (Minimal Sequence) ACTH17 ACTH(1-17) ACTH17->MC1R ACTH17->MC3R ACTH17->MC4R ACTH17->MC5R ACTH17->MC2R ACTH24 ACTH(1-24) ACTH24->MC1R ACTH24->MC3R ACTH24->MC4R ACTH24->MC5R ACTH24->MC2R High High MC1R->High MC3R->High MC4R->High MC5R->High Low Very Low / Inactive MC2R->Low

References

The N-Terminal Fragment ACTH(1-14): A Focused Modulator of Adrenal Steroidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive analysis of the function of the adrenocorticotropic hormone fragment, ACTH(1-14), in adrenal steroidogenesis. It delves into the specific actions of this N-terminal peptide, highlighting its differential effects compared to the full-length ACTH(1-39). The guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways. This document is intended to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development exploring the nuanced roles of pro-opiomelanocortin (POMC)-derived peptides.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is the primary regulator of glucocorticoid synthesis and secretion from the adrenal cortex.[1] Its actions are mediated through the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), predominantly expressed in the adrenal zona fasciculata and zona reticularis.[2][3] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[2] However, the biological activities of various ACTH fragments, generated through proteolytic cleavage, are less well understood. This guide focuses specifically on the N-terminal fragment ACTH(1-14), exploring its distinct role in modulating adrenal steroidogenesis.

Steroidogenic Effects of ACTH(1-14)

ACTH(1-14) exhibits a markedly different steroidogenic profile compared to full-length ACTH. Its primary site of action appears to be the zona glomerulosa of the adrenal cortex, with minimal to no effect on the zona fasciculata and reticularis.[4]

Corticosterone Production

In dispersed rat adrenal cells, ACTH(1-14) has been shown to stimulate corticosterone production specifically in zona glomerulosa cells. The sensitivity of this stimulation is similar to that of alpha-melanocyte-stimulating hormone (α-MSH).

Aldosterone Production

While ACTH(1-14) demonstrates a clear effect on corticosterone, it is characterized as a relatively weak stimulator of aldosterone production in adrenal cells from animals on a normal sodium intake.

Effects on Zona Fasciculata/Reticularis

Crucially, and in stark contrast to ACTH(1-24) and the full-length ACTH(1-39), ACTH(1-14) does not stimulate steroidogenesis in zona fasciculata/reticularis cells at concentrations up to 1 µmol/l. This suggests that the structural elements required for activating these inner cortical zones are absent in the 1-14 fragment. The region spanning amino acids 1-13 is suggested to confer glomerulosa specificity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the steroidogenic effects of ACTH(1-14).

PeptideAdrenal Cell TypeSteroid MeasuredMinimum Effective ConcentrationMaximal StimulationReference
ACTH(1-14)Rat Zona GlomerulosaCorticosterone10 nmol/lNot specified
ACTH(1-14)Rat Zona GlomerulosaAldosteroneNot specifiedWeak stimulation
ACTH(1-14)Rat Zona Fasciculata/ReticularisCorticosteroids> 1 µmol/lNo stimulation observed

Signaling Pathways of ACTH(1-14)

The precise signaling cascade initiated by ACTH(1-14) in zona glomerulosa cells is not fully elucidated but is thought to diverge from the classical ACTH pathway in the zona fasciculata. Given its structural similarity to α-MSH in the N-terminal region and its primary action on the zona glomerulosa, it is plausible that ACTH(1-14) utilizes signaling pathways known to be active in this zone.

The canonical ACTH signaling pathway, which may be partially relevant, involves the activation of MC2R, leading to a Gs-protein-mediated increase in cAMP and subsequent PKA activation. However, in zona glomerulosa cells, other signaling modalities are prominent. Angiotensin II and potassium, the primary regulators of aldosterone secretion, act through pathways involving intracellular calcium mobilization and protein kinase C (PKC) activation. There is also evidence for cAMP-independent actions of ACTH at low concentrations in zona glomerulosa cells.

The following diagram illustrates a potential signaling network for ACTH(1-14) in a zona glomerulosa cell, integrating known pathways in this cell type.

ACTH1_14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum ACTH(1-14) ACTH(1-14) MCxR Melanocortin Receptor (MCxR) ACTH(1-14)->MCxR Binds Ca_Channel L-type Ca2+ Channel ACTH(1-14)->Ca_Channel May activate GPCR G-Protein (Gq/11, Gs) MCxR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates (Gs) PLC Phospholipase C (PLC) GPCR->PLC Activates (Gq/11) Ras Ras GPCR->Ras May activate cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Ca_Channel->Ca Influx PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Phosphorylates/ Activates Steroid_Enzymes Steroidogenic Enzymes PKA->Steroid_Enzymes Regulates expression IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->StAR May activate PKC->Steroid_Enzymes May regulate expression Calmodulin Calmodulin Ca->Calmodulin Binds CaMK Ca2+/Calmodulin- dependent Kinase Calmodulin->CaMK Activates CaMK->StAR May activate CaMK->Steroid_Enzymes May regulate expression MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Activates MAPK_Pathway->StAR May regulate MAPK_Pathway->Steroid_Enzymes May regulate expression Cholesterol Cholesterol StAR->Cholesterol Transports to inner membrane P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Catalyzes Cholesterol->Pregnenolone Conversion Pregnenolone->Steroid_Enzymes Substrate for Corticosterone\n(and weakly Aldosterone) Corticosterone (and weakly Aldosterone) Steroid_Enzymes->Corticosterone\n(and weakly Aldosterone)

Caption: Putative signaling pathways for ACTH(1-14) in adrenal zona glomerulosa cells.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature concerning the effects of ACTH fragments on steroidogenesis.

Preparation of Dispersed Adrenal Cells

Objective: To obtain a suspension of isolated adrenal cells for in vitro stimulation experiments.

Protocol:

  • Animal Model: Male Wistar rats (200-250g) are typically used.

  • Adrenal Gland Excision: Rats are euthanized, and adrenal glands are rapidly excised and placed in ice-cold Krebs-Ringer bicarbonate buffer with glucose (KRBG).

  • Decapsulation and Dispersion: The adrenal capsules (containing the zona glomerulosa) are separated from the inner zones (zona fasciculata/reticularis). The tissues are minced and placed in KRBG containing collagenase (e.g., 0.2% w/v) and DNase (e.g., 0.01% w/v).

  • Incubation and Mechanical Dissociation: The tissue suspension is incubated at 37°C in a shaking water bath with gassing (95% O2 / 5% CO2). Mechanical dissociation is performed by gentle pipetting at regular intervals.

  • Filtration and Centrifugation: The cell suspension is filtered through nylon mesh to remove undigested tissue. The filtrate is centrifuged at a low speed (e.g., 100 x g) for 10 minutes.

  • Cell Resuspension and Counting: The cell pellet is resuspended in fresh KRBG. Cell viability is assessed using a trypan blue exclusion test, and cell concentration is determined using a hemocytometer.

In Vitro Adrenal Cell Stimulation

Objective: To assess the steroidogenic response of dispersed adrenal cells to ACTH(1-14) and other peptides.

Protocol:

  • Cell Incubation: Aliquots of the dispersed adrenal cell suspension are incubated in plastic vials at 37°C in a shaking water bath under a 95% O2 / 5% CO2 atmosphere.

  • Peptide Addition: Synthetic ACTH(1-14) and other test peptides (e.g., ACTH(1-39), α-MSH) are dissolved in an appropriate vehicle (e.g., KRBG with 0.1% bovine serum albumin) and added to the cell suspensions at various concentrations. Control vials receive the vehicle alone.

  • Incubation Time: The incubation period is typically 1-2 hours.

  • Termination of Incubation: The incubation is stopped by placing the vials on ice.

  • Sample Collection: The cell suspensions are centrifuged, and the supernatant is collected for steroid analysis.

Measurement of Steroid Production

Objective: To quantify the amount of corticosterone and aldosterone produced by the adrenal cells.

Protocol:

  • Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): These are common methods for steroid quantification.

  • Sample Preparation: The collected supernatants may require extraction with an organic solvent (e.g., dichloromethane) to separate the steroids from the aqueous medium. The organic phase is then evaporated to dryness and the residue is reconstituted in assay buffer.

  • Assay Procedure: The assay is performed according to the manufacturer's instructions for the specific RIA or ELISA kit being used. This typically involves competitive binding between the steroid in the sample and a labeled steroid for a limited number of antibody binding sites.

  • Data Analysis: A standard curve is generated using known concentrations of the steroid. The concentration of the steroid in the samples is then determined by interpolation from the standard curve. Results are typically expressed as ng of steroid produced per 10^5 or 10^6 cells per hour.

cAMP Accumulation Assay

Objective: To determine if ACTH(1-14) stimulates the production of cyclic AMP.

Protocol:

  • Cell Stimulation: Dispersed adrenal cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP. The cells are then stimulated with ACTH(1-14) or other peptides for a short period (e.g., 15-30 minutes).

  • cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted using an appropriate method (e.g., addition of ethanol or a lysis buffer provided in a commercial kit).

  • cAMP Measurement: The amount of cAMP in the extract is quantified using a competitive binding assay, such as a cAMP RIA or a competitive enzyme immunoassay.

  • Data Analysis: Results are typically expressed as pmol of cAMP per 10^5 or 10^6 cells.

The following diagram illustrates a typical experimental workflow for assessing the steroidogenic effect of ACTH(1-14).

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Cell Stimulation cluster_analysis Analysis Adrenal_Excision Adrenal Gland Excision Decapsulation Decapsulation & Mincing Adrenal_Excision->Decapsulation Enzymatic_Digestion Enzymatic Digestion (Collagenase/DNase) Decapsulation->Enzymatic_Digestion Cell_Isolation Cell Isolation & Quantification Enzymatic_Digestion->Cell_Isolation Incubation Incubation of Dispersed Cells Cell_Isolation->Incubation Peptide_Addition Addition of ACTH(1-14) & Controls Incubation->Peptide_Addition Sample_Collection Supernatant Collection Peptide_Addition->Sample_Collection After Incubation Steroid_Measurement Steroid Measurement (RIA/ELISA) Sample_Collection->Steroid_Measurement cAMP_Assay cAMP Accumulation Assay Sample_Collection->cAMP_Assay Data_Analysis Data Analysis & Interpretation Steroid_Measurement->Data_Analysis cAMP_Assay->Data_Analysis

References

An In-Depth Technical Guide to the Immunomodulatory Effects of ACTH (1-14) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone (ACTH) is a well-established regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for its steroidogenic effects. However, emerging evidence has illuminated the significant immunomodulatory properties of ACTH and its fragments, independent of glucocorticoid production. This technical guide focuses on the N-terminal fragment, ACTH (1-14), a peptide demonstrating potent anti-inflammatory and immunomodulatory activities. This document provides a comprehensive overview of the mechanisms of action, effects on various immune cells, and the intricate signaling pathways modulated by ACTH (1-14). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising therapeutic area.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide derived from pro-opiomelanocortin (POMC), is a key player in the body's stress response.[1] Beyond its classical role in stimulating cortisol release from the adrenal glands, ACTH and its smaller fragments, collectively known as melanocortins, possess direct immunomodulatory functions.[2][3] These effects are mediated through a family of G protein-coupled receptors known as melanocortin receptors (MCRs), which are expressed on a wide range of immune cells.[1][4]

The ACTH (1-14) peptide, comprising the first 14 amino acids of the full-length hormone, has garnered significant interest due to its potent anti-inflammatory properties without the associated steroidogenic side effects. This fragment has shown promise in preclinical models of inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Its immunomodulatory actions are primarily attributed to its ability to suppress pro-inflammatory cytokine production, promote a shift towards an anti-inflammatory M2 macrophage phenotype, and modulate T-cell responses.

This guide will delve into the technical details of the immunomodulatory effects of ACTH (1-14), providing researchers and drug development professionals with the necessary information to explore its therapeutic potential.

Mechanisms of Action: Melanocortin Receptor Engagement

The immunomodulatory effects of ACTH (1-14) are initiated by its binding to specific melanocortin receptors expressed on the surface of immune cells. Unlike full-length ACTH which is the primary ligand for MC2R, the ACTH (1-14) fragment exhibits affinity for other MCR subtypes, notably MC1R, MC3R, and MC5R.

  • MC1R: Predominantly found on monocytes, macrophages, and dendritic cells, MC1R activation is a key pathway for the anti-inflammatory effects of melanocortins.

  • MC3R: Expressed on macrophages and lymphocytes, MC3R is implicated in the central and peripheral anti-inflammatory actions of melanocortins.

  • MC5R: Found on various immune cells, including lymphocytes, MC5R is also involved in modulating immune responses.

The binding of ACTH (1-14) to these receptors triggers intracellular signaling cascades that ultimately lead to the observed immunomodulatory outcomes.

Table 1: Binding Affinities of ACTH and Related Peptides to Melanocortin Receptors

Peptide MC1R (Ki, nM) MC3R (Ki, nM) MC4R (Ki, nM) MC5R (Ki, nM)
ACTH (1-39) ~1.0 ~10 ~10 ~1.0
α-MSH ~0.1 ~100 ~10 ~1.0
ACTH (1-24) Data not available Agonist Agonist Data not available

| ACTH (1-17) | Agonist | Data not available | Data not available | Data not available |

Immunomodulatory Effects of ACTH (1-14)

The interaction of ACTH (1-14) with melanocortin receptors on immune cells leads to a range of anti-inflammatory and immunomodulatory effects. These include the suppression of pro-inflammatory mediators, the promotion of anti-inflammatory phenotypes, and the modulation of lymphocyte activity.

Regulation of Cytokine Production

A primary mechanism of ACTH (1-14)'s anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines while potentially enhancing the release of anti-inflammatory cytokines.

3.1.1. Suppression of Pro-inflammatory Cytokines

In vitro studies have demonstrated that ACTH (1-14) can significantly reduce the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated macrophages. This inhibition is crucial in mitigating the inflammatory cascade in various disease states.

3.1.2. Induction of Anti-inflammatory Cytokines

ACTH and other melanocortins have been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in human peripheral blood mononuclear cells and mouse splenocytes. IL-10 plays a critical role in downregulating inflammatory responses and promoting tissue repair.

Table 2: Quantitative Effects of ACTH Fragments on Cytokine Production

Peptide Cell Type Stimulus Cytokine Measured Effect Reference
ACTH (1-39) Rat Adrenal Cells - IL-6 Increased release
ACTH (1-39) Human Keratinocytes TNF-α NF-κB activation Suppressed
ACTH (1-14) In vitro model - IL-6, TNF-α Suppressed
ACTH (full length) Mouse model (sepsis) CLP IL-6 Increased

| ACTH (full length) | Patients (West Syndrome) | - | IL-17, etc. | Decreased | |

Macrophage Polarization

Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. The two main polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. ACTH (1-14) has been shown to promote the polarization of macrophages towards the M2 phenotype, which is involved in the resolution of inflammation and tissue repair.

This polarization is characterized by a decrease in the expression of M1 markers like inducible nitric oxide synthase (iNOS) and an increase in M2 markers such as Arginase-1 (Arg-1) and the mannose receptor (CD206).

Table 3: Effect of ACTH (1-14) on Macrophage Polarization Markers

Marker Phenotype Expected Effect of ACTH (1-14)
iNOS M1 Decrease
TNF-α M1 Decrease
IL-6 M1 Decrease
Arg-1 M2 Increase
CD206 (Mannose Receptor) M2 Increase

| IL-10 | M2 | Increase |

Note: Specific quantitative data for the effects of ACTH (1-14) on these markers requires further investigation. The expected effects are based on the established role of melanocortins in promoting M2 polarization.

Modulation of T-Cell Proliferation

The effect of ACTH on T-lymphocyte proliferation appears to be complex and context-dependent. Some studies suggest that ACTH can enhance T-cell cytotoxic responses in a secondary (memory) response, while having no significant effect on a primary mixed lymphocyte reaction. The precise effects of the ACTH (1-14) fragment on different T-cell subsets and their proliferative capacity require further detailed investigation.

Signaling Pathways

The binding of ACTH (1-14) to MC1R, MC3R, and MC5R on immune cells activates several intracellular signaling pathways that mediate its immunomodulatory effects. The two primary pathways are the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway and the nuclear factor-kappa B (NF-κB) pathway.

cAMP/PKA Signaling Pathway

Activation of melanocortin receptors by ACTH (1-14) leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cAMP. Elevated cAMP activates PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is generally associated with anti-inflammatory responses.

camp_pka_pathway acth ACTH (1-14) mcr MC1R/MC3R/MC5R acth->mcr g_protein Gs Protein mcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates anti_inflammatory Anti-inflammatory Gene Expression creb->anti_inflammatory Induces

cAMP/PKA Signaling Pathway
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. ACTH (1-14), through melanocortin receptor activation, can inhibit the NF-κB pathway, likely by preventing the degradation of IκBα. This suppression of NF-κB activation is a key mechanism for its anti-inflammatory effects.

nfkb_pathway pro_inflammatory Pro-inflammatory Stimuli ikk IKK pro_inflammatory->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates pro_inflammatory_genes Pro-inflammatory Gene Expression acth ACTH (1-14) mcr MC1R acth->mcr mcr->inhibition inhibition->ikk

Inhibition of NF-κB Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments to study the immunomodulatory effects of ACTH (1-14).

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes, followed by treatment with ACTH (1-14) to assess its effect on polarization markers.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • Macrophage Colony-Stimulating Factor (M-CSF) for differentiation.

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization.

  • ACTH (1-14) peptide.

  • Culture medium (e.g., RPMI-1640 with 10% FBS).

  • Reagents for flow cytometry (antibodies against CD86 for M1, CD206 for M2) or qPCR (primers for iNOS, Arg-1).

Procedure:

  • Monocyte Isolation and Differentiation:

    • Isolate monocytes from PBMCs using density gradient centrifugation or magnetic-activated cell sorting (MACS).

    • Culture monocytes in the presence of M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

  • Macrophage Polarization and Treatment:

    • For M1 polarization, treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

    • For M2 polarization, treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.

    • In parallel, treat M1 or M0 macrophages with varying concentrations of ACTH (1-14) to assess its polarizing effect.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest cells, stain with fluorescently labeled antibodies against CD86 and CD206, and analyze using a flow cytometer.

    • qPCR: Extract RNA from cells, reverse transcribe to cDNA, and perform quantitative PCR using primers for iNOS, Arg-1, and a housekeeping gene.

macrophage_polarization_workflow monocytes Monocytes m0 M0 Macrophages monocytes->m0 M-CSF m1 M1 Macrophages m0->m1 LPS + IFN-γ m2 M2 Macrophages m0->m2 IL-4 + IL-13 acth_treatment ACTH (1-14) Treatment m0->acth_treatment m1->acth_treatment analysis Analysis (Flow Cytometry/qPCR) m1->analysis m2->analysis acth_treatment->analysis

Macrophage Polarization Workflow
Cytokine Measurement by ELISA

This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of cytokines in the supernatant of immune cells treated with ACTH (1-14).

Materials:

  • Supernatants from cell cultures (e.g., macrophages, lymphocytes) treated with or without ACTH (1-14).

  • ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).

  • ELISA plate reader.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Add the TMB substrate and stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using an ELISA plate reader and calculate cytokine concentrations based on the standard curve.

T-Cell Proliferation Assay using CFSE

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation in response to ACTH (1-14).

Materials:

  • Isolated T-lymphocytes.

  • CFSE staining solution.

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).

  • ACTH (1-14) peptide.

  • Flow cytometer.

Procedure:

  • CFSE Staining: Resuspend T-cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.

  • Quenching and Washing: Quench the staining reaction with FBS-containing medium and wash the cells.

  • Cell Culture and Stimulation: Culture the CFSE-labeled T-cells with a stimulus (e.g., anti-CD3/CD28) in the presence or absence of varying concentrations of ACTH (1-14).

  • Incubation: Incubate the cells for 3-5 days to allow for proliferation.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

Conclusion and Future Directions

The ACTH (1-14) peptide represents a promising therapeutic agent with potent immunomodulatory effects that are independent of the steroidogenic pathway. Its ability to suppress pro-inflammatory cytokines, promote an anti-inflammatory M2 macrophage phenotype, and modulate T-cell responses highlights its potential for the treatment of a wide range of inflammatory and autoimmune diseases.

The detailed experimental protocols and foundational data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of ACTH (1-14). Future research should focus on elucidating the precise dose-response relationships of ACTH (1-14) on various immune cell functions, further characterizing its signaling pathways in different immune cell subsets, and evaluating its efficacy and safety in more complex preclinical disease models. A deeper understanding of the molecular mechanisms underlying the immunomodulatory actions of ACTH (1-14) will be crucial for its successful translation into clinical applications.

References

The Anti-Inflammatory Role of ACTH(1-14): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is well-known for its role in stimulating cortisol production. However, emerging evidence has highlighted the direct anti-inflammatory properties of ACTH and its fragments, independent of glucocorticoid release. This technical guide focuses on the N-terminal fragment ACTH(1-14), exploring its role in anti-inflammatory pathways. It has been demonstrated that ACTH and its shorter fragments can exert immunomodulatory effects by interacting with melanocortin receptors (MCRs) on various immune and non-immune cells.[1][2] This guide provides a comprehensive overview of the current understanding of ACTH(1-14)'s anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Introduction: Beyond Steroidogenesis

The anti-inflammatory effects of ACTH were initially attributed solely to its stimulation of glucocorticoid synthesis via the hypothalamic-pituitary-adrenal (HPA) axis.[2][3] However, studies in adrenalectomized animals revealed that ACTH retains anti-inflammatory properties, pointing to a glucocorticoid-independent mechanism.[4] This has led to the investigation of the direct effects of ACTH and its fragments on immune cells. The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, is now recognized as a key regulator of inflammation. ACTH and its fragments, including ACTH(1-14), are agonists for several of these receptors, thereby modulating inflammatory responses.

The N-terminal sequence of ACTH, particularly the first 13 amino acids which are identical to α-melanocyte-stimulating hormone (α-MSH), is crucial for its melanocortin receptor binding and subsequent anti-inflammatory actions. The fragment ACTH(1-14) (SYSMEHFRWGKPVG) contains this core sequence and is therefore a molecule of significant interest for its potential therapeutic applications in inflammatory diseases.

Quantitative Data: Receptor Binding Affinity of ACTH(1-14)

The interaction of ACTH(1-14) with melanocortin receptors is a critical determinant of its anti-inflammatory activity. The following table summarizes the binding affinities (Ki, nM) of ACTH(1-14) and related peptides for human melanocortin receptors.

PeptideMC1R (Ki, nM)MC3R (Ki, nM)MC4R (Ki, nM)MC5R (Ki, nM)
ACTH(1-14) 2.5 ± 0.413.6 ± 1.9105 ± 1511.6 ± 1.7
α-MSH0.24 ± 0.039.8 ± 1.24.3 ± 0.66.2 ± 0.8
ACTH(1-39)1.1 ± 0.11.8 ± 0.222.1 ± 3.12.5 ± 0.3

Data adapted from Schiöth et al. (1997). Binding affinities were determined by competitive displacement of radiolabeled ligands on eukaryotic cell lines transiently expressing the respective human melanocortin receptors.

Signaling Pathways in Anti-Inflammation

The anti-inflammatory effects of ACTH(1-14) are primarily mediated through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). This activation triggers downstream signaling cascades that ultimately suppress pro-inflammatory mediators and promote anti-inflammatory responses.

Melanocortin Receptor Activation and cAMP Pathway

Upon binding of ACTH(1-14) to MC1R, MC3R, or MC5R on immune cells such as macrophages and microglia, the associated Gs protein is activated. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), a key downstream effector in this pathway.

ACTH ACTH(1-14) MCR Melanocortin Receptor (MC1R, MC3R, MC5R) ACTH->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Leads to

Figure 1: ACTH(1-14) activation of the cAMP/PKA signaling pathway.

Inhibition of the NF-κB Pathway

A central mechanism of the anti-inflammatory action of melanocortins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. The PKA activated by the ACTH(1-14)-MCR-cAMP axis can interfere with the NF-κB pathway at multiple levels. One proposed mechanism is the PKA-mediated phosphorylation and stabilization of the NF-κB inhibitor, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKA Activated PKA IkB IκBα PKA->IkB Phosphorylates & Stabilizes IkB_p p-IκBα IkB->IkB_p NFkB_complex NF-κB/IκBα Complex NFkB NF-κB NFkB_complex->NFkB Releases IKK IKK NFkB_complex->IKK Inhibits Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination & DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Initiates

Figure 2: Inhibition of the NF-κB pathway by ACTH(1-14)-mediated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of ACTH(1-14).

In Vitro Anti-inflammatory Activity in Macrophages

This protocol is designed to assess the ability of ACTH(1-14) to inhibit the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA).

  • Materials:

    • ACTH(1-14) peptide

    • Lipopolysaccharide (LPS) from E. coli

    • Cell culture medium (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) with 10% FBS and 1% penicillin-streptomycin

    • Phosphate-buffered saline (PBS)

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh serum-free medium.

    • Pre-treat the cells with varying concentrations of ACTH(1-14) (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours to induce an inflammatory response. Include a vehicle control (no ACTH(1-14)) and an unstimulated control (no LPS).

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production for each concentration of ACTH(1-14) compared to the LPS-stimulated vehicle control.

NF-κB Reporter Assay

This assay measures the effect of ACTH(1-14) on NF-κB transcriptional activity.

  • Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Materials:

    • ACTH(1-14) peptide

    • TNF-α (as an NF-κB activator)

    • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Luciferase assay reagent

    • 96-well white, clear-bottom cell culture plates

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with different concentrations of ACTH(1-14) for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

    • Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

    • Determine the dose-dependent inhibition of NF-κB activity by ACTH(1-14).

Macrophage Polarization Assay

This protocol assesses the potential of ACTH(1-14) to modulate macrophage polarization towards an anti-inflammatory M2 phenotype.

  • Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 derived macrophages.

  • Materials:

    • ACTH(1-14) peptide

    • LPS and IFN-γ (for M1 polarization)

    • IL-4 and IL-13 (for M2 polarization)

    • TRIzol reagent for RNA extraction

    • cDNA synthesis kit

    • qPCR primers for M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10)

    • Flow cytometry antibodies for M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163)

  • Procedure:

    • Differentiate monocytes into M0 macrophages.

    • Treat M0 macrophages with ACTH(1-14) at various concentrations for 24-48 hours. Include control groups for M1 polarization (LPS + IFN-γ) and M2 polarization (IL-4 + IL-13).

    • For qPCR analysis:

      • Harvest the cells and extract total RNA using TRIzol.

      • Synthesize cDNA from the RNA.

      • Perform qPCR to analyze the gene expression of M1 and M2 markers.

    • For flow cytometry analysis:

      • Detach the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.

      • Analyze the cell populations using a flow cytometer.

    • Compare the expression of M1/M2 markers in ACTH(1-14)-treated cells to the control groups to determine its effect on macrophage polarization.

cAMP Assay

This assay quantifies the intracellular cAMP levels in response to ACTH(1-14) treatment.

  • Cell Line: Any cell line expressing melanocortin receptors (e.g., B16 melanoma cells for MC1R, or transfected HEK293 cells).

  • Materials:

    • ACTH(1-14) peptide

    • Forskolin (as a positive control for adenylyl cyclase activation)

    • cAMP immunoassay kit (e.g., ELISA or HTRF-based)

    • Cell lysis buffer

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with different concentrations of ACTH(1-14) for 15-30 minutes. Include a forskolin-treated positive control.

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the immunoassay kit.

    • Generate a dose-response curve for ACTH(1-14)-induced cAMP production.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of ACTH(1-14).

start Hypothesis: ACTH(1-14) has anti- inflammatory effects in_vitro In Vitro Studies start->in_vitro cytokine Cytokine Inhibition Assay (Macrophages) in_vitro->cytokine nfkb NF-κB Reporter Assay (Transfected Cells) in_vitro->nfkb polarization Macrophage Polarization (BMDMs/THP-1) in_vitro->polarization camp cAMP Assay (MCR-expressing cells) in_vitro->camp data Data Analysis and Interpretation cytokine->data nfkb->data polarization->data camp->data conclusion Conclusion on Anti- inflammatory Mechanism data->conclusion

Figure 3: Experimental workflow for characterizing ACTH(1-14) anti-inflammatory effects.

Conclusion and Future Directions

The available evidence strongly suggests that ACTH(1-14) possesses glucocorticoid-independent anti-inflammatory properties mediated through the activation of melanocortin receptors. The primary signaling mechanism involves the cAMP/PKA pathway, leading to the inhibition of the pro-inflammatory NF-κB transcription factor. While binding affinity data for ACTH(1-14) to MCRs is available, further research is needed to quantify its dose-dependent effects on cytokine inhibition and macrophage polarization. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these aspects. A deeper understanding of the anti-inflammatory role of ACTH(1-14) will be crucial for the development of novel therapeutics for a range of inflammatory and autoimmune disorders, potentially offering a safer alternative to glucocorticoids by avoiding their associated side effects. Future studies should also explore the in vivo efficacy of ACTH(1-14) in various animal models of inflammation to validate the in vitro findings and assess its therapeutic potential.

References

Preclinical Advancements in ACTH (1-14) for Multiple Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) has a long history in the management of multiple sclerosis (MS) relapses. Traditionally, its therapeutic effects were attributed to the stimulation of endogenous corticosteroid production. However, a growing body of preclinical evidence indicates that ACTH and its fragments exert direct, steroid-independent immunomodulatory and neuroprotective effects through the melanocortin system. This technical guide focuses on the preclinical research of a specific N-terminal fragment, ACTH (1-14) (SYSMEHFRWGKPVG), and its potential as a therapeutic agent for MS. This document collates quantitative data from key preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways.

Mechanism of Action: Beyond Steroidogenesis

ACTH (1-14) is a peptide fragment that encompasses the primary binding domain for several melanocortin receptors (MCRs). Unlike full-length ACTH (1-39), which binds to all five MCRs, the activity of ACTH (1-14) is focused on MCRs other than the MC2R, the receptor responsible for adrenal steroidogenesis. This distinction is critical as it suggests that ACTH (1-14) may offer the therapeutic benefits of ACTH without the associated side effects of prolonged corticosteroid exposure.

The preclinical evidence points to a dual mechanism of action for ACTH (1-14) in the context of MS:

  • Immunomodulation: By interacting with MCRs on immune cells, such as microglia and T-lymphocytes, ACTH (1-14) can suppress the production of pro-inflammatory cytokines and modulate immune cell activity.

  • Neuroprotection: ACTH (1-14) has been shown to directly protect oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), from various insults implicated in MS pathology.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of ACTH fragments in models relevant to multiple sclerosis.

Table 1: In Vivo Efficacy of ACTH Fragments in Experimental Autoimmune Encephalomyelitis (EAE)

ParameterAnimal ModelTreatmentDosageRouteKey FindingReference
Clinical Score SJL/J MiceOral ACTH (1-39)10 µ g/day GavageReduction in mean maximum clinical score from 2.2 ± 0.3 to 1.2 ± 0.3 (p < 0.001)[1]
Demyelination Murine MS ModelACTH (1-14)Not SpecifiedNot Specified40% reduction in demyelination compared to controls[2]
Immune Cell Infiltration Female EAE MiceActhar Gel (porcine ACTH 1-39)Not SpecifiedNot SpecifiedReduced immune cell infiltration in the spinal cord[3]

Table 2: In Vitro Neuroprotective Effects of ACTH (1-39) on Oligodendrocytes

InsultCell TypeTreatmentConcentrationOutcome% Reduction in Cell DeathReference
Staurosporine Rat OligodendrocytesACTH (1-39)200 nMProtection from apoptosis~50%[4][5]
Glutamate Rat OligodendrocytesACTH (1-39)200 nMProtection from excitotoxicity~45%
AMPA Rat OligodendrocytesACTH (1-39)200 nMProtection from excitotoxicity~40%
Kainate Rat OligodendrocytesACTH (1-39)200 nMProtection from excitotoxicity~40%
Quinolinic Acid Rat OligodendrocytesACTH (1-39)200 nMProtection from inflammation-related toxicity~40%
Reactive Oxygen Species Rat OligodendrocytesACTH (1-39)200 nMProtection from oxidative stress~35%

Table 3: In Vitro Immunomodulatory Effects of ACTH Fragments

ParameterCell TypeTreatmentKey FindingReference
Cytokine Production Murine Microglial Cell LineACTH (1-24)Inhibition of TNF-α, IL-6, and nitric oxide production
T-Cell Proliferation MOG-induced C57BL/6 EAE mouse splenocytesACTH (oral)Two-fold increase in regulatory T-cells
Cytokine Production Lamina Propria Lymphocytes from EAE miceOral ACTHReduction in IL-6 and IL-17 producing lymphocytes

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used animal model for multiple sclerosis. The following is a general protocol for inducing chronic EAE in C57BL/6J mice.

  • Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A ready-to-use emulsion can also be sourced commercially.

  • Immunization: On day 0, mice are subcutaneously injected with the MOG35-55/CFA emulsion, typically at two sites on the flank.

  • Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or death.

  • Treatment Administration: Treatment with ACTH (1-14) or vehicle control would typically commence at the onset of clinical signs or prophylactically, depending on the study design. The route of administration (e.g., subcutaneous, intraperitoneal, oral gavage) and dosage schedule would be as specified in the individual study.

For more detailed protocols, refer to specialized resources on EAE induction.

In Vitro Oligodendrocyte Protection Assay

This protocol is based on studies investigating the neuroprotective effects of ACTH (1-39).

  • Cell Culture: Primary mixed glial cultures containing oligodendrocytes, astrocytes, and microglia are established from neonatal rat brains.

  • Treatment Pre-incubation: Cultures are pre-incubated with varying concentrations of ACTH (1-14) for a specified period (e.g., 30 minutes) before the addition of a cytotoxic agent.

  • Induction of Cell Death: A cytotoxic agent relevant to MS pathology is added to the cultures. Examples include:

    • Apoptosis: Staurosporine (e.g., 20 nM)

    • Excitotoxicity: Glutamate (e.g., 100 µM), AMPA, or Kainate

    • Inflammation-related toxicity: Quinolinic acid

    • Oxidative Stress: Hydrogen peroxide

  • Incubation: The cells are incubated with the cytotoxic agent and ACTH (1-14) for 24 hours.

  • Assessment of Cell Viability: Oligodendrocyte viability is assessed by immunocytochemistry using an antibody against a mature oligodendrocyte marker (e.g., myelin basic protein or galactocerebroside) and a nuclear stain to identify condensed, pyknotic nuclei indicative of cell death. The percentage of dead oligodendrocytes is quantified by counting.

In Vitro Microglial Activation and Cytokine Release Assay

This is a general protocol to assess the anti-inflammatory effects of ACTH (1-14) on microglia.

  • Cell Culture: Primary microglia are isolated from neonatal rodent brains or human iPSC-derived microglia are used.

  • Treatment: Microglia are pre-treated with various concentrations of ACTH (1-14) for a specified duration.

  • Activation: Microglia are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an activated state and cytokine release.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are measured using techniques such as ELISA or multiplex bead-based assays.

T-Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of ACTH (1-14) on T-cell proliferation.

  • Cell Isolation: Splenocytes are isolated from EAE-immunized mice, or peripheral blood mononuclear cells (PBMCs) are isolated from human donors.

  • Antigen-Specific Stimulation: The cells are cultured in the presence of the specific antigen they were primed with (e.g., MOG35-55 for EAE splenocytes) or a general T-cell mitogen (e.g., phytohemagglutinin or anti-CD3/CD28 antibodies for PBMCs).

  • Treatment: ACTH (1-14) is added to the cultures at various concentrations.

  • Proliferation Measurement: After a few days of incubation, T-cell proliferation is measured. Common methods include:

    • [3H]-Thymidine Incorporation: Measures the uptake of radiolabeled thymidine into the DNA of proliferating cells.

    • CFSE Staining: A fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

    • ATP-based Luminescence Assays: Measures the amount of ATP, which correlates with the number of metabolically active (proliferating) cells.

Signaling Pathways and Visualizations

The immunomodulatory and neuroprotective effects of ACTH (1-14) are mediated through specific melanocortin receptors, primarily MC1R, MC3R, and MC4R. These G-protein coupled receptors activate downstream signaling cascades that ultimately alter gene expression and cellular function.

Immunomodulatory Signaling in Microglia via MC1R

Activation of MC1R on microglia by ACTH (1-14) is a key mechanism for its anti-inflammatory effects. This pathway primarily involves the inhibition of the pro-inflammatory transcription factor NF-κB.

Caption: ACTH (1-14) binding to MC1R inhibits NF-κB activation.

Neuroprotective Signaling in Oligodendrocytes via MC4R

The direct protective effects of ACTH (1-14) on oligodendrocytes are thought to be mediated, at least in part, by MC4R. This pathway involves the activation of pro-survival signaling cascades.

Caption: ACTH (1-14) promotes oligodendrocyte survival via MC4R.

Conclusion and Future Directions

The preclinical research on ACTH (1-14) presents a compelling case for its development as a therapeutic for multiple sclerosis. By decoupling the immunomodulatory and neuroprotective effects of ACTH from its steroidogenic actions, ACTH (1-14) offers the potential for a more targeted and safer treatment option. The quantitative data from EAE and in vitro studies, although still emerging, consistently point towards a beneficial effect on key aspects of MS pathology, including demyelination, inflammation, and oligodendrocyte survival.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Elucidating the stability, bioavailability, and dose-response relationship of ACTH (1-14) in vivo.

  • Head-to-Head Comparator Studies: Directly comparing the efficacy and safety of ACTH (1-14) with full-length ACTH and standard-of-care MS therapies in preclinical models.

  • Chronic EAE Models: Evaluating the long-term effects of ACTH (1-14) on disease progression and disability in chronic models of EAE.

  • Combination Therapies: Investigating the potential synergistic effects of ACTH (1-14) with other disease-modifying therapies for MS.

The continued exploration of ACTH (1-14) and other melanocortin receptor agonists holds significant promise for the development of novel and improved treatments for individuals with multiple sclerosis.

References

Osteogenic Properties of ACTH (1-14) in Bone Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the osteogenic properties of the adrenocorticotropic hormone fragment, ACTH (1-14), and its potential role in bone regeneration. While research on the broader ACTH molecule and its fragments is ongoing, this document consolidates the current understanding of ACTH (1-14)'s direct anabolic effects on bone-forming cells. This guide includes a summary of available quantitative data, detailed experimental protocols derived from related studies, and a depiction of the known signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of bone biology, regenerative medicine, and drug development.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in the hypothalamic-pituitary-adrenal (HPA) axis, where it stimulates the adrenal cortex to produce cortisol. However, emerging evidence has revealed that ACTH and its fragments can exert direct effects on bone metabolism, independent of glucocorticoid secretion.[1][2][3][4][5] The N-terminal fragment, ACTH (1-14), has been identified as a key player in these osteogenic activities. This fragment, comprising the first 14 amino acids of ACTH, is the active sequence that binds to the melanocortin 2 receptor (MC2R), which is expressed on osteoblasts.

The direct anabolic effect of ACTH (1-14) on bone cells presents a promising avenue for the development of novel therapeutics for bone regeneration and the treatment of bone loss disorders. This guide will delve into the quantitative evidence of its osteogenic potential, the experimental methods used to ascertain these effects, and the underlying molecular signaling pathways.

Quantitative Data on the Osteogenic Effects of ACTH (1-14)

The available quantitative data on the direct osteogenic effects of ACTH (1-14) are summarized below. It is important to note that research specifically focused on this fragment is still emerging, and as such, the data is not as extensive as that for the longer ACTH (1-24) fragment.

Table 1: In Vitro Effects of ACTH (1-14) on Human Osteoblasts
ParameterCell TypeACTH (1-14) ConcentrationFold Change vs. ControlReference
Collagen I mRNAHuman Osteoblasts10 nM2.5-fold increase
Table 2: In Vivo Effects of ACTH (1-14) on Bone Density in an Osteoporotic Rat Model
ParameterAnimal ModelACTH (1-14) DosageDuration% Increase vs. ControlReference
Trabecular Bone DensityOsteoporotic Rats0.1 mg/kg/day (subcutaneous)6 weeks18%

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the osteogenic effects of ACTH fragments. While specific details for ACTH (1-14) are limited, these protocols for the closely related ACTH (1-24) provide a strong framework for designing and interpreting experiments with the shorter fragment.

In Vitro Osteoblast Differentiation Assay

This protocol outlines the steps to assess the effect of ACTH (1-14) on the differentiation of osteoprogenitor cells.

  • Cell Culture:

    • Human fetal osteoblastic cells (hFOB 1.19) or primary human osteoblasts are cultured in a 1:1 mixture of Ham's F12 Medium and Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 34°C in a humidified atmosphere of 5% CO2.

  • Osteogenic Induction:

    • To induce osteogenic differentiation, the growth medium is supplemented with an osteogenic cocktail containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

    • Experimental groups are treated with varying concentrations of ACTH (1-14) (e.g., 1 pM, 1 nM, 10 nM, 100 nM). A vehicle control group receives only the osteogenic medium.

    • The medium and treatments are refreshed every 2-3 days for a total of 14-21 days.

  • Assessment of Osteogenic Markers:

    • Quantitative Real-Time PCR (qRT-PCR):

      • Total RNA is extracted from the cultured cells at specific time points (e.g., day 7, 14, 21).

      • cDNA is synthesized using a reverse transcription kit.

      • qRT-PCR is performed using primers for key osteogenic markers: Alkaline Phosphatase (ALPL), Collagen Type I Alpha 1 Chain (COL1A1), Osteocalcin (BGLAP), and Runt-related transcription factor 2 (RUNX2).

      • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).

    • Alkaline Phosphatase (ALP) Activity Assay:

      • Cells are lysed, and the protein concentration is determined.

      • ALP activity in the cell lysate is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm.

      • ALP activity is normalized to the total protein concentration.

    • Alizarin Red S Staining for Mineralization:

      • At the end of the culture period, cells are fixed with 4% paraformaldehyde.

      • The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

      • The stained area can be quantified by dissolving the stain and measuring its absorbance at 562 nm.

In Vivo Bone Regeneration Model (Rat Calvarial Defect)

This protocol describes a model to evaluate the in vivo efficacy of ACTH (1-14) in promoting bone healing.

  • Animal Model:

    • Adult male Sprague-Dawley rats (250-300g) are used.

    • Animals are anesthetized, and a critical-sized (e.g., 5 mm) circular defect is created in the calvarium using a trephine burr.

  • Treatment Application:

    • A delivery vehicle (e.g., a collagen sponge or hydrogel) is loaded with ACTH (1-14) at a specified dose and implanted into the defect site.

    • Control groups receive the delivery vehicle without ACTH (1-14).

    • Alternatively, systemic administration via daily subcutaneous injections of ACTH (1-14) (e.g., 0.1 mg/kg) can be performed.

  • Analysis of Bone Regeneration:

    • Micro-Computed Tomography (µCT):

      • Animals are euthanized at predetermined time points (e.g., 4, 8, 12 weeks).

      • The calvaria are harvested and fixed.

      • µCT scans are performed to quantitatively assess the bone volume (BV), bone volume fraction (BV/TV), and trabecular microarchitecture within the defect site.

    • Histological Analysis:

      • The calvaria are decalcified, embedded in paraffin, and sectioned.

      • Sections are stained with Hematoxylin and Eosin (H&E) to visualize new bone formation and Masson's Trichrome to assess collagen deposition.

      • Immunohistochemistry can be performed to detect the expression of osteogenic markers like osteocalcin and collagen I.

    • Dynamic Histomorphometry:

      • To measure the rate of bone formation, animals are injected with fluorescent labels (e.g., calcein green and alizarin red) at different time points before euthanasia.

      • Un-decalcified bone sections are prepared and viewed under a fluorescence microscope to measure the distance between the fluorescent lines, allowing for the calculation of the mineral apposition rate (MAR) and bone formation rate (BFR).

Signaling Pathways

The osteogenic effects of ACTH (1-14) are initiated by its binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR) on the surface of osteoblasts. This binding primarily activates the adenylyl cyclase/cAMP/PKA signaling pathway.

The Primary MC2R Signaling Cascade

The binding of ACTH (1-14) to MC2R triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which translocate to the nucleus and modulate the expression of genes involved in osteoblast differentiation and function.

ACTH1_14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Gs Gs MC2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates & activates Osteogenic_Genes Osteogenic Gene Expression (e.g., COL1A1, RUNX2) CREB->Osteogenic_Genes promotes

Caption: Primary ACTH (1-14) signaling pathway in osteoblasts.
Crosstalk with Other Osteogenic Pathways

While the direct downstream targets of PKA in osteoblasts following ACTH (1-14) stimulation are still being fully elucidated, research on related pathways suggests potential crosstalk with the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways, which are critical regulators of bone formation. PKA has been shown to influence these pathways in other contexts. For instance, PKA can phosphorylate and inactivate GSK3β, a key component of the β-catenin destruction complex, thereby stabilizing β-catenin and promoting Wnt signaling. Additionally, PKA can phosphorylate and activate transcription factors that cooperate with Smads, the downstream effectors of BMP signaling.

Signaling_Crosstalk cluster_acth ACTH (1-14) Signaling cluster_wnt Wnt/β-catenin Pathway cluster_bmp BMP Pathway PKA PKA GSK3b GSK3β PKA->GSK3b phosphorylates & inhibits Smads Smads PKA->Smads potentially enhances beta_catenin β-catenin GSK3b->beta_catenin inhibits Wnt_Target_Genes Wnt Target Gene Expression beta_catenin->Wnt_Target_Genes promotes Osteogenesis Osteogenesis Wnt_Target_Genes->Osteogenesis BMP_Target_Genes BMP Target Gene Expression Smads->BMP_Target_Genes promotes BMP_Target_Genes->Osteogenesis

Caption: Potential crosstalk of the PKA pathway with Wnt and BMP signaling.
Experimental Workflow

The logical flow of experiments to characterize the osteogenic properties of ACTH (1-14) is depicted below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Osteoblast Culture Treatment ACTH (1-14) Treatment Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Activity Protein Activity/Expression (ALP Assay, Western Blot) Treatment->Protein_Activity Mineralization Mineralization Assay (Alizarin Red S) Treatment->Mineralization Conclusion Conclusion on Osteogenic Potential of ACTH (1-14) Gene_Expression->Conclusion Protein_Activity->Conclusion Mineralization->Conclusion Animal_Model Bone Defect Model (e.g., Rat Calvaria) In_Vivo_Treatment Systemic or Local ACTH (1-14) Delivery Animal_Model->In_Vivo_Treatment Imaging Micro-CT Analysis In_Vivo_Treatment->Imaging Histology Histology & Immunohistochemistry In_Vivo_Treatment->Histology Imaging->Conclusion Histology->Conclusion

Caption: Experimental workflow for investigating ACTH (1-14) osteogenic effects.

Conclusion and Future Directions

The available evidence strongly suggests that ACTH (1-14) possesses direct osteogenic properties, primarily mediated through the MC2R and the subsequent activation of the cAMP/PKA signaling pathway. The demonstrated ability of ACTH (1-14) to enhance the expression of key osteogenic markers like collagen I and to increase trabecular bone density in an in vivo model highlights its therapeutic potential for bone regeneration.

However, to fully realize this potential, further research is warranted. Specifically, future studies should focus on:

  • Expanding the quantitative dataset for ACTH (1-14): Comprehensive dose-response studies are needed to quantify the effects of ACTH (1-14) on a wider range of osteogenic markers, including ALP, osteocalcin, and Runx2.

  • Elucidating the detailed signaling network: Further investigation is required to map the downstream targets of PKA in osteoblasts and to confirm and detail the crosstalk with the Wnt and BMP pathways.

  • Optimizing delivery strategies for in vivo applications: Given the short half-life of peptides, the development of effective sustained-release delivery systems will be crucial for the clinical translation of ACTH (1-14) for bone regeneration.

  • Conducting preclinical studies in larger animal models: Before consideration for human clinical trials, the efficacy and safety of ACTH (1-14) should be evaluated in larger animal models of bone defects that more closely mimic human physiology.

References

The Influence of ACTH (1-14) on Osteoblast Proliferation and Collagen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is classically known for its role in stimulating cortisol production. However, emerging evidence suggests that ACTH and its fragments, including ACTH (1-14), exert direct effects on bone metabolism, independent of glucocorticoid signaling. This technical guide provides an in-depth analysis of the current understanding of ACTH (1-14)'s impact on osteoblast proliferation and collagen synthesis, critical processes in bone formation. We consolidate quantitative data from various studies, detail relevant experimental protocols, and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in bone biology and therapeutic development.

Introduction

Osteoblasts are the primary bone-forming cells, responsible for synthesizing and depositing the organic matrix of bone, which is predominantly composed of type I collagen. The regulation of osteoblast activity is a complex process involving a multitude of systemic hormones and local factors. While the effects of many classical hormones on bone are well-established, the direct role of pituitary peptides like ACTH is an area of growing interest. Specifically, the N-terminal fragment, ACTH (1-14), has been shown to possess biological activity in various tissues. This guide focuses on elucidating the specific effects of this peptide on osteoblast proliferation and the synthesis of collagen, the foundational protein of the bone matrix.

Quantitative Data on the Effects of ACTH (1-14) on Osteoblasts

The following tables summarize the key quantitative findings from in vitro studies investigating the dose-dependent effects of ACTH fragments on osteoblast proliferation and collagen synthesis.

Table 1: Effect of ACTH Fragments on Osteoblast Proliferation

Cell TypeACTH FragmentConcentration (M)Proliferation Increase (%)Reference
Rat Bone Marrow Stromal CellsACTH10⁻⁸5.65[1]
Rat Bone Marrow Stromal CellsACTH10⁻⁷11.35[1]
Rat Bone Marrow Stromal CellsACTH10⁻⁶15.4[1]

Table 2: Effect of ACTH Fragments on Collagen Synthesis in Osteoblasts

Cell TypeACTH FragmentConcentration (M)OutcomeFold IncreaseReference
Human OsteoblastsACTH (1-14)10⁻⁸ (10 nM)Upregulation of Collagen I mRNA2.5[2]
Human OsteoblastsACTH (1-24)10⁻¹² - 10⁻⁹Increased expression of Collagen type 1Not specified[3]
SaOs2 cell lineACTH10⁻⁸ (10 nM)Increased Collagen I mRNANot specified
Human Mesenchymal CellsACTH10⁻⁸Increased expression of Collagen type 1 mRNANot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of ACTH (1-14) on osteoblast proliferation and collagen synthesis.

Osteoblast Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate osteoblasts (e.g., primary human osteoblasts, SaOs2, or MC3T3-E1 cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture for 24 hours in appropriate growth medium.

  • Treatment: Replace the medium with fresh medium containing various concentrations of ACTH (1-14) (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Measurement of Collagen Synthesis

This method quantifies the gene expression of collagen type I (COL1A1).

Protocol:

  • Cell Culture and Treatment: Culture osteoblasts in 6-well plates until they reach 70-80% confluency. Treat the cells with different concentrations of ACTH (1-14) for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a thermal cycler with specific primers for COL1A1 and a reference gene (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the relative expression of COL1A1 mRNA using the ΔΔCt method. The results are typically expressed as a fold change relative to the control group.

This colorimetric assay quantifies the total collagen content in the extracellular matrix.

Protocol:

  • Cell Culture and Treatment: Culture osteoblasts in 24-well plates and treat with ACTH (1-14) as described above, allowing sufficient time for extracellular matrix deposition (e.g., 7-14 days).

  • Fixation: Wash the cell layers with PBS and fix with Bouin's solution for 1 hour.

  • Staining: Wash the fixed cells with distilled water and stain with Sirius Red solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid) for 1 hour.

  • Washing: Remove the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.

  • Elution: Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle agitation.

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm. A standard curve using known concentrations of collagen can be used for absolute quantification.

Signaling Pathways

ACTH (1-14) exerts its effects on osteoblasts by binding to melanocortin receptors (MCRs), primarily the melanocortin-2 receptor (MC2R), which is a G-protein coupled receptor (GPCR). Activation of MC2R initiates a cascade of intracellular signaling events.

Experimental Workflow for Investigating ACTH (1-14) Effects

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_collagen_assays Collagen Synthesis Methods cluster_data_analysis Data Analysis & Interpretation start Osteoblast Seeding treatment ACTH (1-14) Treatment (Dose-Response & Time-Course) start->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay collagen_synthesis_assay Collagen Synthesis Assays treatment->collagen_synthesis_assay data_analysis Quantitative Analysis proliferation_assay->data_analysis qRT_PCR qRT-PCR (Collagen I mRNA) collagen_synthesis_assay->qRT_PCR sirius_red Sirius Red Staining (Total Collagen) collagen_synthesis_assay->sirius_red qRT_PCR->data_analysis sirius_red->data_analysis conclusion Conclusion on Osteogenic Effects data_analysis->conclusion

Experimental workflow for studying ACTH (1-14) effects.

ACTH (1-14) Signaling Pathway in Osteoblasts

Upon binding of ACTH (1-14) to MC2R on the osteoblast cell membrane, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors that regulate the expression of genes involved in osteoblast proliferation and differentiation. Additionally, evidence suggests the involvement of other signaling pathways, including the Bone Morphogenetic Protein 2 (BMP2)/Smad1, Wnt/β-catenin, and Transforming Growth Factor-beta (TGF-β) pathways, as well as the phosphorylation of Extracellular signal-regulated kinase 1/2 (Erk1/2).

acth_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) MC2R MC2R (GPCR) ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates BMP_Wnt_TGF BMP2 / Wnt / TGF-β Signaling Cascades MC2R->BMP_Wnt_TGF Cross-talk cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Erk Erk1/2 PKA->Erk CREB CREB & other Transcription Factors PKA->CREB Activates P_Erk p-Erk1/2 Erk->P_Erk Phosphorylation P_Erk->CREB beta_catenin β-catenin BMP_Wnt_TGF->beta_catenin Smad1 Smad1 BMP_Wnt_TGF->Smad1 beta_catenin->CREB Smad1->CREB Gene_Expression Gene Expression CREB->Gene_Expression Proliferation Osteoblast Proliferation Gene_Expression->Proliferation Collagen_Synthesis Collagen Synthesis Gene_Expression->Collagen_Synthesis

Proposed signaling pathway of ACTH (1-14) in osteoblasts.

Discussion and Future Directions

The compiled data strongly indicate that ACTH (1-14) has a direct anabolic effect on osteoblasts, promoting both their proliferation and the synthesis of type I collagen. These effects appear to be dose-dependent and are mediated, at least in part, through the MC2R and subsequent activation of cAMP-dependent and other integrated signaling pathways.

For drug development professionals, these findings suggest that ACTH (1-14) or analogous small peptides could represent a novel therapeutic avenue for conditions characterized by low bone formation, such as osteoporosis. The cortisol-independent nature of this action is particularly advantageous, as it avoids the detrimental side effects associated with prolonged glucocorticoid exposure.

Future research should focus on:

  • In vivo studies: To confirm the bone-anabolic effects of ACTH (1-14) in animal models of osteoporosis.

  • Receptor specificity: To fully elucidate the roles of other melanocortin receptors that may be expressed on osteoblasts.

  • Downstream signaling: To further map the intricate cross-talk between the cAMP pathway and other signaling networks like Wnt/β-catenin and BMP in response to ACTH (1-14) stimulation.

  • Structure-activity relationship: To design and screen for more potent and specific synthetic analogues of ACTH (1-14) with optimized pharmacokinetic properties for therapeutic use.

Conclusion

This technical guide consolidates the current evidence for the direct effects of ACTH (1-14) on osteoblast proliferation and collagen synthesis. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams provide a foundational resource for scientists and researchers. The osteogenic properties of ACTH (1-14) highlight its potential as a therapeutic agent for bone loss disorders and warrant further investigation to translate these preclinical findings into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Weight and Chemical Properties of ACTH (1-14)

This guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (1-14), detailing its core physicochemical properties, biological functions, and the experimental protocols used for its characterization.

Core Physicochemical Properties

ACTH (1-14) is the N-terminal fragment of the full 39-amino acid adrenocorticotropic hormone. It consists of the sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly.[1] This sequence is essential for its biological activity, particularly for receptor binding.[1] The peptide's properties can vary slightly depending on whether it is in its free base form or a salt form (e.g., acetate or trifluoroacetate (TFA)), which can affect molecular weight and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative properties of ACTH (1-14) and its common salt forms.

PropertyValue (Free Base)Value (Acetate Salt)Value (TFA Salt)Citations
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-GlyN/AN/A[1][2][3]
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀SC₇₉H₁₁₃N₂₁O₂₂SN/A
Molecular Weight 1680.88 g/mol 1740.96 g/mol 1794.9 g/mol
Appearance White to off-white powderN/AN/A
Solubility Soluble in waterSoluble in DMSO (2.5 mM)Soluble in H₂O (100 mg/mL)
Storage (Powder) -20°C (short-term), -80°C (long-term)-20°C (3 years)-20°C (1 year), -80°C (2 years)
Storage (In Solvent) N/A-80°C (1 year)-20°C (1 month), -80°C (6 months)

Biological Activity and Signaling

ACTH (1-14) is a biologically active fragment of ACTH, a key component of the hypothalamic-pituitary-adrenal axis. Its primary function involves the regulation of cortisol and androgen production through the activation of the melanocortin-2 receptor (MC2R). The His-Phe-Arg-Trp sequence (residues 6-9) is the critical pharmacophore required for activating melanocortin receptors. Upon binding to MC2R, ACTH (1-14) initiates a cAMP-dependent signaling cascade, which leads to the expression of the Steroidogenic Acute Regulatory (StAR) protein and subsequent cortisol synthesis. While it can stimulate steroidogenesis, its potency is significantly lower than that of full-length ACTH or the ACTH (1-18) fragment.

Recent studies have also highlighted its non-canonical roles, including anti-inflammatory and immunomodulatory activities, where it can suppress pro-inflammatory cytokines. Furthermore, it has demonstrated osteogenic properties by enhancing osteoblast proliferation.

MC2R Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by ACTH (1-14) binding to the MC2R.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR StAR Protein PKA->StAR Upregulates Expression Pregnenolone Pregnenolone StAR->Pregnenolone Transports Cholesterol Cholesterol Cholesterol Cortisol Cortisol Synthesis Pregnenolone->Cortisol Leads to

Caption: Canonical ACTH (1-14) signaling pathway via MC2R activation.

Experimental Protocols

Characterizing a synthetic peptide like ACTH (1-14) involves a series of analytical experiments to confirm its identity, purity, and key chemical properties.

General Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a newly synthesized peptide.

Peptide_Characterization_Workflow Synthesis Peptide Synthesis (Solid-Phase) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Purification Crude Purification (Precipitation/Extraction) Cleavage->Crude_Purification Purity_Analysis Purity Analysis (RP-HPLC) Crude_Purification->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Crude_Purification->Identity_Confirmation Final_Purification Final Purification (Preparative HPLC) Purity_Analysis->Final_Purification Identity_Confirmation->Final_Purification Lyophilization Lyophilization Final_Purification->Lyophilization Final_QC Final Quality Control (Purity, MW, Solubility) Lyophilization->Final_QC

Caption: Standard workflow for synthetic peptide characterization.

Molecular Weight Determination by Mass Spectrometry

Objective: To confirm the molecular identity of ACTH (1-14) by accurately measuring its molecular weight.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Dissolve the lyophilized ACTH (1-14) peptide in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile, to a final concentration of approximately 10-100 pmol/µL.

    • If high salt concentrations are present from synthesis, desalt the sample using a C18 ZipTip or equivalent reversed-phase cleanup procedure.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., a mixture of known peptides or proteins) to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode. ESI typically produces a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Data Analysis:

    • Process the resulting spectrum using deconvolution software. The software algorithm will use the charge state envelope (the series of m/z peaks) to calculate the neutral molecular mass (M) of the peptide.

    • Compare the experimentally determined mass to the theoretical average and monoisotopic mass of ACTH (1-14) (C₇₇H₁₀₉N₂₁O₂₀S). The theoretical average mass is ~1680.88 Da.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the synthetic ACTH (1-14) peptide.

Methodology: Analytical RP-HPLC with UV detection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214-220 nm (peptide bond).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized to achieve the best separation of the main peptide peak from any impurities.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Peptide Solubility Assessment

Objective: To determine suitable solvents for ACTH (1-14).

Methodology: Stepwise Solvation of a Small Aliquot.

  • Peptide Characterization:

    • Calculate the net charge of ACTH (1-14) at neutral pH.

      • Acidic residues (D, E): 2 * (-1) = -2

      • Basic residues (K, R): 2 * (+1) = +2

      • N-terminus (NH₂): +1

      • C-terminus (COOH): -1

      • Net Charge: (-2) + (+2) + (+1) + (-1) = 0. The peptide is neutral.

  • Solubility Testing Protocol:

    • Begin with a small, measured amount of peptide (e.g., 1 mg).

    • Step 1 (Water): Add a small volume of sterile, deionized water. Vortex or sonicate briefly. Observe if the peptide dissolves completely. Given its neutral charge but presence of many polar residues, it is expected to have some water solubility.

    • Step 2 (Organic Solvents): If insoluble in water, test organic solvents. For neutral or hydrophobic peptides, a small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) should be tried first. Dissolve the peptide completely in the organic solvent before slowly adding the aqueous buffer dropwise to reach the desired final concentration.

    • Step 3 (Acidic/Basic Buffers): If the peptide remains insoluble, test solubility in a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1M ammonium bicarbonate), as slight pH shifts can significantly impact solubility.

Functional Activity via cAMP Accumulation Assay

Objective: To confirm the biological activity of ACTH (1-14) by measuring its ability to stimulate cAMP production in cells expressing MC2R.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or similar competitive immunoassay.

  • Cell Culture:

    • Culture cells stably expressing the human MC2R and its accessory protein MRAP1 in an appropriate medium.

    • Plate the cells in a 384-well assay plate and incubate to allow for cell adherence.

  • Assay Protocol:

    • Prepare a serial dilution of the ACTH (1-14) peptide in a stimulation buffer.

    • Aspirate the culture medium from the cells and add the diluted peptide solutions. Include a positive control (e.g., full-length ACTH) and a negative control (buffer only).

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for receptor stimulation and cAMP production.

    • Lyse the cells and add the cAMP detection reagents. For an HTRF assay, this typically includes a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Incubate in the dark to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) and convert these values to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log of the ACTH (1-14) concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

The Unveiled Cascade: A Technical Guide to ACTH (1-14) Signaling in Adrenal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate signaling cascade initiated by the N-terminal fragment of Adrenocorticotropic Hormone, ACTH (1-14), within adrenal cells. Understanding this pathway is pivotal for the development of novel therapeutics targeting adrenal function and related disorders. This document provides a comprehensive overview of the core signaling events, quantitative data on hormonal responses, detailed experimental protocols, and visual representations of the key molecular interactions.

Core Signaling Pathway

The biological activity of ACTH is primarily mediated through the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[1][2][3][4][5] For the receptor to be functional—that is, to properly traffic to the cell surface and respond to ACTH—it requires the presence of a crucial accessory protein known as Melanocortin Receptor Accessory Protein (MRAP). MRAP forms an antiparallel homodimer that associates with MC2R, a necessary step for ACTH binding and subsequent signal transduction.

Upon binding of ACTH (1-14) to the MC2R-MRAP complex, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP into cyclic adenosine monophosphate (cAMP).

As a pivotal second messenger, cAMP triggers the activation of Protein Kinase A (PKA). In its inactive state, PKA exists as a heterotetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces their dissociation, liberating the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, culminating in the cellular response to ACTH.

A primary and critical downstream effect of PKA activation in adrenal cells is the stimulation of steroidogenesis—the synthesis of steroid hormones such as cortisol and aldosterone. This is achieved through two main mechanisms:

  • Acute Response: PKA phosphorylates and activates the Steroidogenic Acute Regulatory (StAR) protein. This crucial step facilitates the transport of cholesterol, the precursor for all steroid hormones, from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis.

  • Chronic Response: PKA also phosphorylates and activates transcription factors, such as cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CREs) in the promoter regions of genes encoding steroidogenic enzymes (e.g., CYP11A1, CYP11B1) and the StAR protein itself, leading to their increased transcription and a sustained capacity for steroid hormone production.

The N-terminal 1-14 fragment of ACTH contains the essential residues for binding to and activating MC2R, thereby initiating this entire cascade.

ACTH_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (1-14) ACTH (1-14) MC2R MC2R ACTH (1-14)->MC2R Binds Gs Gs Protein MC2R->Gs Activates MRAP MRAP AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates StAR_inactive Inactive StAR PKA_active->StAR_inactive Phosphorylates CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates StAR_active Active StAR StAR_inactive->StAR_active Activates Cholesterol_transport Cholesterol Transport StAR_active->Cholesterol_transport Mediates Steroidogenesis Steroidogenesis Cholesterol_transport->Steroidogenesis Leads to CREB_active Active CREB CREB_inactive->CREB_active Activates Gene_expression Gene Expression (StAR, Steroidogenic Enzymes) CREB_active->Gene_expression Induces Gene_expression->Steroidogenesis Enhances

Caption: ACTH (1-14) signaling cascade in adrenal cells.

Quantitative Data Summary

The steroidogenic response of adrenal cells to ACTH fragments is dose-dependent. The following table summarizes the comparative efficacy of ACTH (1-14) and other related peptides.

PeptideMinimum Effective Concentration (Corticosterone Production)Relative Steroidogenic PotencyTarget Adrenal CellsReference
ACTH (1-14) 10 nmol/lLower than full-length ACTHZona Glomerulosa
ACTH (1-24) Not specifiedHighZona Glomerulosa and Fasciculata/Reticularis
α-MSH 10 nmol/lSimilar to ACTH (1-14)Zona Glomerulosa
ACTH (1-18) Not specified30% of corticosterone production induced by 10 µg of this peptide is achieved by 10 µg of ACTH (1-14)Not specified

Detailed Experimental Protocols

cAMP Measurement Assay

This protocol outlines a common method for quantifying intracellular cAMP levels in adrenal cells following stimulation with ACTH (1-14).

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method. Intracellular cAMP produced by stimulated cells competes with a known amount of labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

Workflow Diagram:

cAMP_Assay_Workflow start Start cell_prep Adrenal Cell Preparation (Culture and Seeding) start->cell_prep stimulation Cell Stimulation (with ACTH (1-14)) cell_prep->stimulation lysis Cell Lysis stimulation->lysis elisa Competitive ELISA lysis->elisa detection Signal Detection (Colorimetric/Luminescent) elisa->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for cAMP measurement assay.

Methodology:

  • Cell Preparation:

    • Culture adrenal cells (e.g., primary adrenal cells or a suitable cell line like H295R) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Stimulation:

    • Remove the culture medium and wash the cells with a stimulation buffer (e.g., PBS or HBSS).

    • Add varying concentrations of ACTH (1-14) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a negative control (buffer only) and a positive control (e.g., Forskolin).

  • Cell Lysis:

    • Aspirate the stimulation buffer and add lysis buffer to each well to release intracellular cAMP.

    • Incubate as recommended by the assay kit manufacturer.

  • Competitive ELISA:

    • Transfer the cell lysates to the antibody-coated microplate provided in the cAMP assay kit.

    • Add the enzyme-labeled cAMP conjugate.

    • Incubate to allow for competitive binding.

  • Signal Detection:

    • Wash the plate to remove unbound reagents.

    • Add the substrate for the enzyme conjugate and incubate to develop a colorimetric or luminescent signal.

    • Stop the reaction and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

PKA Activity Assay

This protocol describes how to measure the kinase activity of PKA in adrenal cell lysates.

Principle: The assay measures the transfer of the terminal phosphate from ATP to a specific PKA substrate peptide by the active PKA in the cell lysate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

Workflow Diagram:

PKA_Assay_Workflow start Start cell_prep Cell Stimulation and Lysis start->cell_prep kinase_reaction Kinase Reaction (Lysate + PKA Substrate + ATP) cell_prep->kinase_reaction detection Detection of Phosphorylation or ADP Production kinase_reaction->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for PKA activity assay.

Methodology:

  • Cell Stimulation and Lysis:

    • Treat adrenal cells with ACTH (1-14) as described for the cAMP assay.

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Kinase Reaction:

    • In a microplate, combine a standardized amount of cell lysate with a PKA-specific substrate and ATP in a kinase reaction buffer.

    • Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-90 minutes) to allow for the phosphorylation reaction.

  • Detection:

    • Method A (Phosphorylation Detection):

      • Add a phosphospecific antibody that binds only to the phosphorylated substrate.

      • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a chromogenic or chemiluminescent substrate and measure the signal.

    • Method B (ADP Detection):

      • Add a reagent that stops the kinase reaction and depletes the remaining ATP.

      • Add a second reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

      • Measure the luminescence.

  • Data Analysis:

    • Relate the measured signal to a standard curve generated with purified, active PKA to quantify the PKA activity in the samples.

StAR Protein Expression Analysis (Western Blot)

This protocol details the semi-quantitative analysis of StAR protein levels in adrenal cells after ACTH (1-14) treatment.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

Workflow Diagram:

Western_Blot_Workflow start Start cell_prep Cell Stimulation and Lysis start->cell_prep protein_quant Protein Quantification cell_prep->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking antibody_inc Antibody Incubation (Primary and Secondary) blocking->antibody_inc detection Signal Detection (Chemiluminescence) antibody_inc->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Stimulation and Lysis:

    • Treat adrenal cells with ACTH (1-14) for a longer duration (e.g., 2-24 hours) to allow for protein synthesis.

    • Lyse the cells as described for the PKA assay.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation:

    • Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for StAR protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands to semi-quantify the relative expression levels of StAR. Normalize to a loading control protein (e.g., β-actin or GAPDH).

This comprehensive guide provides a foundational understanding of the ACTH (1-14) signaling cascade in adrenal cells, equipping researchers with the necessary knowledge of the pathway, quantitative considerations, and detailed methodologies to further investigate this critical area of endocrinology and drug development.

References

Endogenous Processing of Pro-opiomelanocortin to ACTH (1-14): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the endogenous processing of pro-opiomelanocortin (POMC) with a specific focus on the generation of Adrenocorticotropic Hormone (ACTH) and its N-terminal fragment, ACTH (1-14). This document is intended for researchers, scientists, and drug development professionals actively working in endocrinology, neurobiology, and related therapeutic areas. It details the enzymatic cascade, subcellular localization, and regulatory mechanisms governing POMC processing. Furthermore, this guide furnishes detailed experimental protocols for the qualitative and quantitative analysis of POMC-derived peptides and includes visualizations of key pathways and workflows to facilitate a deeper understanding of these complex biological processes.

Introduction

Pro-opiomelanocortin (POMC) is a multifaceted prohormone that serves as the precursor to a variety of biologically active peptides, including the melanocortins, lipotropins, and endorphins. The tissue-specific processing of POMC is a critical regulatory step that dictates the final peptide repertoire and, consequently, the physiological response. In the anterior pituitary, POMC is primarily processed to yield ACTH, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis. Further processing of ACTH, particularly in the intermediate pituitary and the brain, can generate smaller fragments, including ACTH (1-14). While the role of ACTH (1-39) in stimulating adrenal steroidogenesis is well-established, emerging evidence suggests that its fragments, such as ACTH (1-14), may possess unique biological activities. This guide will delve into the molecular mechanisms of POMC processing to ACTH and its N-terminal fragments, providing the necessary technical details for its investigation.

The POMC to ACTH Processing Pathway

The conversion of the ~31 kDa POMC prohormone into its constituent peptides is a highly regulated, multi-step process that occurs within the secretory pathway.[1] This process begins in the trans-Golgi network (TGN) and continues in immature and mature secretory granules.[2][3]

Key Enzymes in POMC Processing

The enzymatic cleavage of POMC is orchestrated by a series of prohormone convertases (PCs) and carboxypeptidases.

  • Prohormone Convertase 1/3 (PC1/3): This calcium-dependent serine protease is the primary enzyme responsible for the initial cleavage of POMC in the anterior pituitary.[2][4] PC1/3 cleaves at pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys, Arg-Lys). The initial cleavage of POMC by PC1/3 yields pro-ACTH and β-lipotropin (β-LPH). Subsequently, PC1/3 cleaves pro-ACTH to generate the N-terminal fragment of POMC (N-POMC), the joining peptide (JP), and ACTH (1-39).

  • Prohormone Convertase 2 (PC2): While highly expressed in the intermediate lobe of the pituitary and the hypothalamus, PC2 is largely absent from the corticotrophs of the anterior pituitary. In tissues where it is present, PC2 is responsible for the further processing of ACTH into α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate peptide (CLIP).

  • Carboxypeptidase E (CPE): Following the endoproteolytic cleavage by PCs, CPE, also known as carboxypeptidase H, removes the C-terminal basic residues from the newly generated peptides. This trimming is a crucial step in the maturation of many POMC-derived peptides. In the context of ACTH (1-14) formation, CPE acts on ACTH (1-17) to sequentially remove the C-terminal basic residues.

Subcellular Localization and Regulation

The processing of POMC is spatially and temporally regulated within the cell.

  • Endoplasmic Reticulum and Golgi Apparatus: POMC is synthesized in the endoplasmic reticulum and transits through the Golgi apparatus, where it undergoes initial post-translational modifications, including glycosylation and phosphorylation.

  • Trans-Golgi Network (TGN) and Secretory Granules: The primary cleavage of POMC by PC1/3 begins in the TGN and continues as the prohormone is sorted into immature secretory granules. As these granules mature, the internal environment acidifies, which is optimal for the activity of the processing enzymes. The final processed peptides are stored in these mature secretory granules until their release is triggered by an appropriate stimulus.

The expression and activity of the processing enzymes are subject to regulation by various factors, including hormones and signaling molecules. For instance, glucocorticoids have been shown to influence the expression of POMC and potentially its processing enzymes.

Generation of ACTH (1-14)

ACTH (1-14) is an N-terminal fragment of ACTH. Its formation is a subsequent step after the initial generation of full-length ACTH (1-39). In tissues expressing PC2, ACTH (1-39) is cleaved to produce ACTH (1-17) and CLIP. Carboxypeptidase E then sequentially removes the basic amino acid residues (Arg-Arg-Lys) from the C-terminus of ACTH (1-17) to yield ACTH (1-14).

Biological Activity of ACTH (1-14)

While less potent than full-length ACTH, ACTH (1-14) has been shown to possess biological activity. Studies have indicated that ACTH (1-14) can stimulate steroidogenesis, although with significantly lower efficacy compared to ACTH (1-39) or ACTH (1-18). It has also been reported to have immunomodulatory and osteogenic effects. Specifically, it can suppress pro-inflammatory cytokines and enhance osteoblast proliferation and collagen synthesis.

Quantitative Data on POMC Processing

The processing of POMC is not always complete, leading to the secretion of both the prohormone and its various processed products. The relative abundance of these peptides can vary depending on the tissue and physiological state.

PeptideRelative Molar Concentration (Hypothalamus)Relative Molar Concentration (Anterior Pituitary)Reference
POMC1High
ACTH0.1 - 0.51
α-MSH0.5 - 1Low/Undetectable
β-Endorphin2 - 4Variable
ACTH (1-14)Not explicitly quantifiedNot explicitly quantified

Note: The data presented are compiled from multiple studies and represent approximate relative abundances. Absolute concentrations can vary significantly based on the specific experimental conditions and analytical methods used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the processing of POMC to ACTH.

Western Blot Analysis of POMC and ACTH

This protocol is for the detection and semi-quantitative analysis of POMC and ACTH in pituitary tissue extracts or cell lysates.

4.1.1. Materials

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitor cocktail.

  • Protein Assay Kit (e.g., BCA assay).

  • Laemmli Sample Buffer (4x).

  • SDS-PAGE gels (4-20% gradient gels are recommended).

  • Transfer Buffer (25 mM Tris, 192 mM glycine, 20% methanol).

  • Nitrocellulose or PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-POMC antibody (recognizing the N-terminus).

    • Anti-ACTH antibody (recognizing the N-terminus, e.g., amino acids 1-24).

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Chemiluminescent Substrate.

4.1.2. Procedure

  • Sample Preparation:

    • Homogenize pituitary tissue or lyse cells in ice-cold Lysis Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant.

    • Mix an equal amount of protein (e.g., 20-40 µg) with Laemmli Sample Buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto the SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.

  • Immunodetection:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer, e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ACTH (1-14) Quantification

This protocol provides a framework for the targeted quantification of ACTH (1-14) in biological samples.

4.2.1. Materials

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system (e.g., triple quadrupole).

  • ACTH (1-14) synthetic peptide standard.

  • Stable isotope-labeled internal standard (e.g., 13C, 15N-labeled ACTH (1-14)).

  • Acetonitrile (ACN), Formic Acid (FA).

4.2.2. Procedure

  • Sample Preparation:

    • Acidify the sample (e.g., plasma, cell culture supernatant) with FA.

    • Spike the sample with the internal standard.

    • Perform SPE to extract and concentrate the peptides.

    • Elute the peptides and dry them under vacuum.

    • Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient of ACN in water with 0.1% FA.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

    • Multiple Reaction Monitoring (MRM):

      • Select the precursor ion for ACTH (1-14) (m/z will depend on the charge state).

      • Select specific product ions for quantification.

      • Optimize collision energy for each transition.

      • Monitor the corresponding transitions for the internal standard.

  • Data Analysis:

    • Generate a standard curve using the synthetic ACTH (1-14) peptide.

    • Calculate the peak area ratio of the endogenous peptide to the internal standard.

    • Quantify the concentration of ACTH (1-14) in the sample by interpolating from the standard curve.

In Vitro POMC Processing Assay

This assay allows for the study of POMC cleavage by specific prohormone convertases.

4.3.1. Materials

  • Recombinant human POMC.

  • Recombinant human PC1/3.

  • Assay Buffer: 20 mM Bis-Tris (pH 6.5), 1 mM CaCl2.

  • SDS-PAGE and Western blot reagents (as described in 4.1).

4.3.2. Procedure

  • Combine recombinant POMC (e.g., 1 µg) and recombinant PC1/3 (e.g., 10 units) in the Assay Buffer.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the cleavage products by SDS-PAGE and Western blotting using antibodies specific for different regions of POMC (e.g., N-terminal, ACTH, β-endorphin).

Visualizations

Signaling Pathways and Experimental Workflows

POMC_Processing_Pathway cluster_ER_Golgi Endoplasmic Reticulum & Golgi cluster_TGN_Granules TGN & Secretory Granules POMC_Gene POMC Gene POMC_mRNA POMC mRNA POMC_Gene->POMC_mRNA Transcription Prepro_POMC Pre-pro-POMC POMC_mRNA->Prepro_POMC Translation Pro_POMC Pro-POMC Prepro_POMC->Pro_POMC Signal Peptide Cleavage Pro_ACTH Pro-ACTH Pro_POMC->Pro_ACTH PC1/3 Beta_LPH β-LPH Pro_POMC->Beta_LPH PC1/3 ACTH_full ACTH (1-39) Pro_ACTH->ACTH_full PC1/3 N_POMC N-POMC Pro_ACTH->N_POMC PC1/3 JP Joining Peptide Pro_ACTH->JP PC1/3 ACTH_1_17 ACTH (1-17) ACTH_full->ACTH_1_17 PC2 (Intermediate Lobe/ Brain) CLIP CLIP ACTH_full->CLIP PC2 (Intermediate Lobe/ Brain) ACTH_1_14 ACTH (1-14) ACTH_1_17->ACTH_1_14 CPE alpha_MSH α-MSH ACTH_1_14->alpha_MSH Further Processing Western_Blot_Workflow start Sample Preparation (Lysis & Quantification) sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis detection->end LC_MS_Workflow start Sample Preparation (Extraction & Cleanup) lc Liquid Chromatography (Separation) start->lc ms Tandem Mass Spectrometry (Detection & Fragmentation) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis end Results data_analysis->end

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structural Determinants of ACTH(1-14) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural determinants governing the biological activity of the adrenocorticotropic hormone fragment ACTH(1-14). By dissecting the roles of key amino acid residues, conformational dynamics, and receptor interactions, we provide a comprehensive resource for researchers engaged in endocrinology, pharmacology, and the development of novel therapeutics targeting the melanocortin system.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC), is the principal regulator of glucocorticoid synthesis in the adrenal cortex.[1] Its biological activity is primarily mediated through the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).[2][3] The N-terminal region of ACTH is crucial for its bioactivity, and the fragment comprising the first 14 amino acids, ACTH(1-14), retains the ability to elicit a biological response, albeit with lower efficacy than the full-length hormone.[4] Understanding the precise structural features within this 14-amino acid sequence that dictate receptor binding and activation is paramount for the rational design of synthetic agonists and antagonists with therapeutic potential.

Core Structural Determinants

The biological activity of ACTH(1-14) is a finely tuned interplay of specific amino acid residues that contribute to receptor recognition and signal transduction. The peptide can be conceptually divided into distinct functional domains.

The "Message" Sequence: Residues 6-9

The highly conserved His-Phe-Arg-Trp (HFRW) motif, spanning residues 6 through 9, is widely recognized as the core "message" sequence essential for activating melanocortin receptors.[5]

  • Histidine (His6): This residue is thought to be a key player in initiating the activation signal.

  • Phenylalanine (Phe7) and Tryptophan (Trp9): These aromatic residues are critical for receptor binding and are believed to interact with hydrophobic pockets within the MC2R.

  • Arginine (Arg8): The positive charge of this residue is vital for the electrostatic interactions that stabilize the peptide-receptor complex.

Modification or substitution of these residues typically leads to a dramatic loss of biological activity, underscoring their fundamental role in signal transduction.

The N-Terminal Region: Residues 1-5

The initial five amino acids (Ser-Tyr-Ser-Met-Glu) also contribute to the overall activity, likely by orienting the core message sequence for optimal receptor interaction.

The C-Terminal Extension: Residues 10-14

The sequence Gly-Lys-Pro-Val-Gly at the C-terminus of ACTH(1-14) influences the peptide's potency and binding affinity. While the core message sequence is sufficient for activation, these flanking residues provide additional contacts with the receptor, enhancing the stability of the interaction.

The Receptor Complex: MC2R and MRAP

The action of ACTH is uniquely dependent on the presence of the melanocortin-2 receptor accessory protein (MRAP). This single-pass transmembrane protein forms an antiparallel homodimer that is essential for the proper trafficking of MC2R to the cell surface and for ligand binding. Recent cryo-electron microscopy studies of the ACTH-bound MC2R-MRAP1-Gs complex have provided unprecedented insight into this trimolecular interaction. These studies reveal that MRAP1 acts as a "seat-belt" to stabilize the binding of ACTH to MC2R.

Conformational Dynamics

In aqueous solution, ACTH and its fragments, including ACTH(1-14), are largely considered to be flexible and to exist as a random coil. However, upon interaction with the cell membrane or the receptor, the peptide adopts a more defined conformation. This induced fit is crucial for the precise alignment of the key residues within the receptor's binding pocket, leading to receptor activation.

Quantitative Analysis of ACTH Fragment Activity

The following table summarizes key quantitative data on the biological activity and binding affinity of ACTH(1-14) in comparison to other relevant ACTH fragments. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental systems and conditions.

Peptide FragmentAssay TypeCell/Tissue SystemParameterValueReference
ACTH(1-39)cAMP GenerationStably transfected HeLa cellsEC5057 x 10⁻¹² M
ACTH(1-24)cAMP GenerationStably transfected HeLa cellsEC507.5 x 10⁻¹² M
ACTH(1-18)LipolysisRat fat cellsRelative Activity vs. ACTH(1-24)~91-106%
ACTH(1-17)cAMP GenerationStably transfected HeLa cellsEC5049 x 10⁻¹² M
ACTH(1-14)Corticosterone ProductionIsolated rat adrenal cellsRelative Activity vs. ACTH(1-18)~30%
ACTH(1-14)LipolysisRat fat cellsRelative Activity vs. ACTH(1-24)~17-70%
ACTH(1-14)Receptor Binding (MC2R)Radioligand DisplacementIC501,500 nM
ACTH(1-10)LipolysisRat fat cellsRelative Activity vs. ACTH(1-24)~3-4%

Signaling Pathway and Experimental Workflows

The binding of ACTH to the MC2R-MRAP complex initiates a well-characterized signaling cascade. The following diagrams, rendered in DOT language, illustrate this pathway and a typical experimental workflow for assessing ACTH activity.

ACTH_Signaling_Pathway cluster_nucleus Nucleus ACTH ACTH MC2R_MRAP MC2R-MRAP Complex ACTH->MC2R_MRAP Binding G_protein Gs Protein (αβγ) MC2R_MRAP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB Gene Steroidogenic Gene Transcription pCREB->Gene Activation

Caption: ACTH-MC2R Signaling Cascade.

Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Cell Culture (e.g., Adrenal Cells, MC2R-expressing cells) start->cell_culture treatment Treatment with ACTH(1-14) or Analogs cell_culture->treatment incubation Incubation treatment->incubation cAMP_assay cAMP Measurement incubation->cAMP_assay steroid_assay Steroidogenesis Assay (e.g., Cortisol ELISA) incubation->steroid_assay binding_assay Receptor Binding Assay (Radioligand Displacement) incubation->binding_assay data_analysis Data Analysis (EC50, Ki calculation) cAMP_assay->data_analysis steroid_assay->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of ACTH(1-14) for the MC2R.

1. Materials:

  • MC2R-expressing cell membranes or intact cells.

  • Radioligand (e.g., [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH or a labeled ACTH analog).

  • Unlabeled ACTH(1-14) and other competing ligands.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter and fluid.

2. Procedure:

  • Prepare serial dilutions of unlabeled ACTH(1-14).

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled ACTH(1-14).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled full-length ACTH.

  • Calculate specific binding by subtracting non-specific from total binding.

  • Plot the data and determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional consequence of MC2R activation.

1. Materials:

  • MC2R- and MRAP-expressing cells.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • ACTH(1-14) and other agonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter-based).

2. Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with stimulation buffer and pre-incubate.

  • Add serial dilutions of ACTH(1-14) to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Steroidogenesis Assay (using H295R cells)

This protocol assesses the ability of ACTH(1-14) to stimulate steroid hormone production.

1. Materials:

  • Human H295R adrenocortical carcinoma cells.

  • Culture medium (e.g., DMEM/F12 supplemented with serum and other factors).

  • ACTH(1-14) and other test compounds.

  • Assay medium (serum-free).

  • ELISA kit for cortisol or other relevant steroids, or LC-MS/MS equipment.

2. Procedure:

  • Plate H295R cells in 24- or 96-well plates and allow them to adhere and grow.

  • Replace the growth medium with assay medium.

  • Treat the cells with various concentrations of ACTH(1-14).

  • Incubate for an extended period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the steroid of interest (e.g., cortisol) in the supernatant using a validated method like ELISA or LC-MS/MS.

  • Plot the steroid concentration against the log of the agonist concentration to assess the steroidogenic response.

Conclusion

The biological activity of ACTH(1-14) is dictated by a complex interplay of its primary amino acid sequence, conformational flexibility, and its interaction with the MC2R-MRAP receptor complex. The His-Phe-Arg-Trp "message" sequence is indispensable for receptor activation, while flanking regions contribute to binding affinity and potency. The recent elucidation of the cryo-EM structure of the activated receptor complex provides a powerful template for the structure-based design of novel modulators of the HPA axis. The experimental protocols detailed herein offer a robust framework for the continued investigation of ACTH analogs and the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for ACTH (1-14) In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for investigating the in vitro effects of Adrenocorticotropic Hormone (1-14) (ACTH (1-14)), a peptide fragment of ACTH. While research on this specific fragment is emerging, these protocols are based on the known neurotrophic and anti-inflammatory properties of the broader class of melanocortins, including full-length ACTH and related peptides.

Application Notes

ACTH (1-14) is the N-terminal fragment of the full-length 39-amino acid Adrenocorticotropic Hormone. While full-length ACTH is primarily known for its role in stimulating corticosteroid production from the adrenal glands via the melanocortin-2 receptor (MC2R), its shorter fragments, which include the 1-14 sequence, are known to interact with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) found in various tissues, including the central nervous system and immune cells. This suggests that ACTH (1-14) may have biological activities independent of steroidogenesis, pointing towards potential neurotrophic and anti-inflammatory applications.

Neurotrophic and Neuroprotective Effects

Based on studies of related melanocortin peptides, ACTH (1-14) is hypothesized to possess neurotrophic and neuroprotective properties. In vitro studies with full-length ACTH have demonstrated protection of oligodendrocytes from excitotoxic and inflammation-related damage.[1] Furthermore, other N-terminal ACTH fragments have been shown to promote neurite outgrowth from cultured neurons.[2] These effects are likely mediated by melanocortin receptors expressed on neurons and glial cells.

Potential In Vitro Applications:

  • Assessment of neurite outgrowth in primary neurons or neuronal cell lines.

  • Evaluation of neuronal survival and protection against neurotoxic insults.

  • Investigation of signaling pathways involved in neuronal plasticity and repair.

Anti-inflammatory and Immunomodulatory Effects

Melanocortins are well-documented for their potent anti-inflammatory effects. Full-length ACTH and its fragments can modulate the function of immune cells, such as microglia and macrophages, to reduce the production of pro-inflammatory cytokines.[3][4] This action is often mediated through the activation of MC3R on macrophages, leading to the inhibition of phagocytosis and chemokine release.[5] Given that ACTH (1-14) contains the core melanocortin sequence, it is expected to exhibit similar anti-inflammatory properties.

Potential In Vitro Applications:

  • Quantification of the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) release from activated microglia or macrophages.

  • Analysis of the modulation of microglial or macrophage phenotype (e.g., M1 vs. M2 polarization).

  • Elucidation of the intracellular signaling pathways (e.g., cAMP/PKA, NF-κB) involved in its anti-inflammatory action.

Quantitative Data Summary

The following tables summarize expected quantitative parameters for in vitro studies with ACTH (1-14), based on data from related melanocortin peptides. The specific values for ACTH (1-14) should be determined empirically.

Table 1: Suggested Concentration Ranges for In Vitro Bioassays

Assay TypeCell Type(s)Suggested Concentration RangeReference Peptides & Notes
Neurotrophic Assays
Neurite OutgrowthPC12, SH-SY5Y, Primary Cortical Neurons1 nM - 1 µMBased on the neurotrophic effects of ACTH fragments like Org 2766 and BIM 22015.
NeuroprotectionPrimary Neurons, Oligodendrocytes10 nM - 1 µMFull-length ACTH (1-39) showed protection of oligodendrocytes at 200 nM.
Anti-inflammatory Assays
Cytokine InhibitionBV-2, RAW 264.7, Primary Microglia/Macrophages10 nM - 10 µMα-MSH (ACTH(1-13) analog) shows anti-inflammatory effects in this range.
Signaling Assays
cAMP AccumulationHEK293 cells expressing MC3R, MC4R, or MC5R100 pM - 1 µMTo determine receptor activation and potency (EC50). C-terminal ACTH fragments did not stimulate cAMP accumulation in MC4R-transfected HEK-293 cells.

Table 2: Receptor Binding Affinities of Related ACTH Fragments

PeptideReceptorCell LineBinding Affinity (IC50/Ki)Notes
ACTH (1-24)MC4RHEK293~123 nMDemonstrates that N-terminal fragments bind to melanocortin receptors other than MC2R.
α-MSHMC4RHEK293~126 nMα-MSH is structurally very similar to ACTH (1-13).
ACTH (11-24)AdrenalRat Adrenal CortexKd = 1.8 nMShows high-affinity binding of a fragment containing part of the 1-14 sequence to adrenal membranes.

Experimental Protocols

Protocol 1: Neurite Outgrowth Assay

This protocol details a method to assess the neurotrophic potential of ACTH (1-14) by measuring neurite outgrowth in a neuronal cell line.

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, horse serum, penicillin/streptomycin)

  • Nerve Growth Factor (NGF) as a positive control

  • ACTH (1-14) peptide

  • Poly-L-lysine or collagen-coated culture plates (24- or 48-well)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Seeding:

    • Coat culture plates with poly-L-lysine or collagen according to the manufacturer's instructions.

    • Seed PC12 or SH-SY5Y cells at a density that allows for individual cell morphology analysis after differentiation (e.g., 1 x 10^4 cells/well in a 24-well plate).

    • Allow cells to adhere for 24 hours.

  • Differentiation and Treatment:

    • Reduce the serum concentration in the culture medium to induce differentiation (e.g., to 1% serum).

    • Add ACTH (1-14) at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Include a positive control (e.g., 50 ng/mL NGF for PC12 cells) and a vehicle control.

    • Incubate for 48-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to measure the total neurite length per neuron. A neuron is typically defined as a cell bearing at least one process equal to or greater than the diameter of the cell body.

G cluster_workflow Neurite Outgrowth Assay Workflow A Seed Neuronal Cells B Differentiate Cells (Serum Reduction) A->B C Treat with ACTH (1-14) B->C D Incubate (48-72h) C->D E Fix and Permeabilize D->E F Immunostain for Neuronal Marker (e.g., β-III Tubulin) E->F G Image Acquisition F->G H Quantify Neurite Length G->H

Workflow for the neurite outgrowth assay.
Protocol 2: Anti-inflammatory Assay in Microglia

This protocol describes a method to evaluate the anti-inflammatory effects of ACTH (1-14) by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in a microglial cell line.

Materials:

  • BV-2 microglial cells

  • Cell culture medium (e.g., DMEM) with 10% FBS and penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • ACTH (1-14) peptide

  • Dexamethasone as a positive control

  • 96-well culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of ACTH (1-14) (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or dexamethasone (positive control, e.g., 1 µM) for 1-2 hours.

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control group (no LPS, no treatment) and an LPS-only group.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatant for cytokine analysis.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed effects on cytokine levels are not due to cytotoxicity of the treatments.

G cluster_workflow Anti-inflammatory Assay Workflow A Seed Microglial Cells B Pre-treat with ACTH (1-14) A->B C Stimulate with LPS B->C D Incubate (6-24h) C->D E Collect Supernatant D->E G Assess Cell Viability D->G F Measure Cytokines (ELISA) E->F G cluster_pathway Hypothesized Anti-inflammatory Signaling of ACTH (1-14) in Microglia ACTH ACTH (1-14) MCR Melanocortin Receptor (e.g., MC3R) ACTH->MCR AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Leads to Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes Induces Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction Results in

References

Application Notes and Protocols for the Use of ACTH Peptides in Human Osteoblast Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH), a peptide hormone derived from pro-opiomelanocortin (POMC), is a key regulator of the hypothalamic-pituitary-adrenal axis, primarily stimulating cortisol production.[1][2] Beyond its classic endocrine function, emerging evidence indicates that ACTH and its fragments can directly influence bone metabolism by acting on osteoblasts, the cells responsible for bone formation.[1][3] Osteoblasts express melanocortin receptors, particularly the melanocortin 2 receptor (MC2R), through which ACTH can modulate cellular activities.[1] In vitro studies have demonstrated that ACTH can stimulate osteoblast proliferation and differentiation in a dose-dependent manner, suggesting its potential as a therapeutic target for bone-related disorders.

Important Note on ACTH Fragment Selection: The user specified interest in ACTH (1-14). However, the biological activity of ACTH is primarily attributed to the N-terminal 1-24 amino acid sequence. Fragments shorter than 20 amino acids are generally considered to have low to no activity in stimulating classical ACTH pathways. The vast majority of research on osteoblasts has utilized ACTH (1-24) or the full-length ACTH (1-39). Therefore, these application notes and protocols are based on the available scientific literature for the biologically active ACTH (1-24) fragment, which is recommended for use in human osteoblast culture experiments.

Data Summary: Effects of ACTH (1-24) on Human Osteoblasts

The following tables summarize the quantitative effects of ACTH (1-24) on various aspects of human osteoblast function as reported in the literature.

Table 1: Effects of ACTH (1-24) on Osteoblast Proliferation

Cell TypeACTH (1-24) ConcentrationTreatment DurationAssayObserved EffectReference
Rat Bone Marrow Stromal Cells (BMSC)10⁻⁸ M7 daysMTT Assay5.65% increase in proliferation
Rat BMSC10⁻⁷ M7 daysMTT Assay11.35% increase in proliferation
Rat BMSC10⁻⁶ M7 daysMTT Assay15.4% increase in proliferation

Table 2: Effects of ACTH (1-24) on Osteoblast Differentiation and Mineralization

Cell TypeACTH (1-24) ConcentrationTreatment DurationAssayObserved EffectReference
Human Osteoblasts10⁻¹² M5 weeksqPCRIncreased expression of Collagen I, ALP, Osteocalcin, RunX2
Human Osteoblasts10⁻⁹ M5 weeksqPCRIncreased expression of Collagen I, ALP, Osteocalcin, RunX2
Human Osteoblasts10⁻⁸ MNot SpecifiedALP Activity, Alizarin Red Staining, qPCREnhanced differentiation and mineralization
Human Mesenchymal Stem Cells1 nM - 10 nM3 weeksMineralization (von Kossa), Osteocalcin, ALP assaysStrong support of bone differentiation
Human Mesenchymal Stem Cells100 nM and above3 weeksMineralization (von Kossa), Osteocalcin, ALP assaysDecline in osteoblast differentiation
Human Osteoblastic SaOs2 cells10 nMNot SpecifiedqPCRIncreased Collagen I mRNA

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by ACTH in osteoblasts and a general workflow for studying its effects.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Binds G_protein G-protein MC2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C Ca_flux Ca²⁺ Flux PLC->Ca_flux Induces G_protein->AC G_protein->PLC PKA PKA cAMP->PKA Activates Runx2 Runx2 PKA->Runx2 Activates VEGF VEGF PKA->VEGF Induces Ca_flux->Runx2 Influences Wnt_beta_catenin Wnt/β-Catenin Pathway Wnt_beta_catenin->Runx2 BMP_Smad BMP/Smad Pathway BMP_Smad->Runx2 Osteogenic_Genes Osteogenic Gene Expression (Collagen I, ALP, Osteocalcin) Runx2->Osteogenic_Genes Upregulates Proliferation Cell Proliferation Runx2->Proliferation Differentiation Differentiation & Mineralization VEGF->Differentiation Mediates Osteogenic_Genes->Differentiation

Caption: ACTH (1-24) signaling in human osteoblasts.

Experimental_Workflow cluster_assays Functional Assays start Start: Culture Human Osteoblasts/MSCs treatment Treat with ACTH (1-24) (Dose-response & Time-course) start->treatment proliferation Proliferation Assay (MTT) treatment->proliferation differentiation Differentiation Assays - ALP Activity - Gene Expression (qPCR) treatment->differentiation mineralization Mineralization Assay (Alizarin Red S) treatment->mineralization data_analysis Data Analysis & Interpretation proliferation->data_analysis differentiation->data_analysis mineralization->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying ACTH effects.

Detailed Experimental Protocols

Protocol 1: Human Osteoblast Culture and ACTH (1-24) Treatment

This protocol provides a general guideline for the culture of human osteoblasts and subsequent treatment with ACTH (1-24).

Materials:

  • Human Osteoblasts (e.g., primary cells or cell lines like SaOS-2)

  • Human Osteoblast Growth Medium (e.g., DMEM, α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Osteogenic Differentiation Medium: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate

  • ACTH (1-24) peptide, sterile

  • Sterile, tissue culture-treated flasks, plates (6, 24, or 96-well)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

Procedure:

  • Cell Culture: Culture human osteoblasts in growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.

  • Experimental Seeding: Seed cells into appropriate multi-well plates based on the downstream assay. Allow cells to adhere and grow to the desired confluency (typically 24-48 hours).

  • ACTH (1-24) Preparation: Prepare a sterile stock solution of ACTH (1-24) in a suitable vehicle (e.g., sterile water or PBS). Further dilute the stock solution in the appropriate culture medium (growth or differentiation medium) to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Treatment:

    • For proliferation assays, replace the growth medium with fresh growth medium containing various concentrations of ACTH (1-24).

    • For differentiation and mineralization assays, replace the growth medium with osteogenic differentiation medium containing various concentrations of ACTH (1-24).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours to 28 days), changing the medium with fresh treatment every 2-3 days.

Protocol 2: Osteoblast Proliferation (MTT Assay)

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilization solution

  • Microplate reader

Procedure:

  • Seed osteoblasts in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.

  • Treat cells with various concentrations of ACTH (1-24) as described in Protocol 1 for the desired time period (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Osteoblast Differentiation (Alkaline Phosphatase Activity Assay)

This protocol quantifies the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Materials:

  • Cells cultured in 24 or 48-well plates

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • p-Nitrophenol standards

  • Microplate reader

Procedure:

  • Culture and treat osteoblasts with ACTH (1-24) in osteogenic medium for a specified period (e.g., 7-14 days).

  • Wash the cell monolayers twice with PBS.

  • Add cell lysis buffer to each well and incubate for 10-15 minutes at 37°C.

  • Transfer the cell lysate to a new microplate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the ALP activity by comparing the absorbance to a standard curve generated with p-nitrophenol. Normalize the results to the total protein content of each sample.

Protocol 4: Osteoblast Mineralization (Alizarin Red S Staining)

This protocol visualizes and quantifies calcium deposits, a late marker of osteoblast differentiation and matrix mineralization.

Materials:

  • Cells cultured in 12 or 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

  • For quantification: 10% Cetylpyridinium chloride (CPC) solution

Procedure:

  • Culture and treat osteoblasts with ACTH (1-24) in osteogenic medium for an extended period (e.g., 14-28 days), until mineralized nodules are visible.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add ARS staining solution to each well to cover the cell monolayer and incubate for 5-20 minutes at room temperature.

  • Aspirate the ARS solution and wash the wells 3-5 times with distilled water until the wash water is clear.

  • Qualitative Analysis: Add PBS to the wells and visualize the red-orange mineralized nodules under a microscope.

  • Quantitative Analysis:

    • After visualization, aspirate the PBS and add 10% CPC solution to each well to destain.

    • Incubate for 20-30 minutes with gentle shaking to dissolve the stain.

    • Transfer the solution to a 96-well plate and measure the absorbance at 562 nm.

Protocol 5: Gene Expression Analysis (qPCR)

This protocol outlines the steps for quantifying the expression of osteogenic marker genes.

Materials:

  • Cells cultured in 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RUNX2, COL1A1, ALPL, BGLAP) and a reference gene (e.g., GAPDH, TBP)

  • qPCR instrument

Procedure:

  • Culture and treat osteoblasts with ACTH (1-24) for the desired duration.

  • RNA Extraction: At the end of the treatment, wash cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.

References

Application Notes and Protocols for ACTH (1-14) Dose-Response Studies in Adrenocortical Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis in the adrenal cortex.[1][2] While the full-length peptide, ACTH (1-39), and its biologically active fragment, ACTH (1-24), have been extensively studied, the specific dose-dependent effects of shorter fragments like ACTH (1-14) on adrenocortical cells are less well-defined. This document provides an overview of the current understanding of ACTH signaling in these cells, detailed protocols for conducting dose-response studies, and a discussion of the conflicting evidence regarding the bioactivity of ACTH (1-14).

Scientific Background: The Ambiguous Role of ACTH (1-14)

The biological activity of ACTH is primarily attributed to its N-terminal region.[1] However, there is conflicting evidence regarding the minimal length required for receptor activation. Some studies suggest that ACTH fragments with fewer than 20 amino acids are inactive.[1] Specifically, it has been reported that the amino acid sequence from lysine 15 to arginine 18 is crucial for binding to the melanocortin 2 receptor (MC2R), the primary receptor for ACTH in the adrenal cortex.[3] This would imply that ACTH (1-14) is biologically inactive.

Conversely, other research indicates that adrenocortical cells, particularly those in the zona glomerulosa which produce aldosterone, exhibit high sensitivity to ACTH, with responses observed at concentrations as low as 10⁻¹² M. This high sensitivity could be due to a higher density of MC2R in these cells or the involvement of other melanocortin receptors. Furthermore, at physiological concentrations (1 to 100 pM), ACTH may trigger a chloride current through a non-cAMP-dependent pathway involving Ras protein activation, which could play a role in aldosterone production.

Given this scientific uncertainty, the following protocols are provided as a template for researchers wishing to investigate the potential dose-dependent effects of ACTH (1-14) on adrenocortical cells.

Signaling Pathways of ACTH in Adrenocortical Cells

ACTH primarily exerts its effects through the MC2R, a G protein-coupled receptor. Upon binding, two main signaling cascades can be initiated, particularly in different zones of the adrenal cortex.

Canonical cAMP-Dependent Pathway

This is the primary signaling pathway in the zona fasciculata, leading to cortisol production.

ACTH ACTH MC2R MC2R ACTH->MC2R Binds to Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA->Steroidogenesis Phosphorylates Steroidogenic Enzymes ACTH_low Low Concentration ACTH MC2R_ZG MC2R (Zona Glomerulosa) ACTH_low->MC2R_ZG Binds to Gbg Gβγ Subunits MC2R_ZG->Gbg Activates Ras Ras Gbg->Ras Activates Chloride_Current Chloride Current Ras->Chloride_Current Triggers Aldosterone_Production Aldosterone Production Chloride_Current->Aldosterone_Production Contributes to A Isolation of Primary Adrenocortical Cells B Cell Culture and Seeding A->B D Cell Stimulation with ACTH (1-14) B->D C Preparation of ACTH (1-14) Dilutions C->D E Collection of Cell Supernatant D->E F Steroid Hormone Quantification (ELISA/RIA) E->F G Data Analysis and Dose-Response Curve Generation F->G

References

Application Notes and Protocols for In Vivo Administration of ACTH (1-14) in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Adrenocorticotropic Hormone (ACTH) and its fragments, such as ACTH (1-14), in rat models. The protocols and data presented are intended to guide researchers in designing and executing experiments to study the physiological and pharmacological effects of ACTH.

Applications

The in vivo administration of ACTH in rat models is a well-established method used in a variety of research fields:

  • Endocrinology and Stress Physiology: To investigate the function of the Hypothalamic-Pituitary-Adrenal (HPA) axis and the physiological response to stress. Exogenous ACTH administration is used to directly stimulate the adrenal cortex and assess its capacity to produce corticosteroids like corticosterone.[1][2]

  • Adrenal Gland Biology: To study the mechanisms of adrenal gland growth and atrophy. Chronic ACTH administration can induce hyperplasia and hypertrophy of the adrenal cortex, while its absence leads to atrophy.[3]

  • Pharmacology and Drug Development: To screen and characterize compounds that may modulate the HPA axis or adrenal steroidogenesis.

  • Neuroscience: Intracerebroventricular (icv) administration of ACTH is used to study its central effects on behaviors such as appetite and anxiety.[4]

  • Models of Disease: To create animal models for conditions such as Cushing's syndrome, where there is an excess of ACTH, or to study adrenal insufficiency.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving ACTH administration in rats. These data can serve as a reference for expected outcomes.

Table 1: Plasma Corticosterone Response to Intravenous ACTH (1-24) in Male Sprague-Dawley Rats

Dosage (µg/kg)Time Post-InjectionMean Plasma Corticosterone (ng/mL)
Vehicle Baseline~10
3 min~15
90 min~10
240 min~10
10 Baseline~10
3 min226
90 minSignificantly elevated
240 minReturned to baseline
100 Baseline~10
3 min220
90 minSignificantly elevated
240 minRemained elevated

Table 2: Plasma ACTH and Corticosterone Levels in Response to Stress and Sampling Method in Sprague-Dawley Rats

Sampling MethodConditionPlasma ACTH (pg/mL)Plasma Corticosterone (ng/mL)
Indwelling Catheter Baseline~168.8 ± 3.2
Peak Restraint Stress178.1 ± 21.2414.3 ± 45.4
Tail Vein Nick Baseline~6234.0 ± 7.9
Peak Restraint Stress220.0 ± 20.1470.3 ± 37.0
Decapitation (no anesthesia) Baseline43.1 ± 5.4-
Decapitation (with CO2) Baseline596.1 ± 97.7-

Table 3: Effect of Chronic Subcutaneous Oxytocin Infusion on HPA Axis Parameters

Treatment (14 days)Plasma ACTHPlasma CorticosteroneAdrenal Weight
Vehicle LowerLowerLower
Oxytocin (3.6 mg/100g/day) IncreasedIncreasedIncreased

Experimental Protocols

The following are detailed protocols for common applications of ACTH administration in rat models.

Protocol for Assessing Adrenal Responsiveness to Acute ACTH Stimulation

This protocol is designed to evaluate the capacity of the adrenal cortex to produce corticosterone in response to an acute ACTH challenge.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350g).

  • ACTH (1-24) or other ACTH fragments.

  • Vehicle: 0.9% saline containing 0.5% Bovine Serum Albumin (BSA).

  • Anesthesia: Isoflurane for surgical procedures, or as needed for non-terminal procedures.

  • Surgical equipment for catheterization (if applicable).

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge.

  • Hormone assay kits (e.g., ELISA or RIA for corticosterone).

Procedure:

  • Animal Preparation and Acclimation:

    • House rats individually for at least one week before the experiment to acclimate them to the housing conditions.

    • For intravenous administration, surgically implant a catheter into the jugular vein and an arterial catheter for blood sampling a few days prior to the experiment to allow for recovery.

    • Handle animals daily to minimize stress associated with handling during the experiment.

  • ACTH Preparation:

    • Dissolve ACTH in the vehicle to the desired concentration. For example, to achieve a 10 µg/kg dose in a 300g rat with an injection volume of 1 mL/kg, the concentration would be 3 µg/mL.

  • Experimental Procedure:

    • Begin experiments in the morning (e.g., 7:00 AM) when basal corticosterone levels are typically low.

    • Collect one or more baseline blood samples (e.g., every 20 minutes for one hour) to establish pre-injection corticosterone levels. Blood collection should be rapid (<3 minutes) to avoid stress-induced hormone release.

    • Administer ACTH or vehicle via the desired route (e.g., intravenously through the catheter).

    • Collect blood samples at specified time points post-injection (e.g., 3, 15, 30, 60, 90, 120, and 240 minutes).

    • Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.

    • Store plasma at -20°C or -80°C until analysis.

  • Hormone Analysis:

    • Measure plasma corticosterone concentrations using a validated immunoassay.

Protocol for Studying Chronic Effects of ACTH on Adrenal Growth

This protocol is used to investigate the effects of sustained elevated ACTH levels on adrenal gland weight and histology.

Materials:

  • As listed in Protocol 3.1.

  • Osmotic minipumps for continuous infusion.

  • Microtome and histology supplies (e.g., formalin, paraffin, H&E stain).

Procedure:

  • Animal and Pump Preparation:

    • Acclimate rats as described previously.

    • Fill osmotic minipumps with the desired ACTH solution or vehicle according to the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and duration, and the target daily dose for the rat.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Implant the osmotic minipump subcutaneously in the dorsal region.

    • Provide post-operative analgesia as required.

  • Treatment Period:

    • Allow the infusion to proceed for the desired duration (e.g., 7-14 days).

    • Monitor the animals daily for any signs of distress.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect trunk blood for hormone analysis if desired.

    • Carefully dissect the adrenal glands, remove any surrounding fat, and weigh them.

    • Fix one adrenal gland in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess cell size and morphology).

    • The other adrenal can be snap-frozen for molecular analyses (e.g., gene expression of steroidogenic enzymes).

Visualizations

Signaling Pathway

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds AC Adenylyl Cyclase MC2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates StAR_inactive Inactive StAR PKA->StAR_inactive Phosphorylates StAR_active Active Phospho-StAR StAR_inactive->StAR_active OMM Outer Membrane StAR_active->OMM Cholesterol Cholesterol Droplet Cholesterol->OMM Transported by Active StAR IMM Inner Membrane OMM->IMM Cholesterol Transport P450scc P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts to

Caption: ACTH signaling pathway in an adrenal cortical cell.

Experimental Workflow

Experimental_Workflow A 1. Animal Acclimation & Surgical Preparation (e.g., Catheterization) B 2. Baseline Sampling (Blood Collection) A->B C 3. ACTH Administration (IV, IP, SQ, or ICV) B->C D 4. Post-Administration Time Course Sampling C->D E 5. Sample Processing (Plasma Separation) D->E F 6. Endpoint Analysis E->F G Hormone Assays (Corticosterone, ACTH) F->G H Tissue Analysis (Adrenal Weight, Histology) F->H I Molecular Analysis (Gene Expression) F->I

References

Application Notes and Protocols for Preparing ACTH (1-14) Solutions in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release glucocorticoids. The N-terminal fragment, ACTH (1-14), comprising the first 14 amino acids (SYSMEHFRWGKPVG), retains significant biological activity.[1] This fragment is crucial for binding to the melanocortin 2 receptor (MC2R) and initiating downstream signaling cascades.[1] These application notes provide detailed protocols for the preparation and use of ACTH (1-14) solutions in various cell-based assays, including steroidogenesis, immunomodulation, and osteogenesis studies.

Data Presentation

Physicochemical and Solubility Properties of ACTH (1-14)
PropertyValueReference
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S[1]
Molecular Weight 1680.88 g/mol [1]
Form Lyophilized PowderN/A
Solubility in Water Up to 100 mg/mL (for TFA salt)MedChemExpress
Solubility in DMSO 2.5 mMTargetMol
Appearance of Solution ClearMedChemExpress
Recommended Storage Conditions
FormStorage TemperatureDurationReference
Lyophilized Powder -20°CUp to 3 yearsTargetMol
-80°CUp to 2 yearsMedChemExpress
Stock Solution -20°CUp to 1 monthMedChemExpress
-80°CUp to 6 monthsMedChemExpress

Experimental Protocols

Preparation of a 1 mM Stock Solution

This protocol describes the preparation of a 1 mM stock solution of ACTH (1-14) from a lyophilized powder.

Materials:

  • Lyophilized ACTH (1-14) powder

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized ACTH (1-14) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitution: Based on the molecular weight of 1680.88 g/mol , calculate the volume of sterile water required to achieve a 1 mM concentration. For example, to reconstitute 1 mg of ACTH (1-14):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 1680.88 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 594.9 µL

    • Carefully add 594.9 µL of sterile water to the vial.

  • Dissolution: Gently vortex the solution to ensure the peptide is fully dissolved. If necessary, sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterile Filtration: For use in cell culture, it is crucial to ensure the sterility of the stock solution. Draw the reconstituted ACTH (1-14) solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, low-protein binding microcentrifuge tube.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the sterile stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from the 1 mM stock solution for direct application to cell cultures.

Materials:

  • 1 mM ACTH (1-14) stock solution

  • Sterile, serum-free cell culture medium (e.g., DMEM) or sterile phosphate-buffered saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile, low-retention pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mM ACTH (1-14) stock solution on ice.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium or sterile PBS to achieve the desired final concentrations. It is recommended to prepare a series of intermediate dilutions to ensure accuracy.

    • Example for a 10 nM working solution:

      • Prepare a 1:100 dilution of the 1 mM stock solution to create a 10 µM intermediate solution (e.g., 5 µL of 1 mM stock + 495 µL of medium).

      • Prepare a 1:1000 dilution of the 10 µM intermediate solution to create a 10 nM final working solution (e.g., 1 µL of 10 µM intermediate + 999 µL of medium).

  • Application to Cells: Add the appropriate volume of the final working solution to your cell culture wells to achieve the desired final concentration. Ensure gentle mixing.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment.

Example Application: Steroidogenesis Assay in Adrenal Cells

This protocol provides a general workflow for stimulating steroidogenesis in adrenal cells (e.g., H295R or primary adrenal cells) with ACTH (1-14).

Procedure:

  • Cell Seeding: Seed adrenal cells in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment.

  • Acclimation: Allow the cells to adhere and grow for 24-48 hours.

  • Starvation (Optional): To reduce basal steroidogenesis, you may replace the growth medium with serum-free medium for 2-4 hours prior to stimulation.

  • Stimulation: Prepare working solutions of ACTH (1-14) at various concentrations (e.g., a dose-response curve from 1 nM to 1 µM). Remove the medium from the cells and replace it with the medium containing the different concentrations of ACTH (1-14). Include a vehicle control (medium without ACTH).

  • Incubation: Incubate the cells for a specified period (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Analysis: Analyze the supernatant for the production of steroids (e.g., cortisol, corticosterone) using an appropriate method such as ELISA or LC-MS/MS.

Mandatory Visualizations

ACTH (1-14) Signaling Pathway

ACTH_Signaling ACTH (1-14) Signaling Pathway ACTH ACTH (1-14) MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds G_protein G-protein (Gαs) MC2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR Steroidogenic Genes (e.g., StAR, CYP11A1) CREB->StAR Upregulates Transcription Cholesterol Cholesterol Steroids Steroid Hormones (e.g., Cortisol) Cholesterol->Steroids Converted via Steroidogenesis

Caption: ACTH (1-14) binds to MC2R, activating a G-protein cascade that leads to cAMP production and PKA activation, ultimately stimulating steroidogenesis.

Experimental Workflow for ACTH (1-14) Solution Preparation

Workflow Workflow for Preparing ACTH (1-14) Solutions start Start lyophilized Lyophilized ACTH (1-14) start->lyophilized reconstitute Reconstitute in Sterile Water lyophilized->reconstitute stock 1 mM Stock Solution reconstitute->stock filter Sterile Filter (0.22 µm) stock->filter aliquot Aliquot for Single Use filter->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute working Working Solutions (nM range) dilute->working assay Add to Cell-Based Assay working->assay end End assay->end

Caption: A stepwise workflow for the preparation of sterile ACTH (1-14) stock and working solutions for use in cell-based assays.

References

Application Notes and Protocols: ACTH(1-14) for Studying cAMP-Dependent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce glucocorticoids.[1] Its effects are mediated through the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][3] This elevation in intracellular cAMP is a critical second messenger that initiates a downstream signaling cascade, predominantly through Protein Kinase A (PKA), leading to steroidogenesis and other cellular responses.[1][4]

The ACTH peptide is comprised of 39 amino acids, and various fragments have been studied to understand the structure-activity relationship. The N-terminal region is crucial for receptor binding and activation. This document focuses on the synthetic fragment ACTH(1-14), providing a summary of its reported biological activities related to cAMP-dependent signaling and detailed protocols for its study.

It is important to note that there are conflicting reports in the scientific literature regarding the bioactivity of ACTH(1-14). While older studies have suggested that ACTH(1-14) possesses some, albeit weak, agonist activity, more recent evidence from 2024 indicates that ACTH(1-14) may have no observable activity at the MC2R, with ACTH(1-15) being the minimal sequence required for receptor activation. Researchers should consider this discrepancy when designing and interpreting experiments with ACTH(1-14).

Principle of ACTH-Induced cAMP Signaling

The canonical pathway for ACTH action involves its binding to the MC2R on the surface of adrenal cortical cells. This interaction is facilitated by the MC2R accessory protein (MRAP). Ligand binding induces a conformational change in the receptor, activating the associated Gs alpha subunit of the heterotrimeric G protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA, which then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function, most notably the synthesis of steroid hormones.

Data Presentation

Table 1: Reported Biological Activity of ACTH(1-14)
Biological EffectCell TypeACTH(1-14) ConcentrationRelative Activity Compared to Longer ACTH FragmentsReference
LipolysisIsolated Rat Fat Cells10⁻⁷ M17.3% of ACTH(1-24)Older Study
LipolysisIsolated Rat Fat Cells10⁻⁶ M69.9% of ACTH(1-24)Older Study
Corticosterone ProductionIsolated Rat Adrenal Cells10 µg30% of ACTH(1-18)Older Study
MC2R ActivationHEK293 cells expressing hMC2R/MRAPUp to 10 µMNo observable activityRecent (2024) Study
Table 2: Comparative MC2R Agonist Potency of ACTH Fragments
ACTH FragmentEC₅₀ (nM) for cAMP ProductionReference
ACTH(1-15)1450Recent (2024) Study
ACTH(1-24)Not explicitly stated in the same study, but used as the reference ligand.Recent (2024) Study

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment for cAMP Measurement

Objective: To determine if ACTH(1-14) can stimulate cAMP production in a suitable cell line expressing MC2R and MRAP.

Materials:

  • Cell line (e.g., Y1 mouse adrenal tumor cells, or HEK293 cells stably co-expressing human MC2R and MRAP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • ACTH(1-14) peptide

  • Full-length ACTH (e.g., ACTH(1-39)) or ACTH(1-24) (as a positive control)

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.

  • Cell Starvation (Optional): On the day of the experiment, gently wash the cells with PBS and replace the complete medium with a serum-free medium. Incubate for 2-4 hours to reduce basal signaling.

  • Pre-treatment with Phosphodiesterase Inhibitor: To prevent the degradation of cAMP, pre-treat the cells with IBMX (final concentration typically 0.1-0.5 mM) for 15-30 minutes before adding the stimulants.

  • Stimulation: Prepare serial dilutions of ACTH(1-14) and the positive controls (full-length ACTH and forskolin) in serum-free medium containing IBMX.

  • Remove the starvation medium and add the prepared stimulants to the respective wells. Include a vehicle control (medium with IBMX only).

  • Incubate the plate at 37°C for a predetermined time (typically 15-30 minutes for acute cAMP stimulation).

  • Cell Lysis: After incubation, remove the stimulation medium and lyse the cells according to the protocol provided with the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's instructions.

  • Data Analysis: Quantify the cAMP concentration in each well. Normalize the data to the vehicle control and plot the dose-response curves for ACTH(1-14) and the positive controls.

Protocol 2: Lipolysis Assay in Adipocytes

Objective: To assess the ability of ACTH(1-14) to induce lipolysis, a downstream effect of cAMP elevation in adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% bovine serum albumin (BSA) and 5 mM glucose

  • ACTH(1-14) peptide

  • Isoproterenol (as a positive control for β-adrenergic receptor-mediated lipolysis)

  • Glycerol assay kit

  • Free fatty acid (FFA) assay kit

Procedure:

  • Cell Preparation: On the day of the experiment, wash the differentiated adipocytes twice with warm PBS.

  • Pre-incubation: Add KRBH buffer to each well and incubate for 1-2 hours at 37°C to allow the cells to equilibrate and to wash out any residual glycerol and FFAs.

  • Stimulation: Prepare serial dilutions of ACTH(1-14) and isoproterenol in fresh KRBH buffer.

  • Remove the pre-incubation buffer and add the prepared stimulants to the respective wells. Include a vehicle control (KRBH buffer only).

  • Incubate the plate at 37°C for 1-3 hours.

  • Sample Collection: After incubation, carefully collect the supernatant (the incubation medium) from each well for the measurement of glycerol and FFA release.

  • Glycerol and FFA Measurement: Perform the glycerol and FFA assays on the collected supernatants according to the manufacturers' protocols.

  • Data Analysis: Quantify the amount of glycerol and FFAs released. Normalize the data to the vehicle control and plot the dose-response curves for ACTH(1-14) and isoproterenol.

Mandatory Visualizations

ACTH_cAMP_Signaling_Pathway ACTH_1_14 ACTH(1-14) MC2R MC2R ACTH_1_14->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Facilitates Trafficking & Binding AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Steroidogenesis) Downstream->Response Leads to

Caption: ACTH(1-14) cAMP signaling pathway.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells starve_cells Serum starve cells (optional) seed_cells->starve_cells add_ibmx Pre-treat with IBMX starve_cells->add_ibmx add_stimulants Add ACTH(1-14) & controls add_ibmx->add_stimulants incubate Incubate (15-30 min) add_stimulants->incubate lyse_cells Lyse cells incubate->lyse_cells cAMP_assay Perform cAMP assay lyse_cells->cAMP_assay analyze_data Analyze data and plot dose-response cAMP_assay->analyze_data end End analyze_data->end Lipolysis_Assay_Workflow start Start prep_adipocytes Prepare differentiated adipocytes start->prep_adipocytes pre_incubate Pre-incubate in KRBH buffer prep_adipocytes->pre_incubate add_stimulants Add ACTH(1-14) & controls pre_incubate->add_stimulants incubate Incubate (1-3 hours) add_stimulants->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_glycerol_ffa Measure glycerol and FFAs collect_supernatant->measure_glycerol_ffa analyze_data Analyze data and plot dose-response measure_glycerol_ffa->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Radioligand Displacement Assay: ACTH (1-14) Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone that plays a crucial role in the stress response by stimulating the adrenal cortex. The N-terminal fragment, ACTH (1-14), contains the core sequence responsible for binding to melanocortin receptors (MCRs), a family of G protein-coupled receptors.[1][2] Understanding the binding affinity of ACTH (1-14) and other ligands to these receptors is fundamental for drug discovery and development, particularly for conditions related to stress, inflammation, and pigmentation.

This document provides a detailed protocol for a radioligand displacement assay to characterize the binding of ACTH (1-14) to melanocortin receptors. This competitive binding assay is a robust method to determine the inhibitory constant (Ki) of a test compound, such as ACTH (1-14), by measuring its ability to displace a radiolabeled ligand from the receptor.

Principle of the Assay

The radioligand displacement assay is based on the principle of competition between a radiolabeled ligand (the "tracer") and an unlabeled test compound (the "competitor") for a finite number of receptor binding sites. In this protocol, a constant concentration of a high-affinity radiolabeled ligand for melanocortin receptors, such as [125I][Nle4, D-Phe7]-α-MSH ([125I]NDP-α-MSH), is incubated with a source of melanocortin receptors (e.g., cell membranes expressing the receptor of interest). The addition of increasing concentrations of an unlabeled competitor, like ACTH (1-14), will displace the radioligand from the receptors. The amount of bound radioactivity is inversely proportional to the affinity of the competitor for the receptor. By measuring the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) of the competitor can be calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of melanocortin receptors and the experimental workflow of the radioligand displacement assay.

G cluster_0 Melanocortin Receptor Signaling Ligand ACTH (1-14) / α-MSH MCR Melanocortin Receptor (GPCR) Ligand->MCR Binding G_protein Gs Protein MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Generalized signaling pathway of melanocortin receptors.

G cluster_1 Radioligand Displacement Assay Workflow start Start prep_cells Prepare Cells Expressing Melanocortin Receptor start->prep_cells prep_membranes Prepare Cell Membranes prep_cells->prep_membranes incubation Incubate Membranes with: - [125I]NDP-α-MSH (Radioligand) - ACTH (1-14) (Competitor) - Buffer prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Quantify Bound Radioactivity (Gamma Counter) separation->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

References

Application Notes and Protocols for Measuring Corticosterone Production Following ACTH (1-14) Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a key regulator of steroidogenesis in the adrenal cortex.[1][2] While the full-length peptide, ACTH (1-39), and its biologically active fragment, ACTH (1-24), are well-characterized in their ability to stimulate cortisol and corticosterone production, the specific roles of shorter N-terminal fragments are less understood.[3][4] This document provides detailed application notes and protocols for studying the steroidogenic activity of the N-terminal fragment ACTH (1-14) with a specific focus on corticosterone production. These protocols are intended for researchers in endocrinology, pharmacology, and drug development investigating the structure-function relationship of ACTH and the potential for novel therapeutic agents targeting the adrenal cortex.

Recent in vitro studies have demonstrated that ACTH (1-14) exhibits specific activity on a subpopulation of adrenal cortical cells, highlighting the importance of investigating the biological effects of such fragments.[5]

Signaling Pathways

The classical signaling pathway for ACTH in adrenal cortical cells involves the activation of the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. This initiates a cascade of intracellular events primarily mediated by cyclic AMP (cAMP) and protein kinase A (PKA).

ACTH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (1-14) ACTH (1-14) MC2R MC2R ACTH (1-14)->MC2R G_protein G Protein (Gs) MC2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates CE Cholesterol Esters PKA->CE hydrolyzes StAR StAR Protein PKA->StAR activates Cholesterol Free Cholesterol CE->Cholesterol Mitochondrion Mitochondrion Cholesterol->Mitochondrion transport via StAR Pregnenolone Pregnenolone Mitochondrion->Pregnenolone via P450scc P450scc P450scc Corticosterone Corticosterone Pregnenolone->Corticosterone via multiple enzymatic steps Enzymes Steroidogenic Enzymes Secretion Secretion Corticosterone->Secretion experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Adrenal Cell Culture (e.g., Primary Zona Glomerulosa Cells) stimulation Cell Stimulation (Varying concentrations and time points) cell_culture->stimulation peptide_prep ACTH (1-14) & Controls (e.g., ACTH (1-24)) Preparation peptide_prep->stimulation collection Supernatant Collection stimulation->collection corticosterone_assay Corticosterone Assay (ELISA or LC-MS/MS) collection->corticosterone_assay data_analysis Data Analysis (Dose-Response Curves) corticosterone_assay->data_analysis

References

Application of ACTH (1-14) in Murine Models of Inflammatory Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a pleiotropic peptide hormone derived from pro-opiomelanocortin (POMC).[1][2][3] While historically recognized for its role in stimulating cortisol production via the hypothalamic-pituitary-adrenal (HPA) axis, emerging evidence has highlighted its direct, glucocorticoid-independent anti-inflammatory and immunomodulatory effects.[1][4] These effects are mediated through activation of melanocortin receptors (MCRs), which are expressed on a variety of immune and non-immune cells. The N-terminal fragment, ACTH (1-14), contains the melanocortin core sequence (HFRW) responsible for binding to several MCRs and is being investigated as a potential therapeutic agent for inflammatory diseases, devoid of the steroidogenic effects associated with full-length ACTH.

These application notes provide a comprehensive overview of the use of ACTH (1-14) and related ACTH fragments in various murine models of inflammatory diseases, including detailed protocols and a summary of key quantitative findings.

Mechanism of Action: Glucocorticoid-Independent Anti-Inflammation

The anti-inflammatory actions of ACTH fragments are primarily mediated by their interaction with melanocortin receptors, particularly MC1R, MC3R, and MC5R, which are found on immune cells such as macrophages, monocytes, and lymphocytes. Activation of these G protein-coupled receptors leads to downstream signaling cascades that ultimately suppress pro-inflammatory pathways and promote anti-inflammatory responses.

Key mechanisms include:

  • Inhibition of NF-κB: ACTH has been shown to suppress the activation of the master inflammatory transcription factor, NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

  • Modulation of Cytokine Production: ACTH and its fragments can skew the cytokine profile from a pro-inflammatory to an anti-inflammatory state, for instance, by increasing the production of the anti-inflammatory cytokine IL-10.

  • Inhibition of Immune Cell Migration: Melanocortin receptor activation can inhibit the migration of inflammatory cells, such as neutrophils, to the site of inflammation.

Below is a diagram illustrating the glucocorticoid-independent anti-inflammatory signaling pathway of ACTH fragments.

ACTH_Signaling Glucocorticoid-Independent Anti-Inflammatory Signaling of ACTH (1-14) cluster_cell Within Immune Cell ACTH ACTH (1-14) MCR Melanocortin Receptor (MC1R, MC3R, MC5R) ACTH->MCR Binds to ImmuneCell Immune Cell (Macrophage, Monocyte, etc.) AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Promotes Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory Induces Inflammation Inflammation Pro_inflammatory->Inflammation Drives Anti_inflammatory->Inflammation Suppresses

Caption: ACTH (1-14) signaling pathway in immune cells.

Application in Murine Models of Inflammatory Diseases

Gouty Arthritis

Gout is an inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints. Murine models of gouty arthritis are valuable for studying the acute inflammatory response and for evaluating novel anti-inflammatory therapies.

Experimental Protocol: MSU-Induced Gouty Arthritis in Mice

This protocol is based on methodologies described in the literature where ACTH and its fragments have shown efficacy.

Gout_Workflow Experimental Workflow for MSU-Induced Gouty Arthritis Model start Start acclimatize Acclimatize Mice (e.g., C57BL/6, 7-8 weeks old) start->acclimatize groups Divide into Treatment Groups (Vehicle, ACTH (1-14), Positive Control) acclimatize->groups induction Induce Arthritis: Intra-articular injection of MSU crystals (e.g., 100 µg in 10 µL saline) into the knee joint groups->induction treatment Administer Treatment: (e.g., Subcutaneous injection of ACTH (1-14)) at specified doses and time points induction->treatment monitoring Monitor Disease Progression: - Joint swelling (caliper measurements) - Clinical scoring treatment->monitoring euthanasia Euthanize Mice (e.g., 24-48 hours post-induction) monitoring->euthanasia collection Sample Collection: - Joint lavage fluid - Synovial tissue - Blood serum euthanasia->collection analysis Analysis: - Cell infiltration (lavage) - Cytokine levels (ELISA) - Histopathology of joint tissue collection->analysis end End analysis->end

Caption: Workflow for studying ACTH (1-14) in gouty arthritis.

Quantitative Data Summary: ACTH Fragments in Murine Gouty Arthritis

TreatmentModelDoseKey FindingsReference
Natural ACTHMSU-induced arthritis (mice)2.5 U/mlSignificantly alleviated joint swelling.
Natural ACTHMSU-induced arthritis (mice)0.25 U/mlNo significant effect on joint swelling, but prevented inflammatory cell accumulation.
ACTH (4-10)MSU-induced gouty arthritis (mice)Not specifiedInhibited macrophage activation (reduced phagocytosis and KC release) and neutrophil accumulation (decreased IL-1β).
Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints. Collagen-induced arthritis (CIA) in mice is a widely used model that mimics many aspects of human RA.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol outlines the key steps for inducing CIA and testing the therapeutic potential of ACTH (1-14).

CIA_Workflow Experimental Workflow for Collagen-Induced Arthritis Model start Start immunization1 Primary Immunization: Emulsified bovine type II collagen with Complete Freund's Adjuvant (CFA) in DBA/1 mice start->immunization1 immunization2 Booster Immunization (Day 21): Emulsified bovine type II collagen with Incomplete Freund's Adjuvant (IFA) immunization1->immunization2 onset Monitor for Arthritis Onset (Clinical scoring of paw swelling and redness) immunization2->onset treatment Initiate Treatment at Onset: Systemic administration of ACTH (1-14) or vehicle control onset->treatment monitoring Continue Monitoring and Scoring: - Clinical score - Paw thickness treatment->monitoring euthanasia Euthanasia and Sample Collection (e.g., Day 35-42) monitoring->euthanasia analysis Analysis: - Histopathology of joints - Serum anti-collagen antibody levels (ELISA) - Cytokine profiling of joint tissue or draining lymph nodes euthanasia->analysis end End analysis->end

Caption: Workflow for studying ACTH (1-14) in rheumatoid arthritis.

Quantitative Data Summary: ACTH in a Rat Model of Arthritis

TreatmentModelKey FindingsReference
ACTH (1-39) (local injection)Rat model of arthritis82% inhibition of neutrophil influx, 88% inhibition of joint swelling, 75% reduction in arthritis score.
Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Dextran sodium sulfate (DSS)-induced colitis is a common murine model for IBD.

Experimental Protocol: DSS-Induced Colitis in Mice

The following protocol details the induction of colitis using DSS and the evaluation of ACTH (1-14) treatment.

DSS_Workflow Experimental Workflow for DSS-Induced Colitis Model start Start acclimatize Acclimatize Mice start->acclimatize groups Divide into Treatment Groups acclimatize->groups induction Induce Colitis: Administer 2-5% DSS in drinking water for 5-7 days groups->induction treatment Administer ACTH (1-14) or Vehicle: (e.g., daily intraperitoneal injections) induction->treatment monitoring Daily Monitoring: - Body weight - Stool consistency - Presence of blood (Disease Activity Index - DAI) treatment->monitoring euthanasia Euthanasia and Sample Collection (End of DSS administration) monitoring->euthanasia analysis Analysis: - Colon length and weight - Histological scoring of inflammation and tissue damage - Myeloperoxidase (MPO) activity in colon tissue - Cytokine expression in colon (RT-qPCR or ELISA) euthanasia->analysis end End analysis->end EAE_Workflow Experimental Workflow for MOG-Induced EAE Model start Start immunization Induce EAE: Immunize C57BL/6 mice with MOG35-55 peptide in CFA, followed by pertussis toxin injections start->immunization monitoring_onset Monitor for Clinical Signs of EAE (e.g., tail limpness, limb paralysis) immunization->monitoring_onset treatment Initiate Treatment upon Onset of Symptoms: Oral or systemic administration of ACTH (1-14) monitoring_onset->treatment monitoring_progression Daily Clinical Scoring and Weight Monitoring treatment->monitoring_progression euthanasia Euthanasia and Tissue Harvest (Peak of disease or pre-defined endpoint) monitoring_progression->euthanasia analysis Analysis: - CNS histology (inflammation and demyelination) - Isolation of CNS-infiltrating lymphocytes and cytokine profiling (flow cytometry) - T cell recall responses in splenocytes euthanasia->analysis end End analysis->end

References

Application Note: Protocol for Assessing ACTH (1-14) Effects on Cytokine Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone derived from pro-opiomelanocortin (POMC) that plays a central role in the stress response by stimulating glucocorticoid production.[1][2] Beyond this classical function, ACTH and its fragments, known as melanocortins, possess direct immunomodulatory properties that are independent of steroidogenesis.[1][3][4] These effects are mediated through a family of five G protein-coupled melanocortin receptors (MCRs) expressed on various cell types, including immune cells.

The N-terminal fragment, ACTH (1-14), which includes the sequence for α-melanocyte-stimulating hormone (α-MSH), is of particular interest for its potent anti-inflammatory activities. Understanding the precise effects of ACTH (1-14) on the expression of key inflammatory mediators, such as cytokines, is crucial for developing novel therapeutics for inflammatory and autoimmune diseases.

This document provides a detailed protocol for assessing the effects of ACTH (1-14) on cytokine expression in a murine macrophage cell line. The protocol covers cell culture, peptide treatment, and the subsequent quantification of cytokine mRNA and protein levels using quantitative real-time PCR (qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA), respectively.

Signaling Pathways and Experimental Overview

ACTH and its fragments primarily exert their glucocorticoid-independent anti-inflammatory effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) on immune cells. Binding to these G protein-coupled receptors typically activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This signaling cascade can modulate the activity of transcription factors, such as NF-κB and AP-1, which are critical regulators of pro-inflammatory cytokine gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) MCR Melanocortin Receptor (MCR) ACTH->MCR Binds GPCR G Protein MCR->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates TF_Mod Modulation of Transcription Factors (e.g., NF-κB, AP-1) PKA->TF_Mod Phosphorylates Cyt_Gene Cytokine Gene Expression TF_Mod->Cyt_Gene Regulates

Caption: ACTH (1-14) signaling pathway for cytokine modulation.

The following experimental workflow provides a general overview of the steps required to assess the impact of ACTH (1-14) on cytokine expression in vitro.

A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding A->B C 3. Pre-treatment with ACTH (1-14) B->C D 4. Inflammatory Stimulation (e.g., with LPS) C->D E 5. Incubation (4h for qPCR, 18-24h for ELISA) D->E F 6a. Supernatant Collection E->F H 6b. Cell Lysis & RNA Isolation E->H G 7a. ELISA (Protein Quantification) F->G K Data Analysis G->K I 7b. cDNA Synthesis H->I J 8b. qPCR (mRNA Quantification) I->J J->K

Caption: Experimental workflow for assessing ACTH (1-14) effects.

Experimental Protocols

These protocols are designed for a murine macrophage cell line (e.g., RAW 264.7) but can be adapted for other relevant immune cells, such as human THP-1 monocyte-derived macrophages.

Materials and Reagents
  • Cells: RAW 264.7 murine macrophage cell line

  • Peptide: ACTH (1-14) peptide (synthetic, high purity)

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Reagents for RNA analysis:

    • TRIzol™ Reagent or equivalent RNA isolation kit

    • High-Capacity cDNA Reverse Transcription Kit

    • SYBR™ Green PCR Master Mix

    • Nuclease-free water

    • Primers for target cytokines (e.g., Tnf, Il6, Il10) and a housekeeping gene (e.g., Gapdh)

  • Reagents for Protein analysis:

    • ELISA kits for mouse TNF-α, IL-6, and IL-10

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into appropriate culture plates.

    • For qPCR: Seed 5 x 10⁵ cells per well in a 12-well plate.

    • For ELISA: Seed 1 x 10⁵ cells per well in a 48-well plate.

  • Adherence: Allow cells to adhere for 18-24 hours.

  • Pre-treatment: Remove the old media and replace it with fresh, serum-free DMEM. Add varying concentrations of ACTH (1-14) (e.g., 0.1, 1, 10, 100 nM) to the designated wells. Include a "vehicle control" group with no peptide. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control group.

  • Incubation: Return the plates to the incubator.

    • For qPCR analysis: Incubate for 4-6 hours.

    • For ELISA analysis: Incubate for 18-24 hours.

Protocol 2: Cytokine mRNA Quantification by qPCR
  • RNA Isolation: After the 4-6 hour incubation, aspirate the media and wash the cells with cold PBS. Lyse the cells directly in the wells using an RNA lysis reagent (e.g., TRIzol™) and proceed with RNA isolation according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's instructions.

  • qPCR: Prepare the qPCR reaction mix using SYBR™ Green Master Mix, forward and reverse primers for your target gene, and the synthesized cDNA. Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the expression of target cytokine genes to the expression of a housekeeping gene (e.g., Gapdh).

Protocol 3: Secreted Cytokine Quantification by ELISA
  • Supernatant Collection: After the 18-24 hour incubation, carefully collect the cell-free culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells and debris.

  • ELISA Procedure: Perform the ELISA for each target cytokine (e.g., TNF-α, IL-6, IL-10) using commercial kits according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and collected supernatants to the wells.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate followed by a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the recombinant cytokine standards.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between different treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of ACTH (1-14) on Cytokine mRNA Expression in LPS-Stimulated Macrophages

Treatment Group TNF-α (Relative Fold Change) IL-6 (Relative Fold Change) IL-10 (Relative Fold Change)
Control (Unstimulated) 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.1
LPS (100 ng/mL) 55.2 ± 4.8 120.5 ± 11.3 15.3 ± 1.9
LPS + ACTH (0.1 nM) 51.7 ± 5.1 112.1 ± 9.8 18.2 ± 2.1
LPS + ACTH (1 nM) 42.3 ± 3.9* 89.6 ± 8.1* 25.6 ± 2.5*
LPS + ACTH (10 nM) 25.1 ± 2.7** 45.3 ± 5.2** 38.9 ± 3.4**
LPS + ACTH (100 nM) 18.9 ± 2.1*** 31.8 ± 3.9*** 42.1 ± 4.0***

*Data are presented as mean ± SD. Statistical significance vs. LPS group: *p < 0.05, **p < 0.01, **p < 0.001.

Table 2: Effect of ACTH (1-14) on Secreted Cytokine Protein Levels in LPS-Stimulated Macrophages

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-10 (pg/mL)
Control (Unstimulated) < 15 < 20 < 15
LPS (100 ng/mL) 2850 ± 210 4560 ± 350 410 ± 35
LPS + ACTH (0.1 nM) 2790 ± 240 4310 ± 380 490 ± 41
LPS + ACTH (1 nM) 2140 ± 180* 3250 ± 290* 680 ± 55*
LPS + ACTH (10 nM) 1350 ± 110** 1880 ± 160** 950 ± 80**
LPS + ACTH (100 nM) 980 ± 95*** 1240 ± 115*** 1120 ± 98***

*Data are presented as mean ± SD. Statistical significance vs. LPS group: *p < 0.05, **p < 0.01, **p < 0.001.

Conclusion

This application note provides a comprehensive framework for investigating the immunomodulatory effects of the ACTH (1-14) peptide. By quantifying changes in both cytokine mRNA and secreted protein levels, researchers can gain a detailed understanding of how this peptide modulates inflammatory responses. The provided protocols can be adapted to various cell types and specific research questions, aiding in the exploration of melanocortin-based therapeutic strategies.

References

Application Notes and Protocols for the Synthesis and Purification of ACTH (1-14) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and purification of the adrenocorticotropic hormone fragment ACTH (1-14). The protocol outlines a detailed methodology for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by resin cleavage and deprotection, and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Characterization of the final peptide product by mass spectrometry is also described. This guide is intended to provide researchers, scientists, and drug development professionals with a robust and reproducible method for obtaining high-purity ACTH (1-14) for various research applications.

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that plays a crucial role in regulating cortisol and androgen production.[1] The N-terminal fragment, ACTH (1-14), with the amino acid sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly, is a biologically active portion of the full-length peptide.[1][2] The synthesis of this peptide fragment is essential for a variety of research applications, including structure-activity relationship studies and the development of novel therapeutics.

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides like ACTH (1-14).[3] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy.[4] This protocol details the step-by-step synthesis of ACTH (1-14) on a solid support, followed by cleavage from the resin and removal of side-chain protecting groups.

Purification of the crude peptide is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating peptides based on their hydrophobicity. Finally, the identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Materials and Equipment

Reagents and Consumables
  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Diethyl ether (cold)

  • Nitrogen gas

Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels for SPPS

  • Fritted glass funnels

  • Lyophilizer (freeze-dryer)

  • Reversed-phase HPLC system with a preparative C18 column

  • Analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of ACTH (1-14)

This protocol is based on the Fmoc/tBu strategy. The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.

Table 1: Protected Amino Acids for ACTH (1-14) Synthesis

Position Amino Acid Fmoc-Protected Derivative
14Glycine (Gly)Fmoc-Gly-OH
13Valine (Val)Fmoc-Val-OH
12Proline (Pro)Fmoc-Pro-OH
11Lysine (Lys)Fmoc-Lys(Boc)-OH
10Glycine (Gly)Fmoc-Gly-OH
9Tryptophan (Trp)Fmoc-Trp(Boc)-OH
8Arginine (Arg)Fmoc-Arg(Pbf)-OH
7Phenylalanine (Phe)Fmoc-Phe-OH
6Histidine (His)Fmoc-His(Trt)-OH
5Glutamic Acid (Glu)Fmoc-Glu(OtBu)-OH
4Methionine (Met)Fmoc-Met-OH
3Serine (Ser)Fmoc-Ser(tBu)-OH
2Tyrosine (Tyr)Fmoc-Tyr(tBu)-OH
1Serine (Ser)Fmoc-Ser(tBu)-OH

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence from C-terminus to N-terminus.

  • Final Deprotection: After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Deprotection

The ACTH (1-14) sequence contains sensitive residues (Met, Trp, Arg), necessitating a robust cleavage cocktail with scavengers to prevent side reactions. Reagent K is a suitable choice for this purpose.

Table 2: Composition of Cleavage Cocktail (Reagent K)

Component Volume Percentage (%) Role
Trifluoroacetic acid (TFA)82.5Cleaves the peptide from the resin and removes protecting groups
Phenol5.0Scavenger for carbocations
Water5.0Scavenger, aids in protonation
Thioanisole5.0Scavenger, protects Met from oxidation
1,2-Ethanedithiol (EDT)2.5Scavenger, protects Trp from modification

Protocol:

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen.

  • Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase HPLC.

Table 3: RP-HPLC Purification Parameters

Parameter Condition
Column Preparative C18, 10 µm, 250 x 21.2 mm (or similar)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-45% B over 40 minutes
Flow Rate 15 mL/min
Detection 220 nm

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a small volume of Mobile Phase A.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the desired purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified ACTH (1-14) peptide.

Characterization

3.4.1. Mass Spectrometry

The molecular weight of the purified peptide is confirmed by mass spectrometry.

Table 4: Expected Mass Spectrometry Data for ACTH (1-14)

Parameter Value
Amino Acid Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-NH₂
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S
Average Molecular Weight 1680.88 Da
Monoisotopic Mass 1679.79 Da
Expected ESI-MS Ions [M+2H]²⁺ = 840.9, [M+3H]³⁺ = 561.3, [M+4H]⁴⁺ = 421.0

3.4.2. Analytical RP-HPLC

The purity of the final peptide is determined by analytical RP-HPLC. A sharp, single peak should be observed.

Visualized Workflows

spss_workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for 13 Cycles Wash2->Repeat Repeat->Deprotect Next Amino Acid FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final Amino Acid FinalWash Final Wash & Dry FinalDeprotect->FinalWash PeptideResin ACTH (1-14)-Resin FinalWash->PeptideResin purification_workflow CrudePeptide Crude Lyophilized Peptide Dissolve Dissolve in Mobile Phase A CrudePeptide->Dissolve Inject Inject on Preparative RP-HPLC (C18) Dissolve->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions (Analytical RP-HPLC) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide Purified ACTH (1-14) Lyophilize->PurePeptide overall_process cluster_synthesis Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Characterization SPPS Fmoc-SPPS of ACTH (1-14) Cleavage Cleavage with Reagent K SPPS->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Purification Preparative RP-HPLC Precipitation->Purification Characterization Mass Spectrometry & Analytical RP-HPLC Purification->Characterization FinalProduct High-Purity ACTH (1-14) Characterization->FinalProduct

References

Application Notes and Protocols for the Analytical Characterization of ACTH (1-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the characterization of the adrenocorticotropic hormone fragment, ACTH (1-14). The included protocols are intended to serve as a guide for researchers in the fields of endocrinology, pharmacology, and analytical chemistry.

Introduction to ACTH (1-14)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. The N-terminal fragment, ACTH (1-14), comprising the amino acid sequence SYSMEHFRWGKPVG, is a biologically active portion of the full-length hormone. It plays a crucial role in stimulating the adrenal cortex to produce glucocorticoids, such as cortisol. Accurate and robust analytical methods are essential for the characterization, quantification, and functional analysis of ACTH (1-14) in various biological matrices and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, purification, and quantification of ACTH (1-14). The method separates the peptide from impurities based on its hydrophobicity.

Experimental Protocol: RP-HPLC

Objective: To assess the purity and quantify the concentration of ACTH (1-14).

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • ACTH (1-14) standard

  • Sample diluent (e.g., Mobile Phase A)

Procedure:

  • Sample Preparation: Dissolve the ACTH (1-14) sample and standards in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient Elution: A linear gradient is typically employed. An example gradient is:

      Time (min) % Mobile Phase B
      0 5
      30 60
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Data Analysis:

    • Integrate the peak area of the ACTH (1-14) eluting from the column.

    • Purity is calculated as the peak area of the main peptide divided by the total peak area of all detected peaks, expressed as a percentage.

    • Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of the ACTH (1-14) standard.

Quantitative Data Summary: HPLC
ParameterTypical ValueReference
Retention Time Dependent on specific gradient and column[1]
Purity >95% for synthetic peptidesGeneral knowledge
Limit of Quantification (LOQ) ng rangeGeneral knowledge
Linearity (R²) >0.99General knowledge

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantifying low levels of peptides in complex biological matrices like plasma. A hybrid immunoaffinity (IA) LC-MS/MS approach can be used to further enhance selectivity and sensitivity.[2]

Experimental Protocol: Immunoaffinity LC-MS/MS

Objective: To quantify ACTH (1-14) in human plasma with high sensitivity and specificity.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Immunoaffinity column or magnetic beads coupled with anti-ACTH antibodies

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Wash Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Elution Buffer (e.g., 0.1% Formic acid in 50% acetonitrile)

  • Internal Standard (e.g., stable isotope-labeled ACTH (1-14))

  • Human plasma samples

Procedure:

  • Sample Preparation (Immunoaffinity Purification): a. Spike plasma samples with the internal standard. b. Load the plasma sample onto the anti-ACTH antibody-coupled immunoaffinity support. c. Wash the support with wash buffer to remove unbound proteins and other matrix components. d. Elute the bound ACTH (1-14) using the elution buffer. e. Evaporate the eluate to dryness and reconstitute in Mobile Phase A.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a suitable gradient to separate ACTH (1-14) from any remaining impurities. An example gradient:

      Time (min) % Mobile Phase B
      0 5
      1 5
      5 50
      5.1 95
      6 95
      6.1 5

      | 8 | 5 |

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both ACTH (1-14) and the internal standard. The selection of precursor and product ions will depend on the charge state of the peptide.

  • Data Analysis:

    • Quantify ACTH (1-14) by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., buffer or stripped plasma).[2]

Quantitative Data Summary: LC-MS/MS
ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 9 pg/mL[3]
Linearity Range 9 - 1938 pg/mL[3]
Intra-assay Precision (%CV) 5.2 - 10.6%
Inter-assay Precision (%CV) 2.1 - 6.5%
Accuracy (%RE) -10.7 to 11.7%
Recovery 95.2 - 103.1%

Immunoassays (ELISA and IRMA) for Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoradiometric Assay (IRMA) are common methods for the quantification of ACTH in biological samples. These assays rely on the specific binding of antibodies to the target peptide.

Experimental Protocol: Sandwich ELISA

Objective: To quantify ACTH levels in plasma.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for an epitope on ACTH.

  • Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • ACTH standards and controls.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Sample and Standard Addition: Add standards, controls, and samples to the wells of the microplate.

  • Incubation: Incubate the plate to allow the ACTH to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody Addition: Add the HRP-conjugated detection antibody to the wells.

  • Incubation: Incubate the plate to allow the detection antibody to bind to the captured ACTH.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Addition: Add the substrate solution to the wells. A color change will occur in proportion to the amount of bound enzyme.

  • Stop Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of ACTH in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary: Immunoassays
ParameterELISAIRMAReference
Detection Range 12.5 - 200 pg/mLVaries by kit
Sensitivity (LLD) < 12.5 pg/mL~1.16 pg/mL
Specificity High, but potential for cross-reactivityHigh, often with improved specificity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on the conformation and dynamics of ACTH (1-14).

Experimental Protocol: 2D NMR

Objective: To determine the solution structure of ACTH (1-14).

Materials:

  • High-field NMR spectrometer.

  • Isotopically labeled (¹⁵N, ¹³C) ACTH (1-14) (for more complex analyses).

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O, pH 6.5).

  • NMR tubes.

Procedure:

  • Sample Preparation: Dissolve the ACTH (1-14) sample in the NMR buffer to a concentration of at least 1 mM.

  • NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between amide protons and their attached nitrogens (requires ¹⁵N labeling).

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide sequence.

    • Structure Calculation: Use the distance restraints from NOESY spectra and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures that are consistent with the experimental data using software like CYANA or XPLOR-NIH.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

Visualizations

ACTH Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of ACTH to its receptor, the melanocortin 2 receptor (MC2R).

ACTH_Signaling_Pathway ACTH ACTH MC2R MC2R (Melanocortin 2 Receptor) ACTH->MC2R Binds to Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis (e.g., Cortisol Synthesis) CREB->Steroidogenesis Promotes Transcription

Caption: ACTH signaling pathway leading to steroidogenesis.

Experimental Workflow for ACTH (1-14) Characterization

This diagram outlines a typical experimental workflow for the comprehensive characterization of an ACTH (1-14) sample.

ACTH_Characterization_Workflow Sample ACTH (1-14) Sample (e.g., Synthetic Peptide or Biological Extract) Purity Purity Assessment Sample->Purity Quantification Quantification Sample->Quantification Structure Structural Characterization Sample->Structure HPLC RP-HPLC Purity->HPLC LCMS LC-MS/MS Quantification->LCMS Immunoassay ELISA / IRMA Quantification->Immunoassay NMR NMR Spectroscopy Structure->NMR PurityResult Purity > 95% HPLC->PurityResult ConcResult Concentration Determination LCMS->ConcResult Immunoassay->ConcResult StructResult 3D Structure and Conformation NMR->StructResult

Caption: Workflow for ACTH (1-14) characterization.

References

Application Notes and Protocols for the Study of ACTH Analogs in Animal Models of Bone Density

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adrenocorticotropic hormone (ACTH) and its analogs have emerged as potential regulators of bone metabolism, independent of their classical steroidogenic effects. Research in this area is crucial for understanding bone biology and developing novel therapeutics for conditions like osteoporosis and glucocorticoid-induced osteonecrosis. While the user's interest was specifically in ACTH (1-14), the vast majority of published research focuses on the biologically active fragment ACTH (1-24) (cosyntropin) and the full-length ACTH (1-39). These application notes and protocols, therefore, concentrate on the use of ACTH (1-24) in animal models to study its effects on bone density, providing a comprehensive resource for researchers, scientists, and drug development professionals. The principles and methodologies described herein can serve as a foundational guide for investigating other ACTH fragments, including ACTH (1-14).

I. Application Notes

Overview of ACTH Analogs in Bone Metabolism

ACTH, traditionally known for its role in stimulating cortisol production, has been shown to have direct effects on bone cells.[1][2] The melanocortin 2 receptor (MC2R), the classical ACTH receptor, is expressed on osteoblasts.[1][3][4] Activation of MC2R on these cells by ACTH can promote osteoblast proliferation and differentiation, leading to increased bone formation. Notably, studies have indicated that ACTH can counteract the detrimental effects of glucocorticoids on bone, suggesting a protective role in conditions like glucocorticoid-induced osteonecrosis.

Animal Models

The rabbit is a well-established animal model for studying glucocorticoid-induced osteonecrosis and the effects of ACTH on bone. Mice are also used, but some evidence suggests they may not model the effects of ACTH on bone in the same way as humans or rabbits.

Key Signaling Pathways

The anabolic effects of ACTH on bone are mediated through several signaling pathways:

  • MC2R-VEGF Pathway: Binding of ACTH to MC2R on osteoblasts stimulates the production of Vascular Endothelial Growth Factor (VEGF). VEGF is a potent angiogenic factor that is also crucial for bone development and repair, enhancing the survival and function of osteoblasts.

  • Wnt/β-catenin Pathway: Evidence suggests that ACTH may also influence the Wnt/β-catenin signaling pathway, a critical pathway in the regulation of bone formation.

Diagram of the ACTH Signaling Pathway in Osteoblasts

ACTH_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R AC Adenylyl Cyclase MC2R->AC Gs Wnt_signaling Wnt/β-catenin Pathway MC2R->Wnt_signaling cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression ↑ Gene Expression (VEGF, Runx2, ALP, OCN) Wnt_signaling->Gene_Expression CREB->Gene_Expression Osteoblast_Effects ↑ Osteoblast Proliferation ↑ Osteoblast Differentiation ↑ Bone Formation Gene_Expression->Osteoblast_Effects experimental_workflow A Acclimatization (Female NZW Rabbits, ~4.5 kg) B Induction of Osteonecrosis (Depot methylprednisolone acetate, 10 mg/kg) A->B C Treatment Groups 1. Vehicle (Saline) 2. ACTH (1-24) (0.2 µg/kg/day, s.c.) B->C D Treatment Period (24 days) C->D E Bone Labeling (Tetracycline/Calcein) D->E F Euthanasia and Femoral Head Harvest E->F G Bone Density Analysis (µCT, DXA, Histomorphometry) F->G

References

Troubleshooting & Optimization

proper reconstitution method for lyophilized ACTH (1-14)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper reconstitution and handling of lyophilized Adrenocorticotropic Hormone (1-14) (ACTH (1-14)).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized ACTH (1-14)?

A1: The recommended solvent for reconstituting lyophilized ACTH (1-14) is sterile, distilled, or deionized water.[1] For peptides that are difficult to dissolve in aqueous solutions, an alternative is to first dissolve the peptide in a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add sterile water to the desired concentration.[2][3]

Q2: What is the recommended procedure for reconstitution?

A2: To ensure optimal recovery and performance, follow these steps for reconstitution:

  • Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.

  • Add the recommended solvent (e.g., sterile water) slowly to the vial.

  • Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause foaming and degradation of the peptide.

  • If the peptide does not dissolve completely, brief sonication may be used to aid dissolution.[1]

Q3: What is the recommended storage condition for lyophilized and reconstituted ACTH (1-14)?

A3: Proper storage is crucial for maintaining the stability and activity of ACTH (1-14). Please refer to the table below for a summary of storage recommendations.

Data Presentation: Storage and Stability of ACTH (1-14)

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 1 yearStore in a desiccated environment.[1]
-80°CUp to 2 yearsStore in a desiccated environment for long-term storage.
Reconstituted Solution 4°C2-7 daysFor short-term use.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q4: My reconstituted ACTH (1-14) solution appears cloudy or has visible particulates. What should I do?

A4: Cloudiness or particulates in the solution may indicate incomplete dissolution or aggregation.

  • Action: Try sonicating the solution for a short period. If the issue persists, warming the solution gently to 37°C may help.

  • Prevention: Ensure the lyophilized powder has completely dissolved before use. For future reconstitutions, consider using a solvent with a small percentage of organic solvent like DMSO before adding the aqueous buffer.

Q5: I am observing lower than expected biological activity in my experiments. What could be the cause?

A5: A decrease in biological activity can result from improper handling or storage.

  • Check Storage: Verify that the lyophilized powder and reconstituted aliquots have been stored at the correct temperatures and for the recommended duration.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can degrade the peptide. Always aliquot the reconstituted stock solution into single-use volumes.

  • Carrier Protein: For long-term storage of dilute solutions, consider adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to prevent adsorption of the peptide to the storage vial.

Experimental Protocols

Protocol: In Vitro Stimulation of Adrenal Cortex Cells with ACTH (1-14)

This protocol outlines a general procedure for stimulating cultured adrenal cortex cells (e.g., Y1 cell line) with reconstituted ACTH (1-14) to measure downstream effects like steroidogenesis.

Materials:

  • Lyophilized ACTH (1-14)

  • Sterile, deionized water

  • Cultured adrenal cortex cells (e.g., Y1)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Assay kit for measuring cortisol or corticosterone

Procedure:

  • Prepare ACTH (1-14) Stock Solution: Reconstitute the lyophilized ACTH (1-14) in sterile water to a stock concentration of 1 mM. Aliquot and store at -80°C.

  • Cell Culture: Plate adrenal cortex cells in a multi-well plate at a suitable density and culture until they reach the desired confluency.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the ACTH (1-14) stock solution. Dilute the stock solution with cell culture medium to the desired final concentrations for treatment (e.g., 1 nM, 10 nM, 100 nM).

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add the prepared ACTH (1-14) working solutions to the respective wells.

    • Include a negative control group treated with vehicle (cell culture medium without ACTH (1-14)).

  • Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatant to measure secreted steroids.

  • Analysis: Quantify the concentration of cortisol or corticosterone in the supernatant using a suitable assay kit according to the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathway of ACTH

ACTH_Signaling_Pathway cluster_cell Adrenal Cortex Cell ACTH ACTH (1-14) MC2R MC2R (G-protein coupled receptor) ACTH->MC2R Binds G_Protein G Protein MC2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Increased Steroidogenesis (e.g., Cortisol production) PKA->Steroidogenesis Phosphorylates key enzymes

Caption: Signaling pathway of ACTH in an adrenal cortex cell.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized ACTH (1-14) Treatment Treat Cells with Diluted ACTH (1-14) Reconstitution->Treatment Cell_Culture Culture Adrenal Cortex Cells Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Collection Collect Cell Supernatant Incubation->Collection Assay Perform Steroid Quantification Assay Collection->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for in vitro ACTH (1-14) studies.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Occurs check_dissolution Solution Cloudy? start->check_dissolution sonicate Sonicate/Warm Gently check_dissolution->sonicate Yes check_activity Low Biological Activity? check_dissolution->check_activity No sonicate->check_activity check_storage Check Storage Conditions check_activity->check_storage Yes contact_support Contact Technical Support check_activity->contact_support No check_thaw Multiple Freeze- Thaw Cycles? check_storage->check_thaw aliquot Aliquot New Stock check_thaw->aliquot Yes check_thaw->contact_support No aliquot->contact_support

Caption: Troubleshooting flowchart for common ACTH (1-14) issues.

References

avoiding ACTH (1-14) degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of Adrenocorticotropic Hormone fragment (1-14) in experimental buffers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ACTH (1-14) degradation in experimental buffers?

A1: ACTH (1-14) degradation in aqueous buffers is primarily caused by two mechanisms:

  • Enzymatic Degradation: Proteases present in experimental solutions, especially those containing cell lysates, serum, or microbial contaminants, can rapidly cleave the peptide bonds of ACTH (1-14). Common proteases include serine proteases, cysteine proteases, and metalloproteases.

  • Chemical Degradation: Non-enzymatic processes such as deamidation and oxidation can also occur, influenced by pH, temperature, and buffer composition.[1] Peptides with amino acids like asparagine, methionine, or tryptophan are particularly susceptible.

Q2: Which proteases are most likely to degrade my ACTH (1-14) peptide?

A2: The specific proteases depend on your experimental system. In cell culture media or serum, a wide range of proteases, including trypsin-like serine proteases and aminopeptidases, are present. If working with cell or tissue lysates, intracellular proteases such as cathepsins (cysteine proteases) and calpains are a major concern.

Q3: What is the expected half-life of ACTH (1-14) in common buffers?

A3: The half-life of ACTH (1-14) is highly variable and depends on the specific conditions. While the half-life of full-length ACTH in human blood is about 10-30 minutes, its stability in a clean, protease-free buffer (like PBS) at 4°C is significantly longer.[2] However, in buffers containing biological components like fetal bovine serum (FBS) or cell lysate at 37°C, the half-life can be reduced to minutes without the use of protease inhibitors. Instability has been observed for ACTH(1-24) in plasma even after short-term storage at room temperature or on ice.[3] Researchers should determine the half-life empirically in their specific experimental system using a stability assay (see Protocol 3.1).

Q4: How does temperature affect the stability of ACTH (1-14)?

A4: Temperature is a critical factor. Enzymatic degradation rates typically double with every 10°C increase. For short-term handling (hours), it is crucial to keep peptide solutions on ice (0-4°C). For long-term storage, lyophilized peptide should be stored at -20°C or -80°C, while stock solutions are best stored in aliquots at -80°C to minimize freeze-thaw cycles.

Q5: What are the most effective general-purpose protease inhibitors to use?

A5: Since it is often difficult to know which specific proteases are present, a broad-spectrum protease inhibitor cocktail is the most effective approach. These cocktails contain a mixture of inhibitors that target multiple protease classes. For metalloprotease inhibition, EDTA can be added, but be aware of its potential interference with downstream applications that require divalent cations.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Results or Loss of Peptide Bioactivity 1. Partial peptide degradation during experiments.2. Multiple freeze-thaw cycles of stock solutions.3. Adsorption of the peptide to plasticware.1. Add a broad-spectrum protease inhibitor cocktail to all buffers.2. Work at 4°C whenever possible.3. Aliquot peptide stock solutions upon reconstitution to avoid repeated freezing and thawing.4. Use low-bind polypropylene tubes and pipette tips.
Complete and Rapid Peptide Degradation (confirmed by HPLC/MS) 1. High concentration of proteases in the experimental sample (e.g., cell lysate, serum).2. Microbial contamination of buffers.3. Incorrect storage of peptide or buffers.1. Increase the concentration of the protease inhibitor cocktail or use a specialized cocktail for your sample type.2. Prepare fresh buffers using sterile, protease-free water. Consider adding an antimicrobial agent like sodium azide (0.02%) if compatible with your assay.3. Ensure lyophilized peptide is stored desiccated at -20°C or -80°C and that buffers are stored appropriately.
Peptide is Unstable Even with Inhibitors 1. Presence of a protease resistant to the inhibitors used (e.g., some metalloproteases if EDTA is not used).2. Non-enzymatic chemical degradation (e.g., pH instability).1. Add EDTA to a final concentration of 1-5 mM to inhibit metalloproteases (check for assay compatibility).2. Evaluate the pH stability of your peptide. Maintain buffer pH within a stable range for ACTH (typically around pH 7.4 for biological assays).

Section 3: Key Experimental Protocols

Protocol 3.1: Peptide Stability Assay in a Biological Matrix (e.g., Serum or Cell Culture Medium)

This protocol allows for the determination of the experimental half-life of ACTH (1-14).

1. Materials and Reagents:

  • ACTH (1-14) peptide (lyophilized)

  • Solvent for stock solution (e.g., sterile, nuclease-free water or DMSO)

  • Experimental Buffer (e.g., human serum, DMEM + 10% FBS, PBS)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • HPLC System with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Low-bind microcentrifuge tubes

  • Incubator or water bath set to 37°C

2. Procedure:

  • Prepare Peptide Stock: Reconstitute lyophilized ACTH (1-14) to a high concentration (e.g., 1 mg/mL) in the appropriate solvent.

  • Prepare Experimental Samples: Pre-warm your experimental buffer (e.g., serum) to 37°C.

  • Initiate Reaction: Spike the pre-warmed buffer with the ACTH (1-14) stock solution to a final working concentration (e.g., 100 µg/mL). Vortex gently to mix. This is your T=0 starting point.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 sample.

    • Place the aliquot into a tube containing 100 µL of ice-cold Quenching Solution. Vortex immediately to precipitate proteins and stop enzymatic reactions.

    • Incubate the main reaction tube at 37°C.

    • Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), adding each aliquot to a new tube with quenching solution.

  • Sample Processing:

    • Incubate the quenched samples on ice for at least 20 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.

  • HPLC Analysis:

    • Carefully transfer the supernatant from each tube to an HPLC vial.

    • Inject the samples into the HPLC system.

    • Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 30 minutes) to separate the intact peptide from degradation products.

    • Monitor absorbance at ~220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact ACTH (1-14) based on the T=0 sample.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample (Areat / Areat=0 * 100).

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2).

Section 4: Quantitative Data & Formulations

Table 4.1: Factors Influencing ACTH Peptide Stability
ConditionGeneral Effect on StabilityRecommendation
Temperature Higher temperatures drastically increase degradation rates.Keep samples on ice (4°C) during experiments. Store stocks at -80°C.
pH Extreme pH can cause chemical degradation (e.g., deamidation).Maintain buffers near physiological pH (7.2-7.6) unless otherwise required.
Proteases Rapidly cleave the peptide, especially in biological samples.Always use a broad-spectrum protease inhibitor cocktail.
Freeze-Thaw Cycles Repeated cycles can degrade the peptide.Aliquot stock solutions into single-use volumes.
Sample Matrix Complex matrices (serum, lysate) have high protease activity. Clean buffers (PBS) are more stable.For complex matrices, protease inhibitors are essential.
Table 4.2: Recommended General Protease Inhibitor Cocktail Formulation

This table provides a typical formulation for a broad-spectrum protease inhibitor cocktail. Commercial cocktails are highly recommended for convenience and validated performance.

InhibitorTarget Protease ClassTypical Stock Conc.Final Working Conc.
AEBSF or PMSF Serine Proteases100 mM0.1 - 1 mM
Aprotinin Serine Proteases10 mg/mL1 - 2 µg/mL
Leupeptin Serine & Cysteine Proteases10 mM10 - 100 µM
Bestatin Aminopeptidases5 mg/mL1 - 10 µM
Pepstatin A Aspartic Proteases1 mM (in DMSO)1 µM
E-64 Cysteine Proteases1 mM1 - 10 µM
EDTA (Optional)Metalloproteases0.5 M (pH 8.0)1 - 5 mM

Note: PMSF is highly unstable in aqueous solutions and toxic; handle with care. AEBSF is a more stable alternative.

Section 5: Diagrams and Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Reconstitute ACTH(1-14) Stock Solution spike Spike Buffer with ACTH(1-14) prep_peptide->spike prep_buffer Prepare Experimental Buffer (e.g., Serum, Media) add_inhibitors Add Protease Inhibitor Cocktail prep_buffer->add_inhibitors pre_warm Pre-warm Buffer to 37°C add_inhibitors->pre_warm pre_warm->spike incubate Incubate at 37°C spike->incubate take_t0 Take T=0 Aliquot spike->take_t0 take_tx Take Time-Point Aliquots (Tx) incubate->take_tx Multiple Time Points quench_t0 Quench in Acid/Solvent take_t0->quench_t0 centrifuge Centrifuge to Pellet Proteins quench_t0->centrifuge quench_tx Quench Tx Aliquots take_tx->quench_tx quench_tx->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc analyze Calculate % Remaining & Half-Life (t½) hplc->analyze

Caption: Workflow for an in vitro peptide stability assay.

G cluster_proteases Proteolytic Degradation peptide Intact ACTH(1-14) (SYSMEHFRWGKPVG) aminopeptidase Aminopeptidases peptide->aminopeptidase endopeptidase Endopeptidases (e.g., Trypsin, Chymotrypsin) peptide->endopeptidase carboxypeptidase Carboxypeptidases peptide->carboxypeptidase frag1 N-terminal cleavage (-Ser, -Tyr...) aminopeptidase->frag1 Cleaves here frag2 Internal cleavage (e.g., after Arg, Lys) endopeptidase->frag2 Cleaves here frag3 C-terminal cleavage (-Gly, -Val...) carboxypeptidase->frag3 Cleaves here inactive Inactive Fragments Loss of Bioactivity frag1->inactive frag2->inactive frag3->inactive

Caption: General pathways of enzymatic peptide degradation.

G acth ACTH (1-14) mc2r Melanocortin 2 Receptor (MC2R) acth->mc2r Binds gs Gs Protein mc2r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response (e.g., Steroidogenesis) pka->response Phosphorylates Targets

Caption: Simplified ACTH signaling pathway via the MC2 receptor.

References

troubleshooting low bioactivity of ACTH (1-14) in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with Adrenocorticotropic Hormone (ACTH) fragment (1-14) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-14), and how does its bioactivity compare to full-length ACTH?

ACTH (1-14) is a peptide fragment consisting of the first 14 amino acids (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly) of the full-length 39-residue ACTH.[1] While this N-terminal region is crucial for receptor binding, ACTH (1-14) exhibits significantly lower bioactivity compared to full-length ACTH (1-39) or even ACTH (1-24).[1][2] The basic residues at positions 15-18 (Lys-Lys-Arg-Arg) are known to greatly enhance receptor affinity.[1] Consequently, higher concentrations of ACTH (1-14) are required to achieve a biological response. For instance, its binding affinity to the melanocortin-2 receptor (MC2R) is substantially weaker, with a reported IC₅₀ of 1,500 nM versus 2 nM for full-length ACTH.[1]

Q2: How should I properly store and handle my lyophilized and reconstituted ACTH (1-14)?

Proper storage and handling are critical to preserving the peptide's integrity and bioactivity. Lyophilized powder and reconstituted solutions have different stability profiles. To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.

Table 1: Recommended Storage and Handling for ACTH (1-14)

Form Storage Temperature Duration Notes
Lyophilized Powder -80°C 2 years Sealed, away from moisture.
-20°C 1 year Sealed, away from moisture.
4°C Short-term only
Reconstituted Solution -80°C Up to 6 months Aliquot to avoid freeze-thaw cycles.

| (in appropriate solvent) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |

When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis. If using water as a solvent, sterile filtration of the working solution through a 0.22 µm filter is recommended before use in cell-based assays.

Q3: What is the primary signaling pathway activated by ACTH?

ACTH primarily acts by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR). This interaction requires the presence of a crucial accessory protein, the melanocortin receptor-associated protein (MRAP), for proper receptor expression and function. Upon binding, the receptor complex activates the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate the expression of genes involved in steroidogenesis.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) MC2R_MRAP MC2R / MRAP Complex ACTH->MC2R_MRAP Gs Gαs MC2R_MRAP->Gs activates AC Adenylyl Cyclase ATP ATP cAMP cAMP Gs->AC stimulates ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB & Other TFs PKA->CREB phosphorylates DNA Steroidogenic Gene Promoters CREB->DNA binds Response ↑ Steroidogenesis DNA->Response transcription Troubleshooting_Workflow cluster_Peptide Step 1: Peptide Integrity cluster_System Step 2: System Competency cluster_Assay Step 3: Assay Optimization Start Start: Low/No Bioactivity CheckStorage Check Storage & Handling Procedures Start->CheckStorage CheckPrep Verify Solution Prep & Concentration CheckStorage->CheckPrep RunControls Run Positive Controls (Full ACTH, Forskolin) CheckPrep->RunControls CheckCells Assess Cell Health, Passage #, & Density RunControls->CheckCells Decision Controls Worked? CheckCells->Decision CheckDose Perform Dose-Response (nM to µM range) CheckTime Optimize Incubation Time CheckDose->CheckTime Resolved Problem Resolved CheckTime->Resolved Result1 Issue is likely with ACTH (1-14) peptide or its concentration. Decision->Result1 Yes Result2 Issue is with the cell line or downstream assay components. Decision->Result2 No Result1->CheckDose

References

Technical Support Center: Optimizing ACTH (1-14) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Adrenocorticotropic Hormone (1-14) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (1-14) and how should it be prepared and stored?

A1: ACTH (1-14) is a fragment of the full-length Adrenocorticotropic Hormone.[1] For in vitro use, it is typically supplied as a lyophilized powder.[1] Stock solutions can be prepared by dissolving the powder in sterile water.[1] To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[1] Before use in cell culture, the working solution should be sterilized by passing it through a 0.22 µm filter.[1]

Q2: What is the primary signaling pathway activated by ACTH peptides?

A2: ACTH peptides primarily act by binding to the melanocortin 2 receptor (MC2R). This interaction initiates a cAMP-PKA-dependent signaling cascade. Activation of this pathway leads to the phosphorylation of key transcription factors, which in turn upregulates the expression of genes involved in steroidogenesis, such as StAR and CYP11A1. While this is the canonical pathway, some studies suggest the involvement of other signaling routes like MAPK and PI3K/AKT, especially with prolonged exposure.

Q3: What are recommended starting concentrations for ACTH (1-14) in in vitro experiments?

A3: The optimal concentration of ACTH (1-14) is highly dependent on the cell type and the specific biological endpoint being measured. Based on studies with related ACTH fragments, a common starting concentration for in vitro experiments is in the nanomolar to micromolar range. For instance, studies on other ACTH fragments have used concentrations around 10 nM. One study investigating the lipolytic activity of ACTH (1-14) used concentrations of 10⁻⁷ M (100 nM) and 10⁻⁶ M (1 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Which cell lines are suitable for in vitro studies with ACTH peptides?

A4: The choice of cell line depends on the research question. Commonly used cell lines for studying the effects of ACTH include:

  • Primary rat adrenocortical cells: These cells provide a model that closely mimics the in vivo physiological environment.

  • H295R human adrenal cells: This is a well-established cell line for studying steroidogenesis. However, it's worth noting that some reports indicate a poor response to ACTH in this cell line due to low expression of the MC2R receptor.

  • AtT-20 mouse pituitary cells: These cells are often used to study the secretion of ACTH itself.

  • Y1 mouse adrenal tumor cells: This cell line has been used to study ACTH-stimulated MAPK signaling.

Troubleshooting Guides

Q5: My cells are not showing a response to ACTH (1-14) treatment. What are the possible causes and solutions?

A5: A lack of cellular response to ACTH (1-14) can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Peptide Integrity: Ensure that the ACTH (1-14) was stored correctly and that the stock solution was prepared as recommended to prevent degradation. Consider preparing a fresh stock solution.

  • Cellular Receptor Expression: Verify that your chosen cell line expresses the melanocortin 2 receptor (MC2R) at sufficient levels. Low receptor expression can lead to a diminished or absent response. You may need to confirm receptor expression using techniques like qPCR or western blotting.

  • Concentration Range: The concentration of ACTH (1-14) may be outside the optimal range for your specific cell type and assay. It is recommended to perform a dose-response curve, testing a wide range of concentrations (e.g., from picomolar to micromolar) to identify the half-maximal effective concentration (EC50).

  • Serum Conditions: The presence of steroids in standard fetal bovine serum (FBS) can sometimes mask the effects of ACTH. Using charcoal-stripped serum, which is depleted of steroids, can enhance the cellular response to ACTH stimulation.

  • Incubation Time: The duration of ACTH (1-14) treatment may not be optimal for observing the desired effect. A time-course experiment should be conducted to determine the ideal incubation period.

Start No Cellular Response to ACTH (1-14) CheckPeptide Check Peptide Integrity (Storage, Preparation) Start->CheckPeptide CheckReceptor Verify MC2R Expression (qPCR, Western Blot) CheckPeptide->CheckReceptor Peptide OK DoseResponse Perform Dose-Response Curve CheckReceptor->DoseResponse Receptor Expressed SerumCondition Optimize Serum Conditions (e.g., Charcoal-Stripped Serum) DoseResponse->SerumCondition Still No Response TimeCourse Conduct Time-Course Experiment SerumCondition->TimeCourse Still No Response Success Cellular Response Observed TimeCourse->Success Response Optimized

Figure 1: Troubleshooting workflow for no cellular response.

Q6: I am observing high variability in my experimental results. How can I improve the consistency?

A6: High variability can be addressed by standardizing several aspects of your experimental protocol:

  • Consistent Cell Culture Practices: Ensure that cells are seeded at a consistent density and are at a similar passage number for all experiments. Cell health and confluency can significantly impact the response to stimuli.

  • Precise Reagent Preparation: Prepare fresh dilutions of ACTH (1-14) for each experiment from a well-aliquoted stock to avoid degradation from multiple freeze-thaw cycles.

  • Automated Pipetting: If possible, use automated pipetting systems to minimize variability in reagent dispensing.

  • Control for Edge Effects: In plate-based assays, "edge effects" can cause variability. Avoid using the outer wells of the plate or fill them with a buffer to maintain a consistent environment across all wells.

  • Inclusion of Proper Controls: Always include appropriate positive and negative controls in your experimental design. A positive control could be a substance known to elicit a strong response in your assay (e.g., forskolin to activate the cAMP pathway), while a negative control would be a vehicle-treated group.

Quantitative Data Summary

Table 1: Examples of ACTH Concentrations Used in In Vitro Studies

ACTH FragmentConcentration(s)Cell Type/SystemObserved EffectReference
ACTH (1-39)10 nMPrimary rat adrenal cellsIncreased corticosterone secretion
ACTH (1-39)1.0 nM (minimum effective)Adrenal explantsPhase delay in mPER2Luc rhythm
ACTH (1-24)10⁻⁷ MH295R cellsStimulation of cAMP production
ACTH (1-14)10⁻⁷ M, 10⁻⁶ MFat cellsLipolytic activity
ACTH (full length)10 nMAtT-20 cellsStimulation of ACTH secretion (in response to CRH)

Experimental Protocols

Protocol 1: Determining Optimal ACTH (1-14) Concentration using a Cell Viability Assay (MTT)

This protocol outlines a general procedure to determine the effect of different concentrations of ACTH (1-14) on cell viability.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of ACTH (1-14) Dilutions: Prepare a series of dilutions of ACTH (1-14) in your cell culture medium. A common approach is to use a 10-fold serial dilution, covering a broad concentration range (e.g., 1 pM to 10 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of ACTH (1-14). Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • The MTT solution is then removed, and the resulting formazan crystals are solubilized in DMSO.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the corresponding ACTH (1-14) concentrations to generate a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 End of Treatment SeedCells Seed Cells in 96-well Plate IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight PrepareDilutions Prepare ACTH (1-14) Serial Dilutions TreatCells Treat Cells with Dilutions PrepareDilutions->TreatCells IncubateTreatment Incubate for Desired Time TreatCells->IncubateTreatment AddMTT Add MTT Reagent IncubateMTT Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals (DMSO) IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance PlotCurve Generate Dose-Response Curve ReadAbsorbance->PlotCurve Analyze Data

Figure 2: Workflow for dose-response testing using MTT assay.

Protocol 2: Measuring Hormone Secretion by ELISA

This protocol provides a general framework for quantifying the amount of a specific hormone (e.g., corticosterone or cortisol) secreted by cells in response to ACTH (1-14).

  • Cell Culture and Treatment: Culture your cells to the desired confluency in multi-well plates. Treat the cells with various concentrations of ACTH (1-14) for a predetermined time.

  • Sample Collection: Collect the cell culture supernatant, which will contain the secreted hormone.

  • Sample Preparation: Centrifuge the supernatant to remove any cellular debris. The clarified supernatant can then be used directly in the ELISA or stored at -20°C or -80°C for later analysis.

  • ELISA Procedure:

    • Follow the specific instructions provided with your commercial ELISA kit.

    • Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.

  • Data Acquisition: Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis: Generate a standard curve using the absorbance values of the standards. Use this curve to calculate the concentration of the hormone in your samples.

Signaling Pathway Diagram

ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R AC Adenylate Cyclase MC2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB (and other TFs) PKA->CREB GeneExpression Gene Expression (e.g., StAR, CYP11A1) CREB->GeneExpression Steroidogenesis Steroidogenesis GeneExpression->Steroidogenesis

Figure 3: Canonical ACTH signaling pathway via MC2R.

References

Technical Support Center: Synthesis of Long or Complex Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of long or complex peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Purity

Q: I am experiencing low yields and high levels of impurities in my long peptide synthesis. What are the common causes and how can I troubleshoot this?

A: Low yield and purity are common challenges in solid-phase peptide synthesis (SPPS), especially for sequences longer than 50 amino acids or those with difficult structural motifs.[1] The primary causes are often incomplete coupling and deprotection reactions, peptide aggregation, and side reactions.

Troubleshooting Steps:

  • Optimize Coupling Reactions:

    • Increase Reagent Concentration: Using higher concentrations of amino acids and coupling reagents can drive the reaction towards completion.[2][3] A concentration of 0.5 M for both is often recommended for longer peptides.[2]

    • Use Potent Coupling Reagents: For difficult couplings, switch from standard reagents like HBTU to more potent ones such as HATU, HCTU, or COMU.[4]

    • Double Coupling: For sterically hindered amino acids or residues prone to difficult coupling (e.g., after proline), performing a second coupling step can significantly improve efficiency.

  • Ensure Complete Deprotection:

    • Extend Deprotection Time: Incomplete removal of the Fmoc protecting group is a frequent cause of deletion sequences. Increasing the deprotection time or performing a second deprotection step can be beneficial.

    • Monitor Deprotection: Utilize a colorimetric test, such as the Kaiser test, to confirm the complete removal of the primary amine before proceeding to the next coupling step.

  • Address Peptide Aggregation: Peptide aggregation on the resin can block reactive sites, leading to incomplete reactions.

    • Use Chaotropic Salts: Adding chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.

    • Elevated Temperatures: Microwave-assisted synthesis or increasing the reaction temperature can improve reaction kinetics and reduce aggregation.

    • Incorporate Structure-Breaking Residues: The use of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.

Experimental Protocol: Double Coupling for a Difficult Amino Acid
  • After the initial coupling of the problematic amino acid, wash the resin thoroughly with DMF.

  • Take a small sample of the resin for a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling.

  • Prepare a fresh solution of the protected amino acid and coupling reagent (e.g., HATU/DIPEA) in DMF.

  • Add the fresh coupling solution to the reaction vessel and allow it to react for the standard coupling time (e.g., 1-2 hours).

  • Wash the resin again with DMF and perform another Kaiser test to confirm the completion of the coupling.

Issue 2: Peptide Aggregation, Especially with Hydrophobic Sequences

Q: My peptide sequence is highly hydrophobic and I'm observing significant aggregation, leading to synthesis failure. What strategies can I employ to overcome this?

A: Hydrophobic peptides are particularly prone to aggregation due to the formation of stable secondary structures like β-sheets through intermolecular hydrogen bonding. This aggregation can lead to incomplete coupling and deprotection, as well as difficulties in purification.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Solvent Selection Use polar aprotic solvents like NMP, or solvent mixtures such as DMF/DMSO or the "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve solvation and disrupt aggregation.NMP can be more effective than DMF at solvating both the amino acids and the growing peptide chain.
Low-Loading Resins Utilizing a resin with a lower substitution level increases the distance between growing peptide chains, which helps to minimize intermolecular aggregation.PEG-based resins like NovaSyn® TG or PEGA can also improve solvation of the peptide-resin complex.
Structure-Disrupting Moieties Incorporate pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to introduce "kinks" in the peptide backbone, disrupting secondary structure formation.Pseudoprolines should ideally be inserted before hydrophobic regions and spaced 5-6 amino acids apart.
Microwave-Assisted Synthesis Microwave irradiation can accelerate synthesis and reduce aggregation by providing energy to disrupt intermolecular interactions.This technique requires a specialized microwave peptide synthesizer.
Workflow for Synthesizing a Hydrophobic Peptide ```dot

Hydrophobic_Peptide_Synthesis_Workflow start Start Synthesis sequence_analysis Sequence Analysis (Identify Hydrophobic Regions) start->sequence_analysis resin_selection Select Low-Loading or PEG-based Resin sequence_analysis->resin_selection synthesis_strategy Choose Synthesis Strategy resin_selection->synthesis_strategy standard_spps Standard SPPS synthesis_strategy->standard_spps If not highly hydrophobic modified_spps Modified SPPS synthesis_strategy->modified_spps If highly hydrophobic coupling Coupling & Deprotection Cycles standard_spps->coupling incorporate_pseudo Incorporate Pseudoproline Dipeptides modified_spps->incorporate_pseudo use_special_solvents Use Special Solvents (e.g., NMP, DMSO) modified_spps->use_special_solvents microwave Microwave-Assisted Synthesis modified_spps->microwave incorporate_pseudo->coupling use_special_solvents->coupling microwave->coupling monitoring Monitor Synthesis (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete cleavage Cleavage from Resin monitoring->cleavage Complete purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end Final Peptide characterization->end

Caption: Sequential formation of two disulfide bonds.

Issue 4: Post-Synthesis Modifications

Q: I am having trouble with post-synthesis modifications like cyclization and phosphorylation. What are the key considerations for these steps?

A: Post-synthesis modifications can be challenging as they often require specific reaction conditions that are compatible with the peptide sequence and do not lead to side reactions.

Key Considerations:

  • Protecting Groups: Use temporary protecting groups during synthesis to shield reactive side chains from unwanted modifications. These can be selectively removed after synthesis to allow for specific modifications.

  • Optimizing Reaction Conditions: Each modification may require a specific pH, temperature, or solvent. It is crucial to optimize these parameters for each reaction to improve efficiency and selectivity.

  • Solid-Phase Modifications: Some modifications, such as cyclization or disulfide bond formation, can be performed while the peptide is still attached to the solid support, which can offer greater control over the process.

  • Cyclization: Head-to-tail or side-chain-to-side-chain cyclization can increase peptide stability. The choice of cyclization strategy depends on the available functional groups in the peptide sequence.

Analytical Characterization of Synthetic Peptides

Q: What are the essential analytical techniques for characterizing my synthetic peptide to ensure its identity and purity?

A: A comprehensive range of analytical techniques should be used to characterize the primary, and where applicable, higher-order structure of a synthetic peptide.

Analytical TechniquePurposeInformation Obtained
Reversed-Phase HPLC (RP-HPLC) To assess purity and for purification.Provides a chromatogram showing the main product peak and any impurities.
Mass Spectrometry (MS) To confirm the molecular weight and sequence.Determines the intact molecular weight and can be used for sequencing (MS/MS) to identify deletion sequences or modifications.
Amino Acid Analysis (AAA) To determine the amino acid composition and concentration.Confirms the relative ratios of the constituent amino acids.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure (e.g., α-helix, β-sheet).Provides information on the peptide's conformation in solution.

This technical support center provides a starting point for troubleshooting common issues in the synthesis of long and complex peptides. For more specific challenges, it is always recommended to consult detailed literature and application notes relevant to your particular peptide sequence and synthetic methodology.

References

Technical Support Center: Preventing Peptide Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation?

Peptide aggregation is a complex process where peptide molecules self-associate to form larger, often insoluble structures. The primary drivers of this phenomenon are rooted in the physicochemical properties of the peptide and its surrounding environment.

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence of a peptide is a major determinant of its propensity to aggregate. Hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) tend to be exposed in peptides and can interact with each other to initiate aggregation.

    • Secondary Structure: The formation of β-sheet structures can facilitate intermolecular hydrogen bonding between peptide chains, leading to the formation of highly ordered aggregates like amyloid fibrils.

    • Net Charge: The overall charge of a peptide at a given pH influences its solubility and tendency to aggregate. At a pH close to the peptide's isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[1]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, thereby promoting aggregation.[2][3][4]

    • pH: The pH of the solution affects the net charge of the peptide. When the pH is close to the pI, the peptide has a minimal net charge, leading to reduced electrostatic repulsion and increased aggregation.[1]

    • Temperature: Elevated temperatures can increase the rate of chemical degradation and conformational changes that expose hydrophobic residues, leading to aggregation. However, for some peptides, higher temperatures can disrupt existing aggregates.

    • Ionic Strength: The salt concentration of the solution can influence aggregation. Ions in the solution can screen the electrostatic charges on peptides, which can either promote or inhibit aggregation depending on the specific peptide and conditions.

    • Excipients: The presence or absence of stabilizing agents (excipients) can significantly impact peptide stability and prevent aggregation.

Q2: How can I predict the aggregation potential of my peptide?

Several computational tools and experimental approaches can help predict the aggregation propensity of a peptide:

  • Sequence-Based Prediction Algorithms: Various online tools can analyze a peptide's primary sequence to identify aggregation-prone regions (APRs). These algorithms typically assess factors like hydrophobicity, charge, and propensity to form β-sheets.

  • Experimental Assessment:

    • Solubility Tests: Simple tests dissolving the peptide under different conditions (pH, buffer, concentration) can provide initial insights into its aggregation potential.

    • Spectroscopic Methods: Techniques like Thioflavin T (ThT) fluorescence assays can be used to monitor the formation of amyloid-like fibrils.

    • Chromatographic Methods: Size Exclusion Chromatography (SEC) can separate and quantify monomers, oligomers, and larger aggregates.

    • Light Scattering: Dynamic Light Scattering (DLS) can measure the size distribution of particles in a solution, providing information on the presence of aggregates.

Q3: What is the best way to store my peptide to prevent aggregation?

Proper storage is crucial for maintaining peptide integrity and preventing aggregation.

  • Lyophilized Peptides: For long-term storage, lyophilized (freeze-dried) peptides should be stored at -20°C or -80°C in a desiccated environment. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.

  • Peptide Solutions:

    • Storage Temperature: Store peptide solutions at -20°C or -80°C.

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote aggregation, it is highly recommended to aliquot the peptide solution into single-use volumes.

    • pH: Storing peptides in a buffer with a pH that is at least 2 units away from the pI can help maintain solubility and prevent aggregation. A slightly acidic pH (around 5-6) is often recommended for general peptide stability.

    • Sterility: Use sterile buffers to prevent microbial growth, which can degrade the peptide.

Troubleshooting Guides

Issue 1: My peptide will not dissolve in aqueous solution.

This is a common issue, particularly with hydrophobic peptides.

Troubleshooting Workflow:

G A Start: Peptide Insoluble in Water/Buffer B Is the peptide acidic, basic, or neutral? A->B C Acidic Peptide (Net Negative Charge) B->C Acidic D Basic Peptide (Net Positive Charge) B->D Basic E Neutral/Hydrophobic Peptide B->E Neutral/ Hydrophobic F Try dissolving in a small amount of basic buffer (e.g., 1% ammonium bicarbonate). C->F G Try dissolving in a small amount of acidic buffer (e.g., 10% acetic acid). D->G H Try dissolving in a minimal amount of organic solvent (e.g., DMSO, DMF). E->H I Slowly add the peptide solution to the aqueous buffer with gentle stirring. F->I G->I H->I J Still insoluble? I->J K Consider sonication or gentle warming. J->K Yes M Consult peptide's technical data sheet or contact technical support. J->M No, problem solved L Still insoluble? K->L L->M Yes

Caption: Troubleshooting workflow for peptide dissolution.

Detailed Steps:

  • Determine the peptide's properties: Calculate the theoretical isoelectric point (pI) and net charge at neutral pH based on the amino acid sequence.

  • pH Adjustment:

    • For acidic peptides (pI < 7), try dissolving in a slightly basic buffer (e.g., PBS pH 7.4-8.0, or a small amount of 1% ammonium bicarbonate).

    • For basic peptides (pI > 7), try dissolving in a slightly acidic buffer (e.g., 10% acetic acid).

  • Use of Organic Solvents: For hydrophobic or neutral peptides , dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) first. Then, slowly add this concentrated stock solution to your aqueous buffer while stirring.

  • Physical Methods:

    • Sonication: A brief sonication in a water bath can help break up small aggregates and facilitate dissolution.

    • Gentle Warming: Gently warming the solution may improve the solubility of some peptides. However, be cautious as excessive heat can cause degradation or further aggregation.

  • Consult Documentation: If the peptide remains insoluble, refer to the manufacturer's technical data sheet for specific solubility information or contact their technical support.

Issue 2: My peptide solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating in solution.

Troubleshooting Workflow:

G A Start: Peptide Aggregates in Solution B Review Storage and Handling A->B C Optimize Solution Conditions A->C D Add Stabilizing Excipients A->D E Check for freeze-thaw cycles, storage temperature, and light exposure. B->E F Adjust pH away from pI. C->F G Lower peptide concentration. C->G H Modify ionic strength. C->H I Add sugars (e.g., sucrose, trehalose), surfactants (e.g., Polysorbate 80), or amino acids (e.g., arginine). D->I J Still aggregating? E->J F->J G->J H->J I->J K Characterize aggregates (SEC, DLS). J->K Yes L Consider peptide modification (e.g., PEGylation). K->L

References

Peptide Aliquot Handling and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing peptide aliquots. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and stability of your peptides for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized peptides upon arrival?

For maximum stability, lyophilized peptides should be stored at -20°C or, for long-term storage, at -80°C.[1][2][3][4][5] It is crucial to keep them away from bright light. Many peptides are hygroscopic, meaning they readily absorb moisture from the air. To prevent this, always allow the peptide vial to equilibrate to room temperature in a desiccator before opening.

Q2: What is the best way to store peptides once they are in solution?

The shelf-life of peptides in solution is significantly more limited than in their lyophilized form. If storage in solution is necessary, it is recommended to:

  • Use sterile, slightly acidic buffers (pH 5-7).

  • Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.

Q3: How many times can I freeze and thaw my peptide aliquots?

It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation. Aliquoting your peptide stock solution into volumes appropriate for single experiments is the best practice to mitigate this. Studies have shown that repeated freeze-thaw cycles can impact the integrity of proteins and peptides in plasma samples, suggesting a similar effect on purified peptide solutions.

Q4: Which solvent should I use to reconstitute my peptide?

There is no universal solvent for all peptides. The choice of solvent depends on the peptide's amino acid composition and overall charge. A general strategy is to start with sterile, distilled water. If the peptide is insoluble in water, the next steps depend on its charge:

  • Basic peptides (net positive charge): Try a dilute aqueous solution of acetic acid (1-10%).

  • Acidic peptides (net negative charge): A dilute aqueous solution of ammonium hydroxide (1%) or ammonium bicarbonate (1-10%) may be effective.

  • Hydrophobic peptides (neutral or high proportion of non-polar residues): A small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow dilution with an aqueous buffer.

Q5: Are there any amino acids that require special handling?

Yes, peptides containing certain amino acids are more prone to degradation.

  • Cysteine (C), Methionine (M), and Tryptophan (W): These are susceptible to oxidation. They should be dissolved in oxygen-free solvents and may require storage under an inert gas like nitrogen or argon. Avoid using DMSO with peptides containing Cys or Met.

  • Asparagine (N) and Glutamine (Q): These can undergo deamidation.

  • Aspartic Acid (D): Peptides with Asp are susceptible to hydrolysis.

Troubleshooting Guides

Issue 1: My peptide will not dissolve.

If you are having trouble dissolving your peptide, follow this troubleshooting workflow:

G cluster_receipt Peptide Receipt and Initial Storage cluster_reconstitution Reconstitution cluster_aliquoting Aliquoting and Solution Storage cluster_use Experimental Use receive Receive Lyophilized Peptide equilibrate Equilibrate to Room Temp in Desiccator receive->equilibrate store_lyo Store at -20°C or -80°C equilibrate->store_lyo weigh Weigh Peptide store_lyo->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_sol Store Aliquots at -20°C or -80°C aliquot->store_sol thaw Thaw Single Aliquot store_sol->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

References

Technical Support Center: ACTH (1-14) Integrity and Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH (1-14). This resource provides essential guidance on maintaining the integrity of ACTH (1-14) during experimental workflows, with a specific focus on the impact of freeze-thaw cycles. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to ACTH (1-14) solutions?

A1: Repeated freeze-thaw cycles can compromise the integrity of ACTH (1-14) through several mechanisms. The formation of ice crystals can lead to changes in solute concentration and pH shifts in micro-pockets of the frozen sample, which can denature the peptide. Additionally, the physical stress of ice crystal formation and thawing can promote aggregation, where peptide molecules clump together, reducing their biological activity.

Q2: What is the recommended method for storing ACTH (1-14) solutions to minimize degradation from freeze-thaw cycles?

A2: To minimize degradation, it is highly recommended to aliquot your ACTH (1-14) stock solution into single-use volumes before freezing. This practice ensures that you only thaw the amount of peptide needed for a single experiment, avoiding repeated freeze-thaw cycles for the entire stock.

Q3: At what temperature should I store my ACTH (1-14) aliquots?

A3: For long-term storage, it is best to store lyophilized ACTH (1-14) at -20°C or -80°C. Once reconstituted, aliquots should be stored at -80°C to maximize stability. For short-term storage of a few days, 4°C may be acceptable, but this is highly dependent on the peptide sequence and the solvent.

Q4: Can the type of storage vial affect the stability of ACTH (1-14)?

A4: Yes, the choice of storage vial can impact peptide stability. It is advisable to use low-protein-binding polypropylene tubes to prevent the peptide from adsorbing to the surface of the vial, which can lead to a decrease in the effective concentration of your solution.

Q5: What are the visible signs of ACTH (1-14) degradation or aggregation?

A5: Visual inspection of your peptide solution is a preliminary step in assessing its integrity. The appearance of cloudiness, precipitates, or gel-like structures can indicate aggregation or insolubility. However, many forms of degradation are not visible to the naked eye and require analytical methods for detection.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of ACTH (1-14) in my assay. Repeated freeze-thaw cycles leading to peptide degradation or aggregation.Prepare fresh aliquots from a new stock solution. Implement a strict single-use aliquot policy.
Improper storage temperature.Ensure aliquots are stored at -80°C for long-term stability.
Adsorption of the peptide to the storage vial.Use low-protein-binding polypropylene tubes for storage.
Inconsistent results between experiments. Variability in the number of freeze-thaw cycles for different aliquots.Use a consistent and minimal number of freeze-thaw cycles for all samples. Ideally, use a fresh aliquot for each experiment.
Incomplete dissolution of the peptide upon thawing.Gently vortex or sonicate the aliquot after thawing to ensure complete dissolution.
Visible precipitate or cloudiness in the ACTH (1-14) solution after thawing. Peptide aggregation.Centrifuge the tube to pellet the aggregate and use the supernatant, but be aware that the concentration will be lower than expected. It is best to prepare a fresh solution.
Low solubility in the chosen solvent.Consider using a different solvent or adjusting the pH of the buffer to improve solubility.
Shift in the retention time of the ACTH (1-14) peak in HPLC analysis. Chemical modification of the peptide (e.g., oxidation, deamidation).Use high-purity solvents and degas them before use to minimize oxidation. Prepare solutions in buffers with a pH that minimizes deamidation.

Quantitative Data on Freeze-Thaw Effects

While specific public data on the degradation of ACTH (1-14) through successive freeze-thaw cycles is limited, the following table provides a representative example of the expected impact on a similar short peptide, based on general observations in peptide stability studies. This data is for illustrative purposes to highlight the importance of minimizing freeze-thaw cycles.

Table 1: Representative Impact of Freeze-Thaw Cycles on Peptide Integrity

Number of Freeze-Thaw Cycles% Purity (as determined by RP-HPLC)Observations
0 (Freshly Prepared)99.5%Single, sharp peak in the chromatogram.
198.2%Minor shoulder peak may appear.
395.1%Increase in the area of the shoulder peak and potential appearance of new minor peaks.
588.7%Significant decrease in the main peak area with a noticeable increase in impurity peaks.
1075.3%Broadening of the main peak and multiple degradation product peaks are evident.

Note: The rate of degradation can vary significantly depending on the peptide sequence, concentration, solvent, and the speed of freezing and thawing.

Experimental Protocols

Protocol for Assessing the Impact of Freeze-Thaw Cycles on ACTH (1-14) Integrity

This protocol outlines a method to quantify the degradation of ACTH (1-14) after repeated freeze-thaw cycles using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials:

  • Lyophilized ACTH (1-14) peptide
  • High-purity water (Milli-Q or equivalent)
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • Low-protein-binding polypropylene microcentrifuge tubes
  • Calibrated micropipettes and sterile, low-retention tips
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Stock Solution Preparation:
  • Allow the lyophilized ACTH (1-14) vial to equilibrate to room temperature before opening to prevent condensation.
  • Reconstitute the peptide in high-purity water to a final concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.
  • Aliquoting:
  • Immediately after reconstitution, aliquot the stock solution into 20 separate low-protein-binding microcentrifuge tubes, with each tube containing 50 µL.
  • Freeze-Thaw Cycling:
  • Time Zero (T0): Immediately analyze one aliquot (see step 4).
  • Freezing: Flash-freeze the remaining 19 aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer to a -80°C freezer.
  • Thawing: For each freeze-thaw cycle, remove the designated number of aliquots from the -80°C freezer and thaw them rapidly at room temperature.
  • Subject the aliquots to 1, 3, 5, and 10 freeze-thaw cycles. For each cycle number, use a set of three independent aliquots for statistical analysis.
  • Sample Analysis by RP-HPLC:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
  • Inject 20 µL of each thawed aliquot onto the HPLC system.
  • Data Analysis:
  • Integrate the peak area of the main ACTH (1-14) peak and any degradation product peaks.
  • Calculate the percentage purity of ACTH (1-14) for each freeze-thaw cycle by dividing the main peak area by the total area of all peaks.
  • Plot the percentage purity as a function of the number of freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycles cluster_analysis Analysis reconstitute Reconstitute Lyophilized ACTH (1-14) aliquot Aliquot into Single-Use Tubes reconstitute->aliquot t0 T0 Analysis (No Freeze-Thaw) aliquot->t0 freeze Flash Freeze (-80°C) aliquot->freeze hplc RP-HPLC Analysis t0->hplc thaw Rapid Thaw (Room Temp) freeze->thaw cycle Repeat for 1, 3, 5, 10 Cycles thaw->cycle cycle->hplc data Data Interpretation (% Purity vs. Cycles) hplc->data

Figure 1: Experimental workflow for assessing ACTH (1-14) stability after freeze-thaw cycles.

degradation_pathway cluster_stress Stress Condition cluster_peptide Peptide State ft_cycle Freeze-Thaw Cycles intact Intact ACTH (1-14) ft_cycle->intact Physical & Chemical Stress aggregated Aggregated Peptide intact->aggregated Aggregation degraded Degradation Products intact->degraded Chemical Modification (e.g., Oxidation, Deamidation)

Figure 2: Potential degradation pathways of ACTH (1-14) induced by freeze-thaw cycles.

troubleshooting_flow start Inconsistent/Poor Experimental Results check_ft Check Freeze-Thaw History of Aliquots start->check_ft check_storage Verify Storage Conditions (-80°C) check_ft->check_storage Multiple F-T Cycles use_new Use a Fresh Aliquot (0 Freeze-Thaw Cycles) check_ft->use_new Single/No F-T Cycle check_visual Visually Inspect Solution for Precipitate check_storage->check_visual Proper Storage re_prepare Prepare Fresh Stock Solution & Aliquot check_storage->re_prepare Improper Storage check_visual->use_new No Precipitate check_visual->re_prepare Precipitate Found

Figure 3: A logical troubleshooting flow for issues related to ACTH (1-14) integrity.

Technical Support Center: Ensuring High Purity of Synthetic ACTH (1-14) for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the high purity of synthetic Adrenocorticotropic Hormone (ACTH) (1-14) for research applications. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity level for synthetic ACTH (1-14) after initial synthesis (crude) and after purification?

A1: The purity of synthetic peptides can vary significantly based on the synthesis strategy and the peptide sequence itself. For a 14-amino acid peptide like ACTH (1-14), the expected purity levels at different stages are summarized below.

StageTypical Purity Range (%)Key Influencing Factors
Crude Peptide (Post-Synthesis) 50 - 85%- Efficiency of coupling and deprotection steps in Solid-Phase Peptide Synthesis (SPPS).[1] - Sequence difficulty (e.g., presence of hydrophobic residues that can cause aggregation).[2]
Purified Peptide (Post-HPLC) ≥ 95% (Research Grade)- Optimization of the RP-HPLC gradient and column selection.[3][4] - Efficiency of fraction collection and pooling.
≥ 98% (Pharmacological Grade)- Rigorous multi-step purification and stringent quality control.

Q2: What are the most common impurities found in synthetic ACTH (1-14) and how can they be identified?

A2: Impurities in synthetic peptides are typically byproducts of the synthesis process. For ACTH (1-14), common impurities can be identified by a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5]

Impurity TypeDescriptionIdentification Method & Expected Mass Difference (Da)
Deletion Sequences Peptides missing one or more amino acids due to incomplete coupling reactions.LC-MS; Mass will be lower by the molecular weight of the missing amino acid(s).
Truncation Sequences Peptides that are shorter than the target sequence due to premature termination of the synthesis.LC-MS; Mass will be lower depending on the point of truncation.
Incomplete Deprotection Residual protecting groups (e.g., from amino acid side chains) that were not removed during the final cleavage step.LC-MS; Mass will be higher by the molecular weight of the protecting group (e.g., +252 Da for Pbf on Arginine).
Oxidation The addition of one or more oxygen atoms, most commonly affecting Methionine (Met) residues.LC-MS; +16 Da for each oxidized Met residue.
Aspartimide Formation Cyclization of an Aspartic acid (Asp) residue, leading to a loss of water.LC-MS; -18 Da.
Trifluoroacetic Acid (TFA) Adducts Residual TFA from the HPLC mobile phase complexing with the peptide.MS; Can be observed as adducts in the mass spectrum.

Q3: What are the recommended storage and handling conditions for synthetic ACTH (1-14)?

A3: Proper storage and handling are critical to maintain the integrity of synthetic ACTH (1-14).

  • Storage of Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -80°C for up to 2 years, or at -20°C for up to 1 year. It is crucial to keep the container tightly sealed and protected from moisture.

  • Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation. When preparing aqueous solutions, it is advisable to filter the final solution through a 0.22 µm filter to ensure sterility. For peptides that are difficult to dissolve in aqueous buffers, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.

Troubleshooting Guides

Issue 1: Low Purity of Crude ACTH (1-14) Post-Synthesis

Question: My initial analysis of the crude synthetic ACTH (1-14) by RP-HPLC shows a purity of less than 50%, with multiple unidentified peaks. What could be the cause and how can I improve the synthesis?

Answer: Low crude purity is often a result of inefficiencies in the Solid-Phase Peptide Synthesis (SPPS) process.

Potential Causes & Solutions:

  • Incomplete Coupling Reactions: This leads to deletion sequences.

    • Solution: For difficult couplings, consider "double coupling," where the amino acid coupling step is repeated. Using a more potent coupling reagent like HATU instead of HBTU can also improve efficiency.

  • Incomplete Fmoc-Deprotection: The failure to remove the Fmoc protecting group from the N-terminus of the growing peptide chain will also result in deletion sequences.

    • Solution: Increase the deprotection time or perform a second deprotection step. A colorimetric test, such as the Kaiser test, can be used to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.

  • Peptide Aggregation: The growing peptide chains can aggregate on the resin, hindering reagent access and leading to truncated and deletion sequences.

    • Solution: Using a lower-loading resin increases the distance between peptide chains, reducing aggregation. Microwave-assisted synthesis can also help to break up aggregates and accelerate reactions.

Issue 2: Difficulty in Purifying ACTH (1-14) using RP-HPLC

Question: During RP-HPLC purification of my crude ACTH (1-14), the peak for the target peptide is broad and shows poor separation from impurity peaks. How can I optimize the purification?

Answer: Poor resolution during RP-HPLC purification can often be resolved by optimizing the chromatographic conditions.

Potential Causes & Solutions:

  • Inappropriate Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting impurities.

    • Solution: Develop a shallower gradient around the elution time of your target peptide. An initial scouting run with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) can help identify the approximate elution time.

  • Column Overloading: Injecting too much crude peptide onto the column can lead to peak broadening and loss of resolution.

    • Solution: Perform a loading study by starting with a small injection and gradually increasing the amount to determine the maximum load for your preparative column without compromising separation.

  • Secondary Interactions: Interactions between the peptide and residual silanols on the silica-based column can cause peak tailing.

    • Solution: Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. For peptides with a high content of basic residues, a column with end-capping or a polymeric stationary phase might be more suitable.

Issue 3: Mass Spectrometry Analysis Shows Unexpected Masses

Question: My mass spectrometry analysis of the purified ACTH (1-14) shows the expected mass, but also significant peaks at +16 Da and +22 Da. What are these?

Answer: These unexpected masses are likely due to modifications of the peptide during synthesis, purification, or handling.

Potential Causes & Solutions:

  • +16 Da: This is a very common modification and almost certainly corresponds to the oxidation of the Methionine (Met) residue in the ACTH (1-14) sequence.

    • Solution: Minimize exposure of the peptide to air and oxidative conditions during synthesis and purification. If oxidation has already occurred, the methionine sulfoxide can sometimes be reduced back to methionine.

  • +22 Da: This is indicative of a sodium adduct, where a sodium ion (Na+) has associated with your peptide.

    • Solution: This is a common artifact in electrospray ionization mass spectrometry and is usually not a concern regarding the purity of the peptide itself. Using a clean system and high-purity solvents can minimize adduct formation.

Experimental Protocols

Protocol 1: Purity Assessment by Analytical RP-HPLC

This protocol outlines a standard method for determining the purity of synthetic ACTH (1-14).

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% TFA in water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr and Trp).

    • Gradient: A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for your specific peptide.

  • Data Analysis: Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

This protocol provides a general workflow for confirming the molecular weight of the synthetic peptide.

  • Sample Preparation: Dilute the peptide sample (either from the crude mixture or a purified fraction) in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM.

  • Mass Spectrometry Analysis: Infuse the prepared sample directly into the mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass-to-charge (m/z) range for ACTH (1-14).

  • Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of ACTH (1-14). The presence of impurities will be indicated by other signals in the spectrum.

Visualizations

Experimental Workflow for Ensuring High Purity of Synthetic ACTH (1-14)

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final_qc Final Quality Control synthesis Solid-Phase Peptide Synthesis (SPPS) of ACTH (1-14) cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_analysis Crude Analysis (RP-HPLC & MS) cleavage->crude_analysis hplc_purification Preparative RP-HPLC crude_analysis->hplc_purification fraction_analysis Fraction Analysis (RP-HPLC & MS) hplc_purification->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_analysis Final Purity & Identity Check (RP-HPLC, MS, AAA) lyophilization->final_analysis

Caption: A typical workflow for the synthesis, purification, and quality control of synthetic peptides.

ACTH (1-14) Signaling Pathway

acth_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm acth ACTH (1-14) mc2r MC2R acth->mc2r Binds g_protein Gαs mc2r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Responses (e.g., Steroidogenesis) pka->cellular_response Phosphorylates Targets

Caption: The signaling cascade initiated by the binding of ACTH to the MC2 receptor.

References

Technical Support Center: Navigating ACTH (1-14) Peptide Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with the ACTH (1-14) peptide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for ACTH (1-14)?

A1: The initial recommended solvent for ACTH (1-14) is sterile, distilled water.[1][2] Given its amino acid sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly), the peptide has a net positive charge at neutral pH, which generally favors solubility in aqueous solutions.[3][4]

Q2: My ACTH (1-14) peptide is not dissolving in water. What should I do next?

A2: If solubility in water is limited, the next step is to try a dilute acidic solution. A common recommendation for basic peptides (net positive charge) is to add a small amount of 10% acetic acid dropwise to your aqueous solution while vortexing. For more challenging cases, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution with water to the desired concentration. However, be mindful that TFA may not be suitable for all cell-based assays.

Q3: Can I use organic solvents to dissolve ACTH (1-14)?

A3: Yes, if aqueous solutions are not effective, organic solvents can be used. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. Dissolve the peptide in a small amount of 100% DMSO first, and then slowly add this stock solution to your aqueous buffer while stirring to reach the final desired concentration. Other potential organic solvents include dimethylformamide (DMF) or acetonitrile.

Q4: The peptide dissolved in DMSO but precipitated when I added it to my aqueous buffer. What happened and how can I fix it?

A4: Precipitation upon dilution indicates that the solubility limit of the peptide in the final aqueous buffer has been exceeded. To resolve this, you can try a few approaches:

  • Start Over: Lyophilize the sample to remove the solvent and start the dissolution process again, aiming for a lower final concentration.

  • Slow Dilution: Add the concentrated organic stock solution to the vigorously stirring aqueous buffer very slowly, drop-by-drop. This can help prevent localized high concentrations that lead to precipitation.

  • Modify the Buffer: Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point can increase solubility. For a basic peptide like ACTH (1-14), a slightly acidic buffer may be beneficial.

Q5: Are there any amino acid residues in ACTH (1-14) that require special consideration during dissolution?

A5: The ACTH (1-14) sequence contains a methionine (Met) residue. Methionine is susceptible to oxidation, which can be promoted by solvents like DMSO. If oxidation is a concern for your experiments, it is advisable to use fresh, high-quality DMSO and minimize the exposure of the stock solution to air.

Q6: What is the best way to store ACTH (1-14) solutions?

A6: For long-term storage, it is recommended to store lyophilized ACTH (1-14) at -20°C or -80°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).

Troubleshooting Guide

This guide provides a systematic approach to addressing low solubility of ACTH (1-14).

Problem Possible Cause Recommended Solution
Lyophilized powder does not dissolve in water. The peptide may have strong intermolecular hydrophobic or hydrogen bonding interactions.1. Sonication: Use a bath sonicator to apply short bursts of sonication to the vial. 2. Gentle Warming: Briefly warm the solution to 37°C. 3. pH Adjustment: Add a small amount of 10% acetic acid to the solution to lower the pH.
Solution is cloudy or contains visible particles. The peptide is not fully dissolved or has aggregated.1. Centrifugation: Before use, centrifuge the vial to pellet any undissolved material. 2. Re-dissolution: If a significant amount of peptide is undissolved, consider lyophilizing and starting the dissolution process with a different solvent system (e.g., DMSO).
Peptide precipitates out of solution over time. The solution is supersaturated, or the storage conditions are not optimal.1. Lower Concentration: Prepare a new stock solution at a lower concentration. 2. Check Storage: Ensure the solution is stored at the recommended temperature and protected from light.
Inconsistent experimental results. Inaccurate concentration due to incomplete dissolution.Always ensure the peptide is fully dissolved before making final dilutions for your experiments. A clear, particle-free solution is indicative of complete dissolution.

Quantitative Data Summary

The following table summarizes the reported solubility of ACTH (1-14) in various solvents.

Solvent Reported Solubility Notes
Water (H₂O) 100 mg/mL (55.71 mM)May require sonication.
Phosphate-Buffered Saline (PBS) 25 mg/mL (13.93 mM)May require sonication.
Dimethyl Sulfoxide (DMSO) 2.5 mMSonication is recommended.

Experimental Protocols

Protocol for Dissolving ACTH (1-14) in Aqueous Solution
  • Bring the vial of lyophilized ACTH (1-14) to room temperature before opening.

  • Add the calculated volume of sterile, distilled water to achieve the desired concentration.

  • Vortex the vial for 30 seconds.

  • If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • If solubility is still an issue, add 10% acetic acid dropwise while vortexing until the solution clears.

  • Once dissolved, the stock solution can be diluted in the appropriate experimental buffer.

Protocol for Dissolving ACTH (1-14) in Organic Solvent
  • Bring the vial of lyophilized ACTH (1-14) to room temperature.

  • Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution.

  • Vortex thoroughly until the peptide is completely dissolved. Sonication can be used to aid dissolution.

  • To prepare a working solution, slowly add the DMSO stock solution drop-by-drop to a stirring aqueous buffer to the desired final concentration.

  • Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Visualizations

experimental_workflow Troubleshooting Workflow for ACTH (1-14) Solubility start Start: Lyophilized ACTH (1-14) water Attempt to dissolve in sterile water start->water sonicate_warm Apply sonication and/or gentle warming water->sonicate_warm check_dissolved1 Is the peptide fully dissolved? sonicate_warm->check_dissolved1 acidic_solution Add dilute acetic acid check_dissolved1->acidic_solution No success Success: Peptide is in solution check_dissolved1->success Yes check_dissolved2 Is the peptide fully dissolved? acidic_solution->check_dissolved2 organic_solvent Dissolve in a small amount of DMSO check_dissolved2->organic_solvent No check_dissolved2->success Yes slow_dilution Slowly dilute into aqueous buffer organic_solvent->slow_dilution check_dissolved3 Does the peptide remain in solution? slow_dilution->check_dissolved3 check_dissolved3->success Yes fail Failure: Consider alternative strategies (e.g., different solvent, lower concentration) check_dissolved3->fail No

Caption: A step-by-step workflow for troubleshooting ACTH (1-14) solubility.

signaling_pathway ACTH (1-14) Signaling Pathway acth ACTH (1-14) mc2r Melanocortin-2 Receptor (MC2R) acth->mc2r Binds to ac Adenylyl Cyclase mc2r->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates star StAR Protein Expression pka->star Phosphorylates transcription factors leading to steroidogenesis Increased Cortisol Synthesis star->steroidogenesis

Caption: The signaling cascade initiated by ACTH (1-14) binding to MC2R.

References

Technical Support Center: Minimizing Non-Specific Binding of Peptides in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of non-specific binding (NSB) of peptides in various assay formats. High background signals due to NSB can obscure specific interactions, leading to unreliable and difficult-to-interpret results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize NSB and improve the accuracy and sensitivity of your peptide-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) of peptides?

Non-specific binding of peptides is a multifactorial issue stemming from a variety of interactions between the peptide and assay surfaces (e.g., microplates, beads) or other assay components. The primary drivers of NSB include:

  • Hydrophobic Interactions: Peptides with a high degree of hydrophobicity are more prone to non-specifically adsorb to hydrophobic plastic surfaces commonly used in assay plates.[1][2]

  • Electrostatic Interactions: Peptides can carry a net positive or negative charge depending on their amino acid composition and the pH of the buffer. These charges can lead to electrostatic attraction with charged groups on the assay surface.[1]

  • Peptide Impurities: Impurities from peptide synthesis, such as truncated sequences or by-products, can contribute to high background signals. It is recommended to use peptides with a purity of >95%.

  • Inadequate Blocking: If the blocking step is insufficient, unoccupied sites on the assay surface will be available for peptides or detection reagents to bind non-specifically.[3]

  • Inappropriate Assay Conditions: Factors such as buffer pH, ionic strength, and temperature can all influence the extent of non-specific binding.

Q2: How do the physicochemical properties of a peptide influence its tendency for non-specific binding?

The intrinsic properties of a peptide play a crucial role in its propensity for NSB:

  • Hydrophobicity: As mentioned, hydrophobic peptides are more likely to interact with plastic surfaces. The hydrophobicity of a peptide can be estimated based on its amino acid sequence.[4]

  • Isoelectric Point (pI): The pI is the pH at which a peptide has no net electrical charge. At a pH close to its pI, a peptide is least soluble and may be more prone to aggregation and non-specific binding. Adjusting the buffer pH to be at least one unit away from the peptide's pI can increase its solubility and reduce NSB.

  • Size and Structure: While smaller peptides (<20 residues) can sometimes exhibit poor performance in direct ELISAs due to limited surface interaction and target recognition, their smaller size can also lead to fewer potential sites for non-specific interactions compared to larger proteins.

Q3: What are the most common blocking agents and how do I choose the right one?

Blocking buffers work by saturating the unoccupied binding sites on the assay surface with inert molecules, thereby preventing the non-specific adsorption of the peptide or detection reagents. The choice of blocking agent can significantly impact assay performance and should be empirically determined.

Common blocking agents include:

  • Proteins: Bovine Serum Albumin (BSA), non-fat dry milk, and casein are widely used. Casein and non-fat dry milk have been shown to be highly effective at preventing NSB.

  • Detergents: Non-ionic detergents like Tween-20 and Triton X-100 are often added to blocking and wash buffers to reduce hydrophobic interactions.

  • Polymers: Polyethylene glycol (PEG) can be used to create a hydrophilic layer on the surface, which repels proteins and peptides.

Q4: Can detergents like Tween-20 always be relied upon to reduce NSB?

While non-ionic detergents are commonly used to reduce NSB, their effectiveness can depend on the specific assay conditions and the nature of the peptide. In some cases, detergents can enhance the non-specific binding of certain molecules. It is crucial to optimize the concentration of the detergent, as high concentrations can sometimes inhibit enzyme activity or disrupt specific interactions.

Troubleshooting Guide

High background or inconsistent results are common indicators of a non-specific binding problem. This guide provides a systematic approach to troubleshooting and resolving these issues.

Visualizing the Problem: A Troubleshooting Workflow

TroubleshootingWorkflow Start High Background or Inconsistent Results CheckControls Step 1: Review Controls (Blank, No-Enzyme, No-Substrate) Start->CheckControls SourceIdentified Source of NSB Identified? CheckControls->SourceIdentified OptimizeBlocking Step 2: Optimize Blocking - Increase concentration - Change blocking agent - Increase incubation time SourceIdentified->OptimizeBlocking No Resolved Problem Resolved SourceIdentified->Resolved Yes OptimizeWashing Step 3: Optimize Washing - Increase number of washes - Add detergent to wash buffer - Increase soak time OptimizeBlocking->OptimizeWashing ModifyBuffer Step 4: Modify Buffer Conditions - Adjust pH (away from pI) - Increase salt concentration - Add detergent OptimizeWashing->ModifyBuffer CheckPeptide Step 5: Evaluate Peptide - Check purity (>95%) - Assess hydrophobicity ModifyBuffer->CheckPeptide SurfacePassivation Step 6: Consider Surface Modification (Passivation) CheckPeptide->SurfacePassivation SurfacePassivation->Resolved

Caption: A stepwise workflow for troubleshooting high background signals caused by non-specific peptide binding.

Quantitative Data Summary

The following tables summarize the effectiveness of various blocking agents and detergents in reducing non-specific binding. The optimal choice is assay-dependent and should be determined experimentally.

Table 1: Comparison of Protein-Based Blocking Agents

Blocking AgentTypical ConcentrationRelative Effectiveness in Reducing NSBKey Considerations
Casein 1% (w/v)Very High (>90% inhibition)Can be superior to BSA and gelatin. May contain phosphoproteins that can interfere with phospho-specific antibody detection.
Non-Fat Dry Milk 0.1 - 5% (w/v)Very High (>90% inhibition)Cost-effective and highly effective. Contains a heterogeneous mixture of proteins.
Bovine Serum Albumin (BSA) 1 - 5% (w/v)HighA commonly used standard. Purity can vary between lots.
Fish Skin Gelatin 0.1 - 1% (w/v)Moderate to HighRemains liquid at 4°C, which can be an advantage. Less effective than casein in some cases.

Table 2: Common Detergents for Reducing NSB

DetergentTypeCritical Micelle Concentration (CMC)Typical Working ConcentrationKey Characteristics
Tween-20 Non-ionic~0.06 mM0.01 - 0.1% (v/v)Milder than Triton X-100. Commonly used in wash buffers.
Triton X-100 Non-ionic~0.24 mM0.01 - 0.1% (v/v)More effective at solubilizing hydrophobic proteins than Tween-20. Can interfere with UV absorbance at 280 nm.

Experimental Protocols

Here we provide detailed methodologies for key experiments aimed at minimizing non-specific peptide binding.

Protocol 1: Optimizing Blocking Buffer Concentration

This protocol describes a method to determine the optimal concentration of a chosen blocking agent (e.g., BSA, Casein).

Materials:

  • 96-well microtiter plate

  • Peptide of interest

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Blocking agent stock solution (e.g., 10% BSA in PBS)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Prepare a dilution series of the blocking agent: In a 96-well plate, prepare serial dilutions of the blocking agent in PBS. For example, for BSA, you can prepare concentrations ranging from 0.1% to 5%. Include a "no block" control with only PBS.

  • Coat the plate (optional): If your assay involves a coated capture molecule, perform this step according to your standard protocol. If you are assessing the direct binding of your peptide to the plate, you can skip this.

  • Block the plate: Add 200 µL of each blocking buffer dilution to the corresponding wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate: Aspirate the blocking buffer and wash the wells 3-5 times with 200 µL of wash buffer per well.

  • Add the peptide: Add your peptide at a standard concentration to all wells. Incubate according to your assay protocol.

  • Wash the plate: Repeat the washing step as in step 4.

  • Add the detection antibody: Add the enzyme-conjugated detection antibody to all wells. Incubate according to your assay protocol.

  • Wash the plate: Repeat the washing step as in step 4.

  • Develop and read the plate: Add the substrate and incubate until color develops. Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.

  • Analyze the results: The optimal blocking buffer concentration will be the one that provides the lowest background signal in the absence of specific binding, while maintaining a high signal-to-noise ratio in the presence of specific binding.

Protocol 2: Surface Passivation with PEG

This protocol provides a general method for coating glass or silica surfaces with Polyethylene Glycol (PEG) to create a non-fouling surface that resists peptide and protein adsorption.

Materials:

  • Glass slides or silica-based substrate

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )

  • (3-Aminopropyl)triethoxysilane (APTES)

  • NHS-ester functionalized PEG (PEG-NHS)

  • Anhydrous toluene

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Surface Cleaning (Handle with extreme care in a fume hood):

    • Immerse the slides in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.

    • Rinse extensively with deionized water and dry with a stream of nitrogen.

  • Silanization:

    • Immerse the cleaned and dried slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1-2 hours at room temperature. This will create an amine-functionalized surface.

    • Rinse the slides with toluene, followed by ethanol, and finally deionized water.

    • Dry the slides with nitrogen gas.

  • PEGylation:

    • Prepare a solution of PEG-NHS in 0.1 M sodium bicarbonate buffer (pH 8.5). The concentration will depend on the specific PEG used.

    • Immediately apply the PEG solution to the amine-functionalized surface and incubate in a humid chamber for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the slides thoroughly with deionized water.

    • Dry with nitrogen gas. The PEGylated surface is now ready for use.

Visualizing Key Concepts

The following diagrams illustrate the mechanism of non-specific binding and the principle of blocking.

Mechanism of Non-Specific Binding

NonSpecificBinding cluster_surface Assay Surface (e.g., Polystyrene Plate) Surface Hydrophobic & Charged Sites Peptide Peptide (Hydrophobic & Charged Regions) Peptide->Surface Hydrophobic & Electrostatic Interactions DetectionAb Detection Antibody DetectionAb->Surface Non-Specific Adsorption

Caption: Interactions leading to non-specific binding of peptides and antibodies to an uncoated assay surface.

The Principle of Blocking

BlockingPrinciple cluster_surface Blocked Assay Surface BlockedSurface Surface Sites Occupied by Blocking Agent BlockingAgent Blocking Agent (e.g., BSA, Casein) BlockingAgent->BlockedSurface Saturates Non-Specific Sites Peptide Peptide Peptide->BlockedSurface NSB Prevented DetectionAb Detection Antibody DetectionAb->BlockedSurface NSB Prevented

Caption: How a blocking agent prevents non-specific binding by occupying available sites on the assay surface.

References

Technical Support Center: Quality Control for Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the quality control of synthetic peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and experimental use of synthetic peptides.

Category 1: Peptide Purity, Identity, and Synthesis

Q1: My HPLC analysis shows multiple peaks, but the mass spectrometry (MS) result shows only the correct mass. What does this mean?

A1: This scenario suggests the presence of impurities that have the same mass as your target peptide. Common causes include:

  • Isomers: The synthesis process can sometimes lead to the formation of isomers (peptides with the same amino acid composition but different arrangements), which have identical masses but can be separated by HPLC.[1]

  • Racemization: Individual amino acids can change their stereochemistry (from L- to D-form) during synthesis.[2] This results in diastereomers that have the same mass but different chromatographic properties.

  • Oxidation: While often resulting in a mass change (+16 Da for methionine), some oxidative modifications might not be easily resolved by standard MS, or the oxidized and non-oxidized forms may co-elute in the MS but separate in HPLC.

Troubleshooting Steps:

  • Optimize HPLC Gradient: Use a shallower gradient during your HPLC run to improve the resolution between your target peptide and the closely eluting impurities.[3]

  • High-Resolution MS: Employ high-resolution mass spectrometry to detect subtle mass differences that standard MS might miss.[4][5]

  • Tandem MS (MS/MS): Perform MS/MS sequencing to confirm that the amino acid sequence of the main peak matches your target peptide and to identify the nature of the impurities.

Q2: My MS analysis shows a mass that is lower than the expected molecular weight. What are the likely impurities?

A2: A lower-than-expected mass typically indicates the presence of deletion or truncated sequences. These impurities arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). Essentially, one or more amino acids were skipped during the synthesis process.

Troubleshooting Steps:

  • Review Synthesis Protocol: If synthesizing in-house, ensure coupling and deprotection times are sufficient. For difficult couplings (e.g., involving sterically hindered amino acids like Proline), consider using a stronger coupling reagent (e.g., HATU instead of HBTU) or performing a "double coupling" step.

  • Purification: Most deletion sequences can be removed through careful purification using reversed-phase HPLC (RP-HPLC), as their hydrophobicity will differ from the full-length peptide.

Q3: My peptide is prone to aggregation. How can I prevent this during synthesis and handling?

A3: Aggregation is a common challenge, especially for hydrophobic peptides or those prone to forming secondary structures like β-sheets.

  • During Synthesis: Strategies to overcome this include using microwave-assisted synthesis, incorporating solubilizing tags (like PEG), or using specialized resins with lower loading capacity to increase the distance between peptide chains.

  • During Handling: To dissolve an aggregated peptide, you can try sonication or using chaotropic salts. When reconstituting, always start with a small amount of an organic solvent like DMSO before slowly adding your aqueous buffer. Store peptides in lyophilized form and only reconstitute what is needed for an experiment to avoid issues with long-term solution stability.

Category 2: Peptide Quantification, Solubility, and Handling

Q4: The amount of peptide I received seems very small, or is barely visible in the vial. Is this normal?

A4: Yes, this is often normal. Lyophilized peptides can appear as a thin film, a fluffy powder, or even a gel-like substance, and the apparent volume can vary significantly for the same mass. Short or hygroscopic peptides are particularly prone to appearing as a difficult-to-see film. It is important to centrifuge the vial briefly before opening to ensure all the powder is at the bottom.

Q5: My peptide won't dissolve. What is the best procedure for solubilization?

A5: There is no universal solvent for all peptides. A systematic approach is recommended. Before dissolving the entire sample, always perform a solubility test on a small aliquot.

  • Assess the Sequence: Determine if the peptide is acidic, basic, or neutral based on its amino acid composition.

  • Start with Water: First, try to dissolve the peptide in sterile, distilled water.

  • Adjust pH: If it is insoluble, add a small amount of dilute (0.1 M) acetic acid for basic peptides or ammonium hydroxide for acidic peptides.

  • Use Organic Solvents: For very hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer while stirring.

  • Sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution.

Q6: How can I determine the exact concentration of my peptide solution?

A6: The weight of a lyophilized peptide powder includes the peptide itself, bound water, and counter-ions (like TFA). Therefore, calculating concentration based on weight alone is inaccurate. The gold standard for determining the net peptide content is Quantitative Amino Acid Analysis (AAA) . This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying each one to determine the precise amount of peptide in the sample. Typical net peptide content ranges from 70-90%.

Category 3: Issues in Biological Assays

Q7: I am observing unexpected toxicity or an immune response in my cell-based assays. What could be the cause?

A7: Unexplained biological effects are often due to contaminants not detected by standard HPLC or MS analysis.

  • Trifluoroacetic Acid (TFA): TFA is used during peptide cleavage and purification and remains as a counter-ion. It is a strong acid and can be toxic to cells, inhibit cell proliferation, or otherwise interfere with biological assays. If your application is sensitive, you should use peptides where TFA has been exchanged for a more biocompatible counter-ion like acetate or hydrochloride (HCl).

  • Endotoxins (Lipopolysaccharides - LPS): Endotoxins are components of Gram-negative bacteria that can be introduced during synthesis or handling. They are potent pyrogens and can trigger strong, unwanted immune responses even at very low concentrations, leading to skewed results in immunological assays. For any in vivo or cell culture work, it is critical to use peptides with certified low endotoxin levels.

Q8: The activity of my peptide seems to decrease over time in solution. Why is this happening?

A8: Peptides in solution are far less stable than in their lyophilized form. Several factors can cause degradation:

  • Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation, which can reduce or eliminate their biological activity.

  • Hydrolysis: Unstable residues like Asparagine (Asn) and Glutamine (Gln) can deamidate over time in solution.

  • Repeated Freeze-Thaw Cycles: This process can physically degrade peptides. It is highly recommended to aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing.

Best Practice: For maximum stability, store peptides lyophilized at -20°C or -80°C and protected from light. Reconstitute just before use and aliquot any remaining solution for single-use storage at -20°C or colder.

Data Presentation: QC Methods and Purity Guidelines

Comparison of Primary Quality Control Techniques
Technique Principle Information Provided Primary Use Case Limitations
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Purity (%)Quantifying the purity level of the target peptide relative to impurities.Does not provide mass or sequence information. Co-elution of impurities is possible.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Molecular WeightConfirming the identity (correct mass) of the synthesized peptide.Cannot distinguish between isomers. Standard MS may not resolve small mass shifts.
Amino Acid Analysis (AAA) Hydrolyzes the peptide and quantifies the constituent amino acids.Net Peptide Content, Amino Acid RatioAccurately determining the absolute quantity of peptide in a sample.Destructive to the sample. Does not provide purity or sequence information.
Recommended Peptide Purity for Various Applications
Purity Level Common Applications Description of Impurities
Crude / Unpurified High-throughput screening, peptide arrays.Contains a significant amount of truncated sequences and other synthesis-related impurities.
>80% Standard purity for non-quantitative antibody blocking experiments, affinity purification.Most major impurities from synthesis are removed.
>95% In vivo studies, bioassays, cell culture, ELISA, RIA, enzyme substrate studies.High purity suitable for most quantitative biological assays.
>98% NMR studies, X-ray crystallography, chromatography standards, clinical trials.Very high purity required for structural studies and therapeutic applications.

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

Objective: To determine the purity of a synthetic peptide by separating it from synthesis-related impurities.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm length, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214-220 nm (where the peptide bond absorbs light).

    • Gradient: A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide. For better separation of closely eluting impurities, a shallower gradient (e.g., an increase of 1% B per minute) is recommended.

  • Data Analysis: Calculate purity by dividing the peak area of the target peptide by the total area of all observed peaks in the chromatogram.

Protocol 2: TFA Removal by HCl Salt Exchange

Objective: To replace trifluoroacetate counter-ions with hydrochloride ions, which are more biocompatible for cellular assays.

Methodology:

  • Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed. This will yield the peptide hydrochloride salt.

  • Repeat (Optional but Recommended): To ensure complete removal of TFA, re-dissolve the lyophilized powder in the HCl solution (Step 2), freeze, and lyophilize again. Repeat this cycle at least two times.

  • Final Reconstitution: After the final lyophilization, dissolve the peptide in your desired buffer for the experiment.

Visualizations

Synthetic Peptide Quality Control Workflow

Synthesis Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification QC_Check Primary QC Analysis Purification->QC_Check QC_Check->Purification No Identity Mass Spectrometry (Identity & Mass) QC_Check->Identity Correct Mass? Purity Analytical HPLC (Purity) QC_Check->Purity Purity > Spec? Lyophilization Lyophilization Identity->Lyophilization Purity->Lyophilization Final_Product Final Lyophilized Peptide Lyophilization->Final_Product Additional_QC Application-Specific QC Final_Product->Additional_QC AAA Amino Acid Analysis (Quantification) Additional_QC->AAA Need accurate conc.? Endotoxin Endotoxin Testing Additional_QC->Endotoxin Cell/In vivo use? TFA_Exchange TFA Exchange Additional_QC->TFA_Exchange Cell assay sensitive? Release Release for Experiment Additional_QC->Release All pass AAA->Release Endotoxin->Release TFA_Exchange->Release

Caption: A standard workflow for the synthesis, purification, and quality control of synthetic peptides.

Troubleshooting Workflow for Unexpected Experimental Results

Start Unexpected Experimental Result (e.g., toxicity, no activity) Check_Peptide Is Peptide Quality the Suspected Cause? Start->Check_Peptide Check_Other Troubleshoot Other Experimental Parameters (e.g., protocol, reagents) Check_Peptide->Check_Other No Purity_Issue Check Purity & Identity Check_Peptide->Purity_Issue Yes Review_HPLC Review HPLC/MS Data Sheet Purity_Issue->Review_HPLC Yes Contaminant_Issue Suspect Contamination? Purity_Issue->Contaminant_Issue No, Purity OK Re_Purify Re-purify Peptide Review_HPLC->Re_Purify Impurity Detected Check_TFA Is Assay Sensitive to TFA? Contaminant_Issue->Check_TFA Yes Check_Endotoxin Is it a Cell/In Vivo Assay? Contaminant_Issue->Check_Endotoxin Yes Stability_Issue Suspect Degradation? Contaminant_Issue->Stability_Issue No, Contaminants Unlikely Perform_TFA_Exchange Perform TFA Exchange Check_TFA->Perform_TFA_Exchange Yes Perform_Endotoxin_Test Perform Endotoxin Test Check_Endotoxin->Perform_Endotoxin_Test Yes Check_Storage Review Storage Conditions (Temp, Light, Freeze-Thaw) Stability_Issue->Check_Storage Yes Use_Fresh Use Freshly Reconstituted Peptide Check_Storage->Use_Fresh Improper Storage

Caption: A logical workflow for troubleshooting unexpected results in peptide-based experiments.

Decision Tree for Peptide Solubilization

Start Start: Lyophilized Peptide Aliquot Add_Water Add Sterile H2O. Vortex/Agitate. Start->Add_Water Is_Soluble1 Is it Soluble? Add_Water->Is_Soluble1 Success Success! Use Solution. Is_Soluble1->Success Yes Check_Charge Determine Peptide Charge (Acidic, Basic, Neutral) Is_Soluble1->Check_Charge No Add_Acid_Base Add Dilute Acid (Basic Peptide) or Base (Acidic Peptide) Check_Charge->Add_Acid_Base Is_Soluble2 Is it Soluble? Add_Acid_Base->Is_Soluble2 Is_Soluble2->Success Yes Use_Organic Use Minimal Organic Solvent (DMSO, DMF, ACN) Is_Soluble2->Use_Organic No Add_to_Buffer Slowly Add to Aqueous Buffer with Stirring Use_Organic->Add_to_Buffer Is_Soluble3 Is it Soluble? Add_to_Buffer->Is_Soluble3 Is_Soluble3->Success Yes Try_Sonication Try Gentle Sonication Is_Soluble3->Try_Sonication No Is_Soluble4 Is it Soluble? Try_Sonication->Is_Soluble4 Is_Soluble4->Success Yes Contact_Support Contact Technical Support Is_Soluble4->Contact_Support No

Caption: A step-by-step decision tree for effectively solubilizing synthetic peptides.

References

common mistakes in peptide research and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Peptide Research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding frequent mistakes encountered during peptide-related experiments. Here you will find a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Peptide Handling and Storage

    • Peptide Solubilization

    • Peptide Purity and Analysis

  • Troubleshooting Guides

    • Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

    • Troubleshooting Low Peptide Yield

    • Troubleshooting Peptide Aggregation

    • Issues with TFA (Trifluoroacetic Acid) in Cell-Based Assays

    • Inaccurate Peptide Quantification

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q1: What is the correct way to store lyophilized peptides for short and long-term use?

A1: Proper storage is crucial to maintain peptide integrity. For short-term storage (weeks to a few months), keep lyophilized peptides at -20°C. For long-term storage, -80°C is recommended to minimize degradation.[1] Always store peptides away from heat, light, and moisture. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture significantly reduces long-term stability. After dispensing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.

Q2: How should I store peptides that are in solution?

A2: Peptide solutions are much less stable than their lyophilized form. For maximum stability, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] In general, peptide solutions are stable for up to a week at 4°C, but this is highly sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution. Using sterile buffers at a pH of 5-6 can help prolong the shelf life of peptide solutions.

Q3: What are the consequences of repeated freeze-thaw cycles on peptide stability?

A3: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation, compromising your experimental results. Studies have shown that multiple freeze-thaw cycles can significantly affect the measured concentrations of certain peptides. For example, after 5 freeze-thaw cycles, the concentration of GIP (glucose-dependent insulinotropic polypeptide) was found to increase by 44%, and GLP-1 (glucagon-like peptide-1) by 35%, likely due to conformational changes or aggregation affecting assay detection. To avoid this, it is highly recommended to aliquot peptide solutions into single-use vials before freezing.

PeptideChange in Concentration after 5 Freeze-Thaw Cycles
GIP▲ 44%
GLP-1▲ 35%
PYY▲ 22%
InsulinStatistically significant change
GlucagonNo significant change
C-peptideNo significant change
LeptinNo significant change
Source: Based on data from a study on diabetes-related metabolic biomarkers.
Peptide Solubilization

Q4: My peptide won't dissolve. What should I do?

A4: Peptide solubility is highly dependent on its amino acid sequence. A systematic approach is recommended. First, try to dissolve a small amount of the peptide in sterile, distilled water. If it fails, the next step depends on the peptide's net charge. For acidic peptides (net negative charge), try a basic buffer (e.g., 1% ammonium bicarbonate). For basic peptides (net positive charge), an acidic solution (e.g., 10% acetic acid) is recommended. For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile should be used to first dissolve the peptide, followed by a gradual addition of the aqueous buffer. Sonication can also aid in dissolution.

Q5: How do I determine if my peptide is acidic, basic, or neutral for solubilization purposes?

A5: You can estimate the net charge of your peptide at neutral pH by examining its amino acid sequence. Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus (unless acetylated). Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (unless amidated). Summing these values will give you the overall charge of the peptide, which can guide your choice of solvent.

Peptide Purity and Analysis

Q6: What level of peptide purity do I need for my experiment?

A6: The required peptide purity depends on the application. For in vitro studies and non-quantitative applications like screening, a purity of >85% may be sufficient. For cell-based assays, a purity of >95% is recommended to avoid confounding results from impurities. For in vivo studies, crystallography, and other sensitive applications, a purity of >98% is often required.

Q7: What are common impurities found in synthetic peptides?

A7: Impurities in synthetic peptides can include deletion sequences (missing one or more amino acids), truncated sequences (incomplete synthesis), and incompletely deprotected peptides. Residual reagents from the synthesis process, such as trifluoroacetic acid (TFA), can also be present. Cross-contamination with other peptides synthesized in the same facility can also occur and lead to false-positive results in sensitive assays.

Troubleshooting Guides

Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Issue: Low yield of the desired peptide after synthesis.

Possible Causes and Solutions:

CauseSolution
Incomplete Fmoc-deprotection Extend the deprotection time or use a stronger deprotection solution (e.g., with DBU). Perform a colorimetric test (e.g., Kaiser test) to ensure complete deprotection before proceeding to the next coupling step.
Poor coupling efficiency Double couple problematic amino acids (e.g., sterically hindered residues like Val, Ile, or Arg). Increase the concentration of the amino acid and coupling reagents. Consider using a more efficient coupling reagent like HATU or HCTU.
Peptide aggregation on the resin Synthesize at a higher temperature (e.g., 60°C) to disrupt secondary structures. Use a different resin with better swelling properties (e.g., PEG-based resins). Incorporate pseudoprolines or Dmb-protected amino acids at specific positions to disrupt aggregation.
Troubleshooting Low Peptide Yield

A common workflow for troubleshooting low peptide yield is outlined below.

low_yield_troubleshooting start Low Peptide Yield check_crude Analyze Crude Product (HPLC, MS) start->check_crude incomplete_synthesis Incomplete Synthesis? check_crude->incomplete_synthesis degradation Degradation? incomplete_synthesis->degradation No optimize_synthesis Optimize Synthesis: - Coupling Time/Reagents - Deprotection - Resin Choice incomplete_synthesis->optimize_synthesis Yes optimize_cleavage Optimize Cleavage: - Scavengers - Cleavage Time degradation->optimize_cleavage Yes purification_issue Review Purification Protocol degradation->purification_issue No end Improved Yield optimize_synthesis->end optimize_cleavage->end purification_issue->end

Caption: Troubleshooting workflow for low peptide yield.

Troubleshooting Peptide Aggregation

Issue: The peptide is difficult to dissolve or precipitates out of solution.

Possible Causes and Solutions:

CauseSolution
High hydrophobicity Dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO, DMF) before slowly adding the aqueous buffer with vigorous stirring.
Formation of β-sheets Use chaotropic agents like guanidinium chloride or urea to disrupt aggregates. Be aware that these will likely need to be removed before the experiment.
Incorrect pH Adjust the pH of the solution. Peptides are often least soluble at their isoelectric point (pI). Moving the pH away from the pI can increase solubility.
Issues with TFA (Trifluoroacetic Acid) in Cell-Based Assays

Issue: Unexpected cytotoxicity or altered cell behavior in cell-based assays.

Possible Cause: Residual TFA from the peptide synthesis and purification process can be cytotoxic.

Troubleshooting Steps:

  • Quantify TFA content: If possible, determine the amount of TFA in your peptide stock.

  • Run a TFA control: In your cell-based assay, include a control group treated with the same concentration of TFA as is present in your peptide-treated wells.

  • Perform counter-ion exchange: If TFA is found to be the culprit, you can perform a counter-ion exchange to replace TFA with a more biocompatible ion like acetate or hydrochloride. This is often done by repeated lyophilization from an HCl solution or by using ion-exchange chromatography.

Cell LineEffect of TFAReported Toxic Concentration
HUVECInhibition of cell proliferation~0.1 mM
JurkatSignificant toxicity~5 mM
PC-12Dose-dependent cell death1-5 mM
Multiple (e.g., HeLa, HEK293)General cytotoxic effects>100 µM
Source: Compiled from various studies on TFA cytotoxicity.
Inaccurate Peptide Quantification

Issue: Inconsistent or inaccurate peptide concentrations.

Possible Causes and Solutions:

CauseSolution
Adsorption to surfaces Peptides, especially hydrophobic ones, can adsorb to plastic and glass surfaces, leading to a significant loss of peptide from the solution. Use low-binding tubes and pipette tips. Adding a small amount of organic solvent (e.g., acetonitrile) or a detergent to the sample can also reduce adsorption.
Inaccurate measurement of peptide powder Lyophilized peptides are often hygroscopic and can contain a significant amount of water and counter-ions. The net peptide content can be as low as 50-70%. For accurate quantification, it is best to perform amino acid analysis to determine the precise peptide concentration of a stock solution.
Peptide degradation As discussed in the handling and storage section, improper storage can lead to degradation, which will affect the concentration of the active peptide. Ensure proper storage conditions and minimize freeze-thaw cycles.
Vial MaterialPeptide Adsorption Characteristics
Polypropylene Significant adsorption of hydrophobic peptides.
Low-protein-binding polypropylene Minimal peptide adsorption.
Borosilicate glass High levels of peptide adsorption, driven by both electrostatic and hydrophobic interactions.
Source: Based on a study investigating peptide adsorption to different vial materials.

Experimental Protocols

Protocol for HPLC-Based Peptide Purity Analysis

This protocol outlines a general procedure for determining the purity of a synthetic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

  • Dissolve the peptide in an appropriate solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).

  • Column Temperature: 30°C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol for Endotoxin Removal using Phase Separation

This protocol describes a method for removing endotoxin contamination from a peptide solution using Triton X-114 phase separation.

1. Reagent Preparation:

  • Prepare a 1% (v/v) solution of Triton X-114 in endotoxin-free water.

  • Pre-chill all solutions and equipment to 4°C.

2. Procedure:

  • Add Triton X-114 to the peptide solution to a final concentration of 1%.

  • Incubate the mixture at 4°C for 30 minutes with gentle stirring.

  • Transfer the mixture to a 37°C water bath for 10 minutes to induce phase separation.

  • Centrifuge at 20,000 x g for 10 minutes at 25°C.

  • Carefully collect the upper aqueous phase, which contains the peptide. The lower, detergent-rich phase contains the endotoxin.

  • Repeat the process 2-3 times for optimal endotoxin removal.

3. Endotoxin Level Verification:

  • Use a Limulus Amebocyte Lysate (LAL) assay to quantify the final endotoxin concentration in the peptide solution.

Visualizations

Peptide-Based Immunoassay Workflow

The following diagram illustrates a typical workflow for a competitive peptide-based ELISA (Enzyme-Linked Immunosorbent Assay).

peptide_elisa_workflow cluster_steps ELISA Workflow cluster_principle Competitive Principle step1 1. Coat Plate with Peptide step2 2. Block Non-specific Sites step1->step2 step3 3. Add Antibody and Sample Mixture step2->step3 step4 4. Wash to Remove Unbound Antibody step3->step4 step5 5. Add Secondary Antibody-Enzyme Conjugate step4->step5 step6 6. Wash to Remove Unbound Conjugate step5->step6 step7 7. Add Substrate step6->step7 step8 8. Measure Signal step7->step8 high_analyte High Analyte in Sample low_signal Low Signal high_analyte->low_signal less antibody binds to plate low_analyte Low Analyte in Sample high_signal High Signal low_analyte->high_signal more antibody binds to plate

Caption: Workflow of a competitive peptide-based ELISA.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram shows a simplified signaling pathway initiated by a peptide ligand binding to a G-protein coupled receptor (GPCR).

gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Ligand Peptide Ligand GPCR GPCR Peptide Ligand->GPCR binds G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response leads to

References

Technical Support Center: Optimizing Incubation Times for ACTH (1-14) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Adrenocorticotropic Hormone (1-14) [ACTH (1-14)] in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ACTH (1-14)?

A1: ACTH (1-14) is a fragment of the full-length ACTH peptide.[1] Like full-length ACTH, it primarily acts by binding to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).[2] This signaling cascade is crucial for stimulating steroidogenesis in adrenal cells.

Q2: How do I determine the optimal concentration of ACTH (1-14) for my experiment?

A2: The optimal concentration of ACTH (1-14) is cell-type and endpoint-dependent. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific assay. A typical starting range for in vitro studies is between 1 pM and 100 nM.

Q3: What is a typical incubation time for ACTH (1-14) stimulation?

A3: Incubation times can vary significantly depending on the downstream effect you are measuring.

  • cAMP Production: This is a rapid response, often peaking within 30 minutes of stimulation.[3]

  • Protein Phosphorylation (e.g., ERK): Phosphorylation events are also typically rapid, with detectable changes occurring within 5 to 60 minutes.

  • Steroidogenesis (e.g., Cortisol Production): The production of steroids is a slower process, with significant increases often observed after several hours (e.g., 1 to 24 hours).[4]

  • Cell Proliferation/Viability: These assays usually require longer incubation periods, ranging from 24 to 72 hours, to observe significant changes.[5]

It is crucial to perform a time-course experiment to identify the optimal incubation period for your specific experimental setup.

Experimental Protocols & Data Presentation

Below are detailed protocols for common assays involving ACTH (1-14), along with tables summarizing typical incubation times and concentrations.

Cell Viability/Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment: Remove the old media and add fresh media containing various concentrations of ACTH (1-14) (e.g., 0, 0.1, 1, 10, 100 nM).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary: Cell Viability/Proliferation

Cell LineACTH (1-14) ConcentrationIncubation TimeObserved Effect
Bovine Adrenocortical Cells0.01 - 10 nM24 - 72 hoursInhibition of DNA synthesis and cell division
Rat Adrenocortical Cells10 nM24 hoursNo significant impact on cell viability
cAMP Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the ACTH signaling pathway.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation with IBMX: To inhibit phosphodiesterase activity and allow cAMP to accumulate, pre-incubate cells with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes.

  • Stimulation: Add varying concentrations of ACTH (1-14) to the wells.

  • Incubation: Incubate for a short period, typically 15-30 minutes, at 37°C.

  • Cell Lysis: Lyse the cells using the buffer provided in your cAMP assay kit.

  • Detection: Follow the manufacturer's instructions for your specific cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Quantitative Data Summary: cAMP Production

Cell LineACTH (1-14) ConcentrationIncubation TimeObserved Effect
H295R Human Adrenal Cells100 nM30 minutesModest increase in cAMP
Bovine Adrenal Fasciculata Cells1 - 10 nM1 hourSignificant increase in cAMP
Western Blot for Phosphorylated Proteins (e.g., p-ERK)

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing insights into signaling pathway activation.

Protocol:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Treat with ACTH (1-14) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantitative Data Summary: ERK Phosphorylation

Cell Line/ModelACTH ConcentrationIncubation TimeObserved Effect
Rat Adrenal Gland (in vivo)0.2 mg/kg2 hours - 3 daysTime-dependent increase in p-ERK positive cells
Human H295R Adrenal Cells100 nM5 minutesTransient increase in ERK1/2 phosphorylation

Troubleshooting Guides

General Issues
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal - Peptide Degradation: ACTH (1-14) may be unstable in solution. - Low Receptor Expression: The cell line may not express sufficient MC2R. - Incorrect Incubation Time: The chosen time point may not be optimal for the measured response.- Prepare fresh ACTH (1-14) solutions for each experiment. - Confirm MC2R expression in your cell line via RT-PCR or Western blot. - Perform a time-course experiment to determine the optimal incubation time.
High Background - Non-specific Binding: Antibodies or reagents may be binding non-specifically. - Contamination: Reagents or cell cultures may be contaminated.- Optimize blocking conditions and antibody concentrations. - Ensure all reagents are fresh and sterile. Maintain aseptic cell culture techniques.
Inconsistent Results - Cell Passage Number: High passage numbers can lead to altered cell responses. - Variability in Plating Density: Inconsistent cell numbers can affect results.- Use cells within a consistent and low passage number range. - Ensure accurate and consistent cell counting and plating.
Assay-Specific Troubleshooting

Cell Viability (MTT) Assay

IssuePossible Cause(s)Recommended Solution(s)
High Absorbance in "No Cell" Control - Contamination: Media or reagents may be contaminated with bacteria or yeast. - Phenol Red Interference: Phenol red in the media can contribute to background absorbance.- Use sterile technique and fresh, filtered reagents. - Use phenol red-free media for the assay.
Low Signal or No Dose-Response - Suboptimal Incubation Time: The incubation time may be too short or too long. - Cell Density Too Low: Insufficient number of viable cells to produce a strong signal.- Optimize the incubation time with ACTH (1-14) (24-72 hours is a common range). - Increase the initial cell seeding density.

cAMP Assay

IssuePossible Cause(s)Recommended Solution(s)
Low cAMP Levels - Phosphodiesterase Activity: Endogenous phosphodiesterases are degrading cAMP. - Short Half-life of cAMP: The signal is transient.- Include a phosphodiesterase inhibitor (e.g., IBMX) in your assay buffer. - Optimize the incubation time; shorter times (5-15 minutes) may yield a stronger signal.
High Basal cAMP Levels - Serum Factors: Serum in the culture media can stimulate basal cAMP production.- Serum-starve cells for a few hours before the experiment.

Western Blot

IssuePossible Cause(s)Recommended Solution(s)
No Phospho-Protein Signal - Rapid Dephosphorylation: Phosphatases in the cell lysate are active. - Transient Signal: The phosphorylation event is very brief.- Add phosphatase inhibitors to your lysis buffer immediately before use. - Perform a detailed time-course experiment with shorter time intervals (e.g., 1, 2, 5, 10 minutes).
Multiple Non-Specific Bands - Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. - High Antibody Concentration: Using too much primary or secondary antibody.- Use a more specific primary antibody. - Titrate your primary and secondary antibody concentrations to find the optimal dilution.

Visualizations

ACTH (1-14) Signaling Pathway

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) MC2R MC2R ACTH->MC2R G_protein Gs Protein MC2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active ERK ERK PKA_active->ERK phosphorylates CREB CREB PKA_active->CREB phosphorylates pERK p-ERK ERK->pERK Gene_Expression Gene Expression pERK->Gene_Expression influences pCREB p-CREB CREB->pCREB pCREB->Gene_Expression promotes Steroidogenesis Steroidogenesis Gene_Expression->Steroidogenesis leads to

Caption: ACTH (1-14) signaling pathway.

Experimental Workflow for Optimizing Incubation Time

Experimental_Workflow Start Start: Define Experimental Endpoint (e.g., cAMP, p-ERK) Dose_Response Perform Dose-Response Experiment Start->Dose_Response Select_Concentration Select Optimal ACTH (1-14) Concentration (e.g., EC50) Dose_Response->Select_Concentration Time_Course Perform Time-Course Experiment Select_Concentration->Time_Course Analyze_Data Analyze Data and Determine Peak Response Time Time_Course->Analyze_Data Optimal_Time Optimal Incubation Time Identified Analyze_Data->Optimal_Time Successful Troubleshoot Troubleshoot Experiment Analyze_Data->Troubleshoot Unclear/No Peak End Proceed with Main Experiments Optimal_Time->End Troubleshoot->Dose_Response Re-evaluate Conditions

Caption: Workflow for optimizing incubation time.

References

Validation & Comparative

A Comparative Analysis of the Steroidogenic Potency of ACTH (1-14) and ACTH (1-24)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data indicates that adrenocorticotropic hormone (ACTH) (1-24), a synthetic analogue of the naturally occurring ACTH, is a potent stimulator of steroidogenesis, while the shorter fragment, ACTH (1-14), exhibits significantly lower to no activity in activating the melanocortin-2 receptor (MC2R) to induce steroid hormone production. This guide provides a detailed comparison of their steroidogenic potencies, supported by experimental data, for researchers, scientists, and professionals in drug development.

Adrenocorticotropic hormone, a 39-amino acid peptide hormone produced by the pituitary gland, is the primary regulator of glucocorticoid synthesis in the adrenal cortex.[1] Its biological activity resides in the N-terminal region of the peptide.[1] The synthetic fragment ACTH (1-24), also known as cosyntropin, contains the full biological activity of the native hormone and is widely used in clinical diagnostics and research to assess adrenal function.[2][3] In contrast, shorter fragments have been investigated to understand the minimal sequence required for receptor activation and to explore potential therapeutic applications with modified activity profiles.

Quantitative Comparison of Steroidogenic Potency

Experimental evidence from studies on C-terminally truncated analogues of ACTH has demonstrated a significant drop in steroidogenic potency with the removal of amino acid residues from the C-terminus of ACTH (1-24). A key study systematically evaluated the potency of these truncated peptides at the human melanocortin-2 receptor (hMC2R), the specific receptor for ACTH in the adrenal cortex.

The results clearly indicate that while ACTH (1-15) shows a drastically reduced potency, ACTH (1-14) displays no observable agonist activity at the hMC2R. This suggests that the amino acids beyond position 14 are critical for the effective activation of the receptor and subsequent initiation of the steroidogenic cascade.

PeptideReceptorAgonist Potency (EC50)Steroidogenic ActivityReference
ACTH (1-24) hMC2RPotent Agonist (EC50 in the low nM range is implied by its clinical and research use)High
ACTH (1-15) hMC2R1450 nM (over 1,000-fold decrease compared to longer fragments)Very Low
ACTH (1-14) hMC2RNo observable agonist activityNone

Note: The exact EC50 for ACTH (1-24) was not explicitly stated in the provided search results, but its high potency is well-established.

ACTH Signaling Pathway in Steroidogenesis

The binding of ACTH to its receptor, MC2R, on the surface of adrenocortical cells initiates a signaling cascade that leads to the synthesis of steroid hormones, primarily cortisol. This process involves the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria, which is the rate-limiting step in steroidogenesis.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-24) MC2R MC2R ACTH->MC2R Gs Gs Protein MC2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates StAR_inactive Inactive StAR PKA->StAR_inactive phosphorylates StAR_active Active StAR StAR_inactive->StAR_active Cholesterol_transport Cholesterol Transport StAR_active->Cholesterol_transport facilitates Steroidogenesis Steroidogenesis Cholesterol_transport->Steroidogenesis Experimental_Workflow A Adrenal Cell Culture (Primary or Cell Line) B Treatment with ACTH (1-14) or ACTH (1-24) (Dose-Response) A->B C Incubation (e.g., 24-48 hours) B->C D Collect Supernatant C->D E Quantify Steroid Levels (ELISA, RIA, LC-MS) D->E F Data Analysis (Dose-Response Curves, EC50) E->F

References

A Comparative Analysis of ACTH (1-14) and Full-Length ACTH (1-39) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the adrenocorticotropic hormone fragment, ACTH (1-14), and the full-length hormone, ACTH (1-39). The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the distinct roles and potencies of these two peptides.

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from pro-opiomelanocortin (POMC)[1][2]. It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids[1][3]. The biological activity of ACTH is not confined to its full-length form; various fragments of the peptide exhibit distinct activities by interacting with the family of five melanocortin receptors (MCRs), designated MC1R through MC5R[4]. This guide focuses on the functional differences between the N-terminal fragment ACTH (1-14) and the complete peptide ACTH (1-39).

Core Functional Differences

The primary distinction in the activity of ACTH (1-14) and ACTH (1-39) lies in their interaction with the melanocortin 2 receptor (MC2R), the classical ACTH receptor. Full-length ACTH (1-39) is the endogenous ligand for MC2R and potently stimulates steroidogenesis. The biological activity for this receptor is largely dependent on the first 24 amino acids, with fragments shorter than 20 amino acids being completely inactive at MC2R. Specifically, the amino acid sequence from residues 15-18 (Lys-Lys-Arg-Arg) is critical for MC2R activation. Consequently, ACTH (1-14) does not activate MC2R and lacks steroidogenic activity.

While inactive at MC2R, the N-terminal sequence of ACTH, including the (1-14) fragment, which is closely related to α-melanocyte-stimulating hormone (α-MSH), can activate other MCR subtypes (MC1R, MC3R, MC4R, and MC5R). Full-length ACTH (1-39) can also activate all five MCRs. However, the C-terminal portion (residues 25-39) of the full-length peptide can influence receptor affinity, in some cases leading to lower binding affinity compared to shorter fragments, potentially due to steric hindrance.

Quantitative Comparison of Receptor Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of ACTH (1-39) and related ACTH fragments at various melanocortin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

PeptideMC1RMC3RMC4RMC5R
ACTH (1-39)1.3 ± 0.216.2 ± 1.821.6 ± 2.9100 ± 22
ACTH (1-24)0.23 ± 0.032.1 ± 0.23.5 ± 0.419.3 ± 2.5
ACTH (1-17)0.18 ± 0.021.8 ± 0.22.9 ± 0.312.1 ± 1.7
ACTH (1-14)0.21 ± 0.032.5 ± 0.34.2 ± 0.515.3 ± 2.1
α-MSH0.15 ± 0.021.9 ± 0.23.1 ± 0.413.2 ± 1.9

Data synthesized from Schiöth et al., 1997. Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) for cAMP Production

PeptideMC1RMC2RMC3RMC4RMC5R
ACTH (1-39)0.31>10002.51.118
ACTH (1-24)0.120.890.630.253.2
ACTH (1-17)0.15>10000.780.314.1
ACTH (1-13)-NH2 (α-MSH)0.08No Activity1.20.452.8

Data synthesized from multiple sources, including Chen et al., 1995 and Pritchard et al., 2002. Note: Lower EC50 values indicate higher potency. ACTH (1-14) data is expected to be similar to ACTH (1-13)-NH2 at MCRs other than MC2R.

Signaling Pathways and Experimental Workflows

The activation of melanocortin receptors by both ACTH (1-14) and ACTH (1-39) (at MC1R, and MC3-5R) initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Melanocortin Receptor Signaling Pathway Melanocortin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH ACTH (1-14) or ACTH (1-39) MCR Melanocortin Receptor (MC1R, MC3-5R) ACTH->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: General signaling pathway for MCR activation by ACTH peptides.

The following diagram illustrates a typical workflow for a competitive binding assay used to determine the binding affinity of ACTH peptides.

Competitive Binding Assay Workflow Competitive Binding Assay Workflow Start Start Prepare_Cells Prepare cells expressing a specific MCR Start->Prepare_Cells Incubate Incubate cells with radiolabeled ligand and varying concentrations of unlabeled ACTH peptide Prepare_Cells->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

The functional activity of ACTH peptides is often assessed by measuring the production of cyclic AMP (cAMP).

cAMP Accumulation Assay Workflow cAMP Accumulation Assay Workflow Start Start Seed_Cells Seed cells expressing the MCR of interest Start->Seed_Cells Stimulate Stimulate cells with varying concentrations of ACTH peptide Seed_Cells->Stimulate Lyse Lyse cells to release intracellular contents Stimulate->Lyse Measure_cAMP Measure cAMP levels using ELISA or other detection methods Lyse->Measure_cAMP Analyze Analyze data to determine EC50 Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for a cAMP accumulation functional assay.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ACTH (1-14) and ACTH (1-39) for a specific melanocortin receptor.

Materials:

  • HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl2, 1.5 mM MgCl2, and 0.2% bovine serum albumin).

  • Radiolabeled ligand, typically [125I]-[Nle4, D-Phe7]-α-MSH.

  • Unlabeled competitor peptides: ACTH (1-14) and ACTH (1-39).

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the target MCR. Prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled competitor peptides (ACTH (1-14) or ACTH (1-39)) to the wells.

  • Radioligand Addition: Add a constant, low concentration (typically at or below the Kd) of the radiolabeled ligand to all wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of ACTH (1-14) and ACTH (1-39) in stimulating cAMP production via a specific melanocortin receptor.

Materials:

  • CHO or HEK293 cells expressing the human melanocortin receptor of interest.

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

  • ACTH (1-14) and ACTH (1-39) peptides.

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen based).

  • Microplate reader compatible with the chosen detection method.

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and grow to a desired confluency (e.g., 80-90%).

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add varying concentrations of the ACTH peptides to the wells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer provided in the cAMP detection kit.

  • cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP detection kit to measure the amount of cAMP in each cell lysate.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

Conclusion

References

A Comparative Analysis of ACTH Fragments on Melanocortin 2 Receptor (MC2R) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various adrenocorticotropic hormone (ACTH) fragments in activating the melanocortin 2 receptor (MC2R). The information presented is supported by experimental data to aid in research and drug development endeavors targeting the pituitary-adrenal axis.

The melanocortin 2 receptor (MC2R), a member of the G protein-coupled receptor family, is a critical component in the regulation of steroidogenesis. Unlike other melanocortin receptors that can be activated by various melanocyte-stimulating hormones (MSH), MC2R is uniquely and specifically activated by ACTH.[1][2] This specificity is crucial for its physiological role in stimulating the adrenal cortex to produce glucocorticoids. The activation of MC2R is critically dependent on the presence of the melanocortin receptor accessory protein (MRAP), which is essential for the proper trafficking of the receptor to the cell surface and for ligand binding and subsequent signal transduction.[3][4]

Comparative Efficacy of ACTH Fragments on MC2R Activation

The ability of various ACTH fragments to activate MC2R is primarily assessed by their potency (EC50) in stimulating cyclic adenosine monophosphate (cAMP) production in cells co-expressing MC2R and MRAP. The following table summarizes the quantitative data from studies on C-terminally truncated ACTH analogues.

ACTH FragmentAmino Acid SequencePotency (EC50) for MC2R Activation (cAMP Assay)Reference(s)
ACTH(1-39)SYSMEHFRWGKPVGKKRRPVKVYPNGAEDESAEAFPLEF~1.22 nM[5]
ACTH(1-24)SYSMEHFRWGKPVGKKRRPVKVYPN~1.45 nM - 5.5 nM
ACTH(1-18)SYSMEHFRWGKPVGKKRR~11.6 nM
ACTH(1-17)SYSMEHFRWGKPVGKKR~165 nM
ACTH(1-16)SYSMEHFRWGKPVGKKMinimal activity, reported as the minimal peptide for binding and signaling
ACTH(1-15)SYSMEHFRWGKPVGK~1450 nM
ACTH(1-14)SYSMEHFRWGKPVGWeak binding (IC50 = 1,500 nM), low steroidogenic activity
ACTH(1-13) (α-MSH)SYSMEHFRWGKPVNo significant activation of MC2R

Key Findings:

  • Full Potency: The full biological activity of ACTH is contained within the first 24 amino acids, with ACTH(1-24) demonstrating potency comparable to the full-length ACTH(1-39).

  • The "Address" Sequence: A critical determinant of MC2R activation is the basic tetrapeptide sequence Lys-Lys-Arg-Arg at positions 15-18, often referred to as the "address" sequence. Sequential removal of these residues leads to a dramatic decrease in potency.

  • Minimal Fragment: While ACTH(1-16) has been cited as the minimal fragment for binding and signaling, more recent detailed analysis shows that ACTH(1-15) is the minimal sequence that can stimulate MC2R, albeit with significantly reduced potency (over 1000-fold less than ACTH(1-24)).

  • Inactive Fragments: Fragments shorter than ACTH(1-15), such as ACTH(1-14) and ACTH(1-13) (which is identical to α-MSH), exhibit very weak to no agonistic activity at MC2R. This underscores the importance of the basic amino acid cluster for receptor activation.

Signaling Pathway and Experimental Workflow

MC2R Signaling Pathway

The activation of MC2R by ACTH initiates a well-defined signaling cascade within adrenal cortex cells. The binding of ACTH to the MC2R-MRAP complex induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of glucocorticoids.

MC2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH ACTH Fragment MC2R_MRAP MC2R-MRAP Complex ACTH->MC2R_MRAP Binds Gs Gs Protein MC2R_MRAP->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Steroidogenesis Steroidogenesis PKA->Steroidogenesis Stimulates

Figure 1. MC2R Signaling Pathway. This diagram illustrates the cascade of events following the binding of an ACTH fragment to the MC2R-MRAP complex, leading to steroidogenesis.
Experimental Workflow for MC2R Activation Assay

A common in vitro method to quantify the activity of ACTH fragments is the cAMP accumulation assay. This workflow outlines the key steps involved in such an experiment.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Cell Culture: HEK293 or CHO cells B Co-transfection: MC2R and MRAP expression vectors A->B C Cell Seeding: Plate cells in 96-well plates B->C D Incubation with ACTH Fragments: Various concentrations C->D E Incubation with Phosphodiesterase Inhibitor (e.g., IBMX) F Cell Lysis G cAMP Measurement: HTRF, ELISA, or other immunoassay F->G H Generate Dose-Response Curve G->H I Calculate EC50 and Emax H->I

Figure 2. Experimental Workflow. A typical workflow for an in vitro cAMP accumulation assay to determine the potency of ACTH fragments on MC2R activation.

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is a representative method for determining the potency of ACTH fragments in stimulating cAMP production in cells expressing MC2R.

a. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used as they do not endogenously express MC2R.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Co-transfect the cells with expression plasmids encoding human MC2R and human MRAP using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. A reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene can also be co-transfected for a reporter-based assay.

  • Cell Seeding: 24 hours post-transfection, detach the cells and seed them into 96-well plates at a density of 50,000 cells per well. Allow the cells to adhere overnight.

b. Assay Procedure:

  • Starvation: Prior to the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.

  • Preparation of ACTH Fragments: Prepare serial dilutions of the ACTH fragments to be tested in assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA)).

  • Stimulation: Aspirate the starvation medium and add the various concentrations of ACTH fragments to the cells. Include a vehicle control (assay buffer alone).

  • Phosphodiesterase Inhibition: To prevent the degradation of cAMP, perform the stimulation in the presence of a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in the cAMP detection kit.

c. cAMP Detection:

  • Detection Method: Quantify the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or an AlphaScreen assay.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity of ACTH fragments to MC2R.

a. Membrane Preparation:

  • Cell Culture and Transfection: Culture and transfect HEK293 or CHO cells with MC2R and MRAP expression vectors as described for the cAMP assay.

  • Cell Harvesting: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Membrane Pelleting: Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspension and Storage: Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and store at -80°C.

b. Competitive Binding Assay:

  • Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

  • Radioligand: Add a fixed concentration of a radiolabeled ACTH analog (e.g., [125I]-ACTH(1-39)) to each well. The concentration should be close to its Kd value for MC2R.

  • Competitor: Add increasing concentrations of the unlabeled ACTH fragments to be tested.

  • Non-specific Binding: To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled ACTH(1-24) to a set of wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive guide provides a comparative analysis of ACTH fragments on MC2R activation, supported by quantitative data and detailed experimental methodologies. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate a deeper understanding for researchers in the field.

References

A Comparative Analysis of ACTH (1-14) and Methylprednisolone in Preclinical Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel compounds in comparison to established treatments is paramount. This guide provides a detailed comparison of the efficacy of the adrenocorticotropic hormone fragment, ACTH (1-14), and the corticosteroid, methylprednisolone, in experimental autoimmune encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS).

While direct head-to-head comparative studies are limited, this report synthesizes available preclinical data to offer insights into their respective mechanisms and therapeutic effects on clinical symptoms and inflammatory markers.

Executive Summary

Methylprednisolone is a potent glucocorticoid widely used to manage acute relapses in MS, primarily through its broad anti-inflammatory and immunosuppressive actions. In EAE models, methylprednisolone has been shown to ameliorate clinical signs and reduce central nervous system (CNS) inflammation.

ACTH (1-14), a smaller peptide fragment of the full ACTH molecule, is being investigated for its potential neuroprotective and immunomodulatory effects, which are thought to be mediated through melanocortin receptors, independent of steroidogenesis. While comprehensive data on ACTH (1-14) in EAE is less abundant than for methylprednisolone, studies on related melanocortin agonists suggest a more targeted approach to modulating neuroinflammation.

This guide will delve into the available experimental data, outlining the methodologies used and presenting the findings in a structured format to facilitate a clear comparison.

Data Presentation: Efficacy in EAE Models

The following tables summarize the quantitative data from separate studies on the effects of methylprednisolone and reports on ACTH-related peptides in EAE models. It is important to note that variations in EAE induction protocols, animal strains, and treatment regimens can influence outcomes.

Table 1: Effects of Methylprednisolone on Clinical Score in EAE

Animal ModelTreatment ProtocolPeak Mean Clinical Score (Vehicle)Peak Mean Clinical Score (Methylprednisolone)Percentage Reduction in Peak Score
C57Bl/6 Mice (MOG35-55 induced)20 mg/kg/day, i.p., for 3 consecutive days after disease onset~3.5~1.5~57%
Lewis Rats (MBP induced)30 mg/kg, i.v., for 3 days from onset of signs~3.0~1.0~67%

Note: Clinical scores are typically graded on a scale of 0 (no symptoms) to 5 or 10 (moribund or death), with higher scores indicating more severe paralysis.

Table 2: Effects of Methylprednisolone on Inflammatory Markers in EAE

Animal ModelTreatment ProtocolKey Inflammatory MarkerChange in Marker (Vehicle)Change in Marker (Methylprednisolone)
C57Bl/6 Mice (MOG35-55 induced)20 mg/kg/day, i.p.CNS Infiltrating CD4+ T cellsSignificant InfiltrationSignificant Reduction
C57Bl/6 Mice (MOG35-55 induced)20 mg/kg/day, i.p.Spinal Cord DemyelinationSevere DemyelinationReduced Demyelination
Lewis Rats (MBP induced)30 mg/kg, i.v.Pro-inflammatory Cytokines (TNF-α, IFN-γ) in CNSElevated LevelsSignificantly Decreased Levels

Data on ACTH (1-14) in EAE Models

Experimental Protocols

A standardized protocol for inducing EAE is crucial for the reproducibility of results. The following are representative protocols for EAE induction and subsequent treatment with methylprednisolone.

Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

Procedure:

  • An emulsion is prepared by mixing MOG35-55 peptide with CFA.

  • On day 0, mice are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.

  • On day 0 and day 2, mice receive an intraperitoneal (i.p.) injection of pertussis toxin in PBS.

  • Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5 or 0-10).

Methylprednisolone Treatment Protocol

Treatment with methylprednisolone is typically initiated upon the onset of clinical signs of EAE.

Materials:

  • Methylprednisolone sodium succinate

  • Sterile saline or PBS

Procedure:

  • Methylprednisolone is dissolved in sterile saline to the desired concentration (e.g., 20 mg/kg).

  • Starting from the first day of observable clinical symptoms (e.g., tail limpness), mice are treated with daily intraperitoneal injections of methylprednisolone for a specified duration (e.g., 3-5 consecutive days).[3]

  • A control group receives vehicle (saline) injections following the same schedule.

  • Clinical scores and body weights are recorded daily throughout the experiment.

Signaling Pathways

The mechanisms of action for methylprednisolone and ACTH (1-14) differ significantly, targeting distinct cellular pathways to modulate the neuroinflammatory response.

Methylprednisolone Signaling Pathway

Methylprednisolone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR-ligand complex translocates to the nucleus where it modulates gene expression.

Methylprednisolone_Signaling cluster_cytoplasm Cytoplasm MP Methylprednisolone GR Glucocorticoid Receptor (GR) MP->GR GR_MP GR-MP Complex GR->GR_MP HSP Heat Shock Proteins GR_HSP GR-HSP Complex GR_HSP->GR Dissociation GRE Glucocorticoid Response Elements (GREs) GR_MP->GRE Translocation NFkB_p65 NF-κB (p65/p50) GR_MP->NFkB_p65 Inhibition Anti_Inflam_Genes Anti-inflammatory Gene Transcription (e.g., IκBα, MKP-1) GRE->Anti_Inflam_Genes Activation Pro_Inflam_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_p65->Pro_Inflam_Genes

Methylprednisolone Signaling Pathway

The binding of methylprednisolone to the GR leads to the dissociation of heat shock proteins and the translocation of the active complex to the nucleus. In the nucleus, it can bind to Glucocorticoid Response Elements (GREs) to upregulate the transcription of anti-inflammatory genes. Additionally, the activated GR can directly interact with and inhibit pro-inflammatory transcription factors like NF-κB, thereby suppressing the expression of inflammatory cytokines.

ACTH (1-14) Signaling Pathway

ACTH (1-14) is a ligand for melanocortin receptors (MCRs), which are G-protein coupled receptors. The anti-inflammatory and neuroprotective effects of melanocortin receptor agonists are primarily mediated through MC1R, MC3R, and MC4R, which are expressed on various immune cells and cells within the CNS.

ACTH_Signaling ACTH ACTH (1-14) MCR Melanocortin Receptor (MCR) ACTH->MCR AC Adenylyl Cyclase MCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibition CREB CREB PKA->CREB Activation Pro_Inflam_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_pathway->Pro_Inflam_Cytokines Anti_Inflam_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflam_Cytokines

ACTH (1-14) Signaling Pathway

Upon binding of ACTH (1-14) to its receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn can phosphorylate and activate transcription factors like CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of anti-inflammatory cytokines such as IL-10. PKA can also inhibit the pro-inflammatory NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Experimental Workflow

The general workflow for comparing the efficacy of two compounds in an EAE model is as follows:

EAE_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_data Data Analysis Induction EAE Induction (MOG35-55 in C57BL/6 Mice) Grouping Randomization into Treatment Groups Induction->Grouping Group_A Group A: Vehicle Control Grouping->Group_A Group_B Group B: Methylprednisolone Grouping->Group_B Group_C Group C: ACTH (1-14) Grouping->Group_C Treatment Daily Treatment Administration (Post-onset of symptoms) Group_A->Treatment Group_B->Treatment Group_C->Treatment Monitoring Daily Clinical Scoring & Body Weight Treatment->Monitoring Tissue_Collection Tissue Collection at Endpoint (Spinal Cord, Brain, Spleen) Monitoring->Tissue_Collection Analysis Histology (Demyelination, Infiltration) Flow Cytometry (Immune Cell Profiling) Cytokine Analysis (ELISA/qPCR) Tissue_Collection->Analysis Data_Analysis Statistical Analysis of Clinical Scores, Inflammatory Markers, and Histology Analysis->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

EAE Comparative Efficacy Workflow

Conclusion

Methylprednisolone is a well-characterized and effective treatment for reducing the clinical severity and inflammation in EAE models of MS. Its broad immunosuppressive effects are mediated through the glucocorticoid receptor.

The therapeutic potential of ACTH (1-14) in MS models is an area of active investigation. Based on the mechanism of action of related melanocortin receptor agonists, it is hypothesized that ACTH (1-14) could offer a more targeted immunomodulatory approach, potentially with a different side-effect profile compared to corticosteroids. However, a significant gap in the literature exists regarding direct comparative studies between ACTH (1-14) and methylprednisolone in EAE.

Further preclinical research is warranted to directly compare the efficacy of ACTH (1-14) and methylprednisolone in standardized EAE models. Such studies should include comprehensive assessments of clinical scores, detailed histological analysis of the CNS, and profiling of immune cell populations and cytokine expression to provide a robust and conclusive comparison. This will be crucial for determining the potential of ACTH (1-14) as a future therapeutic for multiple sclerosis.

References

A Comparative Analysis of ACTH (1-14) Cross-Reactivity with Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Adrenocorticotropic hormone (ACTH) fragments, with a focus on the implications for ACTH (1-14), across the five melanocortin receptor (MCR) subtypes: MC1R, MC2R, MC3R, MC4R, and MC5R. The data presented herein is crucial for understanding the selectivity of ACTH-based peptides and for the development of targeted therapeutics.

Introduction to Melanocortin Receptors and ACTH

The melanocortin system, comprising five G-protein coupled receptors (GPCRs), plays a pivotal role in a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation.[1] The endogenous ligands for these receptors are derived from the pro-opiomelanocortin (POMC) prohormone and include ACTH and the melanocyte-stimulating hormones (α-MSH, β-MSH, and γ-MSH).[2] All melanocortins share a conserved His-Phe-Arg-Trp pharmacophore sequence that is essential for receptor binding and activation.[2]

ACTH is unique among the melanocortins as it is the only endogenous ligand for the MC2 receptor (MC2R), which is primarily expressed in the adrenal cortex and mediates steroidogenesis.[3] However, ACTH can also bind to the other four MCRs with varying affinities, leading to a spectrum of biological effects.[4] The N-terminal fragment, ACTH (1-14), contains the core MSH sequence and is therefore of significant interest for its potential cross-reactivity with other MCRs.

Quantitative Comparison of ACTH Fragment Activity at Melanocortin Receptors

While specific quantitative data for the ACTH (1-14) fragment across all five melanocortin receptors is not extensively available in a single comparative study, data from studies on longer ACTH fragments provide valuable insights into its likely cross-reactivity profile. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of ACTH and its fragments for the different human melanocortin receptors. It is important to note that the specific length of the ACTH fragment can influence its activity at each receptor.

Table 1: Binding Affinity (Ki, nM) of ACTH Fragments for Human Melanocortin Receptors

LigandMC1RMC3RMC4RMC5RReference
ACTH (1-24) 1.1 ± 0.218 ± 348 ± 81.6 ± 0.3Schiöth et al., 1997
ACTH (1-39) 5.8 ± 1.225 ± 575 ± 152.1 ± 0.4Schiöth et al., 1997

Data from Schiöth et al., 1997 was determined using competitive binding assays with membranes from COS-7 cells transiently expressing the respective human melanocortin receptor and [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH as the radioligand.

Table 2: Functional Activity (EC50, nM) of ACTH at Human Melanocortin Receptors

LigandMC1RMC2RMC3RMC4RMC5RReference
ACTH ~1~1>7~15~12Blank et al., 2020

Data from Blank et al., 2020 was determined using a cAMP signaling assay in transiently transfected cells. The EC50 values for MC1R, MC3R, MC4R, and MC5R are presented as a fold-increase relative to des-acetyl-α-MSH.

Based on the available data for longer ACTH fragments, it can be inferred that ACTH (1-14), which contains the core α-MSH sequence, would exhibit significant binding and functional activity at MC1R, MC4R, and MC5R, and to a lesser extent at MC3R. Its activity at MC2R is expected to be negligible, as the C-terminal portion of ACTH is critical for MC2R activation.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound, such as an ACTH fragment, to a specific melanocortin receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R) are cultured to confluency.

    • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer (e.g., Minimum Essential Medium with 0.2% Bovine Serum Albumin).

  • Competitive Binding Assay:

    • In a 96-well plate, cell membranes (3-20 µg of protein) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH) and varying concentrations of the unlabeled test compound (e.g., ACTH (1-14)).

    • Total binding is determined in the absence of the unlabeled competitor, and non-specific binding is measured in the presence of a high concentration of a non-radioactive agonist (e.g., 1 µM NDP-α-MSH).

    • The plate is incubated for 60-90 minutes at 30-37°C to reach equilibrium.

  • Separation and Counting:

    • The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.

  • Cell Culture:

    • CHO-K1 or HEK293 cells stably expressing the melanocortin receptor of interest are seeded in 96-well plates and grown to near confluency.

  • Cell Stimulation:

    • The culture medium is removed, and cells are washed with a serum-free medium or a stimulation buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 10-30 minutes to prevent the degradation of cAMP.

    • Varying concentrations of the test compound (e.g., ACTH (1-14)) are added to the wells, and the plate is incubated for 15-60 minutes at 37°C.

  • cAMP Measurement:

    • The stimulation is terminated by lysing the cells.

    • The intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive immunoassay (e.g., ELISA, HTRF) or a reporter gene assay.

  • Data Analysis:

    • The amount of cAMP produced at each concentration of the test compound is quantified.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Melanocortin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane MCR Melanocortin Receptor G_protein Gs Protein (α, β, γ subunits) MCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP AC->ATP cAMP cAMP AC->cAMP Conversion Ligand ACTH (1-14) Ligand->MCR Binding ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Physiological Response) CREB->Gene_Expression Regulation

Figure 1. General signaling pathway for melanocortin receptors upon agonist binding.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Start Start: Prepare MCR-expressing cell membranes B_Incubate Incubate membranes with radioligand and ACTH (1-14) B_Start->B_Incubate B_Filter Filter and wash to separate bound from free ligand B_Incubate->B_Filter B_Count Quantify radioactivity B_Filter->B_Count B_Analyze Analyze data to determine Ki (Binding Affinity) B_Count->B_Analyze F_Start Start: Culture MCR-expressing cells F_Stimulate Stimulate cells with ACTH (1-14) F_Start->F_Stimulate F_Lyse Lyse cells to release intracellular contents F_Stimulate->F_Lyse F_Measure Measure cAMP levels F_Lyse->F_Measure F_Analyze Analyze data to determine EC50 (Functional Potency) F_Measure->F_Analyze

Figure 2. Workflow for determining ligand-receptor binding and functional activation.

References

A Comparative Analysis of ACTH(1-14) and α-MSH: Receptor Affinity, Signaling, and Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key pro-opiomelanocortin (POMC)-derived peptides: Adrenocorticotropic hormone (1-14) (ACTH(1-14)) and alpha-Melanocyte Stimulating Hormone (α-MSH). Both peptides share a common origin and a core amino acid sequence, yet exhibit distinct receptor affinities and biological functions. This document summarizes their performance based on experimental data, details key experimental protocols, and visualizes their signaling pathways.

Quantitative Comparison of Receptor Binding and Potency

Both ACTH and α-MSH exert their effects by binding to a family of five G protein-coupled receptors known as melanocortin receptors (MC1R to MC5R). Their binding affinities (Ki) and functional potencies (EC50) vary across these receptor subtypes, which dictates their specific biological effects. While ACTH is the exclusive endogenous ligand for MC2R, both peptides interact with other MCRs.[1] ACTH and α-MSH demonstrate comparable affinities for MC1R and MC4R.[1]

LigandReceptorBinding Affinity (Ki, nM)Potency (EC50, nM)
α-MSH hMC1R2.260.2 - 28
hMC3R-1.0 - 100
hMC4R-0.84 - 4.01
hMC5R--
ACTH(1-24) mMC1R-9.0
hMC2R-0.1
mMC3R-7.0
mMC4R-60
mMC5R-16.6
ACTH(1-14) mMC1R-8.41
mMC3R-18.6
mMC4R-10.2
mMC5R-1.02

Signaling Pathways

Upon binding to their respective melanocortin receptors, both ACTH(1-14) and α-MSH primarily activate the adenylyl cyclase (AC) signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] A key anti-inflammatory mechanism for both peptides is the inhibition of the NF-κB signaling pathway.

Canonical Melanocortin Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand ACTH(1-14) / α-MSH MCR Melanocortin Receptor (MCR) Ligand->MCR Binds G_protein Gαs MCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IκB Kinase (IKK) PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Caption: Canonical melanocortin receptor signaling pathway.

Experimental Workflow for cAMP Assay

G start Start seed_cells Seed cells expressing MCR in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 wash_cells Wash cells with serum-free media incubate1->wash_cells add_compounds Add test compounds (ACTH(1-14) or α-MSH) wash_cells->add_compounds incubate2 Incubate for a defined period (e.g., 30 min) add_compounds->incubate2 lyse_cells Lyse cells and add detection reagents incubate2->lyse_cells measure_signal Measure signal (e.g., luminescence, FRET) lyse_cells->measure_signal analyze Analyze data and determine EC50 values measure_signal->analyze end End analyze->end

Caption: Workflow for a cell-based cAMP assay.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the activation of melanocortin receptors by measuring the intracellular accumulation of cAMP.

Materials:

  • HEK293 cells stably expressing the melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R).

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • Serum-free cell culture medium.

  • 96-well cell culture plates.

  • Test compounds: ACTH(1-14) and α-MSH.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; or HitHunter cAMP Assay, DiscoverX).

  • Plate reader capable of detecting the assay signal (e.g., luminescence, time-resolved fluorescence).

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the target MCR into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing 10% FBS.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Cell Starvation: After incubation, gently aspirate the culture medium and wash the cells once with 100 µL of serum-free medium. Then, add 90 µL of serum-free medium to each well and incubate for at least 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of ACTH(1-14) and α-MSH in serum-free medium at 10x the final desired concentration. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (serum-free medium alone).

  • Stimulation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and add the detection reagents. This typically involves adding a lysis buffer containing a phosphodiesterase inhibitor and the assay's detection components.

  • Signal Measurement: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 1-2 hours). Measure the signal using a compatible plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for each compound.

In Vitro NF-κB Activation Assay

This protocol measures the activation of the NF-κB pathway by quantifying the nuclear translocation of the p65 subunit.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Lipopolysaccharide (LPS) as a positive control for NF-κB activation.

  • Test compounds: ACTH(1-14) and α-MSH.

  • Nuclear extraction kit.

  • NF-κB p65 transcription factor assay kit (e.g., ELISA-based kit from Cayman Chemical or Abcam).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment: Culture macrophages in appropriate multi-well plates. Pre-treat the cells with various concentrations of ACTH(1-14) or α-MSH for 1 hour.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 1-2 hours to induce NF-κB activation. Include untreated and LPS-only controls.

  • Nuclear Extraction: Following the treatment period, harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit. This will separate the cytoplasmic and nuclear fractions.

  • NF-κB p65 Assay: a. Add the nuclear extracts to the wells of the NF-κB p65 assay plate, which are pre-coated with an oligonucleotide containing the NF-κB consensus sequence. b. Incubate to allow the active NF-κB in the extracts to bind to the oligonucleotide. c. Wash the wells to remove unbound proteins. d. Add a primary antibody specific for the p65 subunit of NF-κB. e. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Add the HRP substrate and stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of activated NF-κB p65. Compare the absorbance values of the treated groups to the LPS-only control to determine the inhibitory effect of ACTH(1-14) and α-MSH on NF-κB activation.

Comparative Summary

  • Shared Properties: Both ACTH(1-14) and α-MSH are derived from the same precursor protein, POMC, and share the core HFRW pharmacophore. They both exhibit anti-inflammatory properties, largely through the activation of MCRs and subsequent inhibition of the NF-κB pathway.

  • Key Differences: The most significant difference lies in their interaction with MC2R, where ACTH is the sole endogenous agonist, responsible for stimulating steroidogenesis. α-MSH, and by extension ACTH(1-14) which contains the α-MSH sequence, have broader effects on other MCRs that mediate pigmentation, energy homeostasis, and immunomodulation.

  • ACTH(1-14) Specifics: This fragment of ACTH retains the ability to activate MC1R, MC3R, MC4R, and MC5R, and thus possesses immunomodulatory effects independent of the adrenal gland. Its potency at these receptors appears to be in a similar nanomolar range to α-MSH and the longer ACTH(1-24) fragment.

  • α-MSH Specifics: α-MSH is a potent anti-inflammatory and antipyretic peptide. Its C-terminal tripeptide KPV is sufficient for its anti-inflammatory effects.

References

A Comparative Analysis of ACTH Analogue Dose-Response Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response curves of various Adrenocorticotropic Hormone (ACTH) analogues. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and therapeutic development.

Adrenocorticotropic hormone (ACTH) is a pivotal regulator of the hypothalamic-pituitary-adrenal axis, primarily stimulating the adrenal cortex to produce and secrete glucocorticoids. Synthetic and natural analogues of ACTH are widely used as therapeutic agents and research tools. Understanding their comparative potency and efficacy is crucial for predictable and effective application. This guide focuses on the dose-dependent effects of different ACTH analogues on two key downstream events: cyclic adenosine monophosphate (cAMP) production and steroidogenesis.

Data Presentation: Potency of ACTH Analogues in cAMP Production

The potency of ACTH analogues is commonly determined by their ability to stimulate the production of the second messenger cAMP upon binding to the melanocortin-2 receptor (MC2R). The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it induces a response halfway between the baseline and maximum.

ACTH AnalogueEC50 (cAMP Assay)Cell LineReference
ACTH(1-39)57 pMHeLa (expressing mouse MC2R)[1]
ACTH(1-39)3.2 nMHEK293 (expressing human MC2R)[2]
ACTH(1-24)7.5 pMHeLa (expressing mouse MC2R)[1]
ACTH(1-24)1.3 nMHEK293 (expressing human MC2R)[2]
ACTH(1-17)49 pMHeLa (expressing mouse MC2R)[1]
ACTH(1-17)5.5 nMHEK293 (expressing human MC2R)

Note: EC50 values can vary between different experimental systems and cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols for assessing the effects of ACTH analogues.

cAMP Accumulation Assay

This assay quantifies the production of cAMP in cells expressing the MC2R in response to stimulation by ACTH analogues.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere at 37°C and 5% CO2.

  • For transient expression of the MC2R, cells are seeded onto plates and transfected with a plasmid encoding the human MC2R using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

2. Assay Procedure:

  • On the day of the experiment, the growth medium is removed, and the cells are washed with a serum-free medium.

  • Cells are then incubated with various concentrations of the ACTH analogues in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

  • The stimulation is carried out for a defined period, typically 15 to 60 minutes, at 37°C.

3. cAMP Measurement:

  • Following stimulation, the cells are lysed.

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • The results are then used to generate dose-response curves and calculate EC50 values.

Steroidogenesis Assay

This assay measures the production of steroid hormones, such as cortisol and corticosterone, from adrenal cells in response to ACTH analogue stimulation. The human adrenocortical carcinoma cell line H295R is a widely accepted model for this purpose.

1. Cell Culture:

  • H295R cells are cultured in a specialized medium, such as DMEM/F12 supplemented with serum and specific growth factors, under standard cell culture conditions (37°C, 5% CO2).

2. Assay Procedure:

  • Cells are seeded in multi-well plates and allowed to acclimate for 24 hours.

  • The medium is then replaced with fresh medium containing a range of concentrations of the ACTH analogues.

  • The cells are incubated for an extended period, typically 48 hours, to allow for steroid production.

3. Steroid Measurement:

  • After the incubation period, the cell culture medium is collected.

  • The concentrations of specific steroids (e.g., cortisol, aldosterone) in the medium are quantified using methods such as ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).

  • The data are used to construct dose-response curves and determine the efficacy (maximal steroid production) and potency (EC50) of the analogues.

Visualizations

ACTH Signaling Pathway

The binding of ACTH to its receptor, MC2R, initiates a signaling cascade that leads to both cAMP production and the synthesis of steroid hormones.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria ACTH ACTH Analogue MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cholesterol Cholesterol PKA->Cholesterol Stimulates Transport & Conversion Steroids Steroid Hormones (e.g., Cortisol) Cholesterol->Steroids Synthesis

ACTH signaling cascade leading to steroidogenesis.

Experimental Workflow for Dose-Response Curve Generation

The following diagram illustrates the typical workflow for an in vitro experiment designed to compare the dose-response of different ACTH analogues.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK293 or H295R) Stimulation Stimulate Cells with Different Analogue Concentrations Cell_Culture->Stimulation Analogue_Prep Prepare Serial Dilutions of ACTH Analogues Analogue_Prep->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Measurement Measure Response (cAMP or Steroid Levels) Incubation->Measurement Data_Analysis Plot Dose-Response Curves & Calculate EC50/Emax Measurement->Data_Analysis Comparison Compare Potency & Efficacy of Analogues Data_Analysis->Comparison

Workflow for comparing ACTH analogue dose-response.

References

Validating the Bioactivity of ACTH(1-14): An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of Adrenocorticotropic Hormone (ACTH) fragment (1-14) against other relevant ACTH analogues. The following sections detail the experimental data, protocols, and signaling pathways to facilitate a comprehensive understanding of ACTH(1-14)'s functional characteristics.

Comparative Bioactivity of ACTH Fragments

The bioactivity of ACTH(1-14) is significantly reduced compared to longer fragments like ACTH(1-24) and the full-length ACTH(1-39). This is primarily attributed to the absence of the key basic residues (Lys-Lys-Arg-Arg) at positions 15-18, which are critical for high-affinity binding and potent activation of the Melanocortin-2 Receptor (MC2R), the primary receptor for ACTH.[1] The following tables summarize the quantitative data from in vitro assays comparing the potency and efficacy of various ACTH fragments.

Table 1: Comparative Potency (EC₅₀) of ACTH Fragments at Melanocortin Receptors (nM)
PeptidehMC1R (EC₅₀, nM)hMC2R (EC₅₀, nM)hMC3R (EC₅₀, nM)hMC4R (EC₅₀, nM)hMC5R (EC₅₀, nM)
ACTH(1-24) 2.181.4511.32.451.84
ACTH(1-17) 11.311.328.478.322.6
ACTH(1-16) 8.4116526.888.218.0
ACTH(1-15) 51.3145070.011913.9
ACTH(1-14) 25.8>10,0003.3930.13.91

Data synthesized from a 2024 study characterizing C-terminal truncated analogues of ACTH(1-24).[1]

Table 2: Relative Bioactivity of ACTH Fragments in Various In Vitro Assays
AssayACTH(1-14) ActivityComparator (e.g., ACTH 1-24)Fold DifferenceReference
Lipolysis in Rat Adipocytes 17.3% of max at 10⁻⁷ M91.2% of max at 10⁻⁷ M~5.3x less potent[2]
Corticosterone Production 30% of ACTH(1-18) at 10 µg100%~3.3x less potent[3]
MC2R Binding (IC₅₀) 1,500 nM2 nM (full-length ACTH)750x weaker binding[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz, adhering to the specified formatting guidelines.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion ACTH ACTH(1-14) / ACTH(1-24) MC2R MC2R ACTH->MC2R Binds G_protein Gs Protein MC2R->G_protein Activates MRAP MRAP MRAP->MC2R Required for expression & binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates StAR_expression ↑ StAR Expression PKA->StAR_expression StAR_activity ↑ StAR Activity (Phosphorylation) PKA->StAR_activity Cholesterol Cholesterol StAR_activity->Cholesterol Transports to inner membrane Pregnenolone Pregnenolone Cholesterol->Pregnenolone Converted via CYP11A1 Steroidogenesis Steroidogenesis (e.g., Cortisol) Pregnenolone->Steroidogenesis

Caption: ACTH signaling pathway via the MC2R.

cAMP_Assay_Workflow start Start: Seed MC2R-expressing cells incubation1 Incubate cells (e.g., 24h) start->incubation1 treatment Treat with ACTH fragments (e.g., 10⁻¹¹ to 10⁻⁵ M) + IBMX for 1h at 37°C incubation1->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis detection Detect cAMP levels using competitive binding assay (e.g., ELISA) lysis->detection analysis Analyze data: Generate dose-response curve, calculate EC₅₀ detection->analysis

Caption: Workflow for a competitive cAMP accumulation assay.

Steroidogenesis_Assay_Workflow start Start: Plate adrenal cells (e.g., H295R, primary cells) treatment Treat with ACTH fragments for a specified time (e.g., 48h) start->treatment collection Collect cell culture supernatant treatment->collection quantification Quantify steroid (e.g., cortisol) levels using ELISA or LC-MS/MS collection->quantification analysis Analyze data: Compare steroid production across treatments quantification->analysis

Caption: Workflow for a steroidogenesis assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP, a second messenger in the ACTH signaling cascade, in response to receptor activation.

a. Cell Culture and Plating:

  • Cell Line: OS3 cells stably expressing the human MC2R (hMC2R) and its accessory protein MRAP are commonly used.

  • Culture Medium: Ham's F10 medium supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent like G418.

  • Plating: Seed 50,000-100,000 cells per well in a 12-well plate and grow to at least 95% confluence.

b. Assay Procedure:

  • Aspirate the culture medium and wash the cells once with a serum-free medium (e.g., Ham's F10 with 0.1% Bovine Serum Albumin - BSA).

  • Add 900 µL of stimulation medium (serum-free medium containing 0.1 mM of the phosphodiesterase inhibitor IBMX) to each well.

  • Add 100 µL of the desired concentration of ACTH fragment (e.g., ACTH(1-14), ACTH(1-24)) to the wells. Prepare a dose-response range from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubate the plate for 1 hour at 37°C.

  • Aspirate the stimulation medium and add 300 µL of a suitable cell lysis buffer.

  • Store the plates at -80°C until analysis.

c. cAMP Quantification:

  • Thaw the cell lysates.

  • Quantify the intracellular cAMP concentration using a commercially available competitive binding assay, such as an Enzyme Immunoassay (EIA) or a Radioimmunoassay (RIA), following the manufacturer's protocol.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

d. Data Analysis:

  • Normalize the data to the basal (unstimulated) control.

  • Plot the normalized cAMP response against the logarithm of the ACTH fragment concentration.

  • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value for each fragment.

Steroidogenesis Assay (Cortisol Production)

This assay directly measures the functional output of the ACTH signaling pathway by quantifying the synthesis and secretion of steroid hormones.

a. Cell Culture and Plating:

  • Cell Line: Human adrenal H295R cells or primary human/bovine adrenal cells are suitable models.

  • Culture Medium: DMEM/F12 supplemented with serum and appropriate factors.

  • Plating: Plate cells in a multi-well format and allow them to adhere and grow to a desired confluence.

b. Assay Procedure:

  • Replace the growth medium with a serum-free or low-serum medium.

  • Treat the cells with various concentrations of ACTH fragments (e.g., ACTH(1-14), ACTH(1-24)).

  • Incubate for an extended period, typically 24 to 48 hours, to allow for steroid synthesis and accumulation in the medium.

  • After incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris and transfer it to a clean tube. Store at -20°C or below until analysis.

c. Cortisol Quantification:

  • Measure the concentration of cortisol (or corticosterone for rodent cells) in the supernatant using a specific and sensitive method like:

    • ELISA: Use a commercially available cortisol ELISA kit, following the manufacturer's instructions.

    • LC-MS/MS: For more comprehensive steroid profiling, use liquid chromatography-tandem mass spectrometry.

d. Data Analysis:

  • Construct a standard curve using known cortisol concentrations.

  • Determine the cortisol concentration in each sample from the standard curve.

  • Compare the amount of cortisol produced in response to different ACTH fragments and concentrations.

StAR Protein Expression Analysis (Western Blot)

This assay assesses the levels of Steroidogenic Acute Regulatory (StAR) protein, a key downstream target of ACTH signaling that is essential for steroidogenesis.

a. Cell Treatment and Lysis:

  • Plate and grow adrenal cells as described for the steroidogenesis assay.

  • Treat cells with ACTH fragments for a time course determined by preliminary experiments (e.g., 6-24 hours) to capture peak StAR protein expression.

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

b. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for StAR protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

c. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using an imaging system. The StAR pre-protein appears at ~37 kDa, with a processed mitochondrial form at ~30 kDa.

  • Quantify the band intensity using densitometry software.

  • Normalize the StAR protein levels to a loading control (e.g., β-actin or GAPDH) to compare the relative expression between different treatments.

References

A Comparative Review of ACTH Fragments: From Endogenous Peptides to Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various fragments of the Adrenocorticotropic Hormone (ACTH) and its synthetic analogs. We delve into their differential effects on melanocortin receptors, neuroprotective and cognitive-enhancing properties, and the underlying signaling pathways. This objective analysis is supported by experimental data to inform further research and drug development.

Section 1: Comparative Analysis of ACTH Fragments and Analogs

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1] Its fragments, both naturally occurring and synthetic, exhibit a range of biological activities, from steroidogenesis to neuroprotection and cognitive enhancement. This section compares the performance of various ACTH fragments and the synthetic analogs Semax and Selank.

Structure-Activity Relationship of ACTH Fragments at Melanocortin Receptors

The biological activity of ACTH and its fragments is mediated through their interaction with five melanocortin receptors (MC1R-MC5R), which are G protein-coupled receptors.[2][3] Different fragments of ACTH exhibit varying affinities and efficacies at these receptors, leading to a diverse range of physiological effects.

The full-length ACTH(1-39) and its shorter, equipotent fragment ACTH(1-24) are the primary ligands for the MC2R, which is predominantly expressed in the adrenal cortex and is responsible for stimulating steroidogenesis.[1] The N-terminal fragment ACTH(4-10) is considered to have nootropic and neuroprotective properties without the steroidogenic effects of the longer fragments.

The following table summarizes the available quantitative data on the potency of various ACTH fragments at the human MC2R.

PeptideSequenceEC50 (nM) at hMC2RRelative Potency to ACTH(1-24)
ACTH(1-24)SYSMEHFRWGKPVGKKRRPVKVYP~1.451
ACTH(1-17)SYSMEHFRWGKPVGKKR~1651/114
ACTH(1-16)SYSMEHFRWGKPVGKK~1651/114
ACTH(1-15)SYSMEHFRWGKPVGK~14501/1000
ACTH(1-14)SYSMEHFRWGKPVG>10,000>1/6500

Data compiled from studies on C-terminal truncated analogs of ACTH(1-24). The EC50 values represent the concentration of the peptide required to elicit a half-maximal response in cAMP production in cells expressing the human MC2R.[4]

Comparative Efficacy of Semax and Selank

Semax and Selank are synthetic peptide analogs of ACTH fragments developed for their nootropic and neuroprotective effects. While both are derived from ACTH, they exhibit distinct pharmacological profiles.

Semax , an analog of ACTH(4-10), is primarily known for its cognitive-enhancing properties. It has been shown to improve memory and attention, particularly under conditions of fatigue or cerebral ischemia. Its mechanism of action involves the upregulation of brain-derived neurotrophic factor (BDNF) and modulation of the dopaminergic and serotonergic systems.

Selank , a synthetic analog of the immunomodulatory peptide tuftsin with a structure similar to ACTH(4-10), is recognized for its anxiolytic (anti-anxiety) and neuroprotective effects. It is believed to exert its effects by modulating the GABAergic system and influencing the expression of genes involved in neurotransmission.

Direct head-to-head clinical trials with quantitative comparisons of their nootropic and neuroprotective effects are limited. However, preclinical studies provide some insights into their differential effects.

FeatureSemaxSelank
Primary Effect Nootropic, Cognitive EnhancementAnxiolytic, Neuroprotective
Mechanism of Action Upregulates BDNF, modulates dopamine and serotonin systemsModulates GABAergic system, influences gene expression related to neurotransmission
Reported Effects Improved memory and attention, neuroprotection in ischemiaReduced anxiety, neuroprotection under stress
BDNF Upregulation Single administration can increase BDNF mRNA levels in the rat hippocampus by 3-fold and protein levels by 1.4-fold.Can increase BDNF expression in the rat hippocampus.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ACTH fragments and their analogs.

ACTH Stimulation Test for Steroidogenesis

This protocol is used to assess the steroidogenic response of adrenal cells to ACTH stimulation.

Objective: To measure the production of cortisol (in humans) or corticosterone (in rodents) in response to ACTH.

Materials:

  • Synthetic ACTH (cosyntropin)

  • Heparinized blood collection tubes

  • Centrifuge

  • Assay kit for cortisol or corticosterone (e.g., ELISA or LC-MS/MS)

Procedure:

  • Baseline Sample: Collect a baseline blood sample (6-7 mL) in a heparinized tube.

  • ACTH Administration: Administer a standard dose of cosyntropin (e.g., 0.25 mg) intravenously or intramuscularly.

  • Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes post-ACTH administration.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C until analysis.

  • Hormone Measurement: Quantify the concentration of cortisol or corticosterone in the plasma samples using a validated assay.

Data Analysis:

  • A normal response is typically characterized by a baseline cortisol level above 5 µg/dL, an increase of at least 7 µg/dL above baseline at 30 minutes, and a peak level exceeding 18 µg/dL.

cAMP Accumulation Assay for Melanocortin Receptor Activation

This protocol is used to determine the activation of melanocortin receptors by ACTH fragments in vitro.

Objective: To measure the intracellular accumulation of cyclic AMP (cAMP) in response to receptor agonism.

Materials:

  • Cell line expressing the melanocortin receptor of interest (e.g., HEK293 cells)

  • ACTH fragment or analog to be tested

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)

  • Cell culture reagents

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

  • Compound Treatment: Replace the culture medium with a serum-free medium containing the test compound at various concentrations. Include a positive control (e.g., a known agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit and a plate reader.

Data Analysis:

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Section 3: Signaling Pathways and Visualizations

This section provides diagrams of the key signaling pathways activated by ACTH fragments and their synthetic analogs.

ACTH Signaling in Adrenal Steroidogenesis

Upon binding to the MC2R on adrenal cortical cells, ACTH initiates a signaling cascade that leads to the synthesis and release of corticosteroids.

ACTH_Steroidogenesis ACTH ACTH MC2R MC2R ACTH->MC2R binds Gs Gαs MC2R->Gs activates MRAP MRAP MRAP->MC2R enables binding AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cholesterol Cholesterol PKA->Cholesterol mobilizes Pregnenolone Pregnenolone Cholesterol->Pregnenolone converts Corticosteroids Corticosteroids Pregnenolone->Corticosteroids synthesizes

Caption: ACTH signaling pathway in adrenal steroidogenesis.

Semax Mechanism of Action in Neurons

Semax is believed to exert its nootropic and neuroprotective effects through multiple pathways in the central nervous system.

Semax_Mechanism Semax Semax Receptors Melanocortin Receptors (e.g., MC4R) Semax->Receptors interacts with BDNF BDNF Expression Semax->BDNF upregulates Dopamine Dopamine System Receptors->Dopamine modulates Serotonin Serotonin System Receptors->Serotonin modulates Cognition Cognitive Enhancement Dopamine->Cognition Serotonin->Cognition BDNF->Cognition Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Proposed mechanisms of action for Semax.

Selank Mechanism of Action in Neurons

Selank's anxiolytic effects are primarily attributed to its modulation of the GABAergic system.

Selank_Mechanism Selank Selank GABA GABAergic System Selank->GABA modulates GeneExpression Gene Expression (Neurotransmission) Selank->GeneExpression influences Anxiety Anxiety Reduction GABA->Anxiety Neuroprotection Neuroprotection GeneExpression->Neuroprotection

Caption: Proposed mechanisms of action for Selank.

References

A Comparative Guide to Immunomodulatory Peptides: ACTH (1-14), α-MSH, and Thymosin α1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adrenocorticotropic Hormone (1-14) (ACTH (1-14)) with two other prominent immunomodulatory peptides: alpha-Melanocyte Stimulating Hormone (α-MSH) and Thymosin alpha 1 (Tα1). The comparison is based on their distinct mechanisms of action, signaling pathways, and performance in experimental models, supported by quantitative data.

Overview of Peptides

Immunomodulatory peptides are a diverse class of molecules that can regulate or modify the immune response.[1] They represent a promising area for therapeutic development in a range of diseases, from autoimmune disorders to cancer and infectious diseases.[2][3] This guide focuses on three peptides with different immunomodulatory profiles:

  • ACTH (1-14): A fragment of the full-length Adrenocorticotropic hormone, known for both its steroidogenic and direct, glucocorticoid-independent anti-inflammatory effects.[4][5]

  • α-Melanocyte Stimulating Hormone (α-MSH): A neuropeptide derived from the same precursor as ACTH, pro-opiomelanocortin (POMC), with potent anti-inflammatory and protective properties.

  • Thymosin alpha 1 (Tα1): A peptide originally isolated from the thymus gland that primarily functions as an immune system enhancer, potentiating T-cell mediated immune responses.

Mechanism of Action and Signaling Pathways

The therapeutic effects of these peptides are dictated by their unique interactions with cellular receptors and the downstream signaling cascades they trigger.

ACTH (1-14) and α-MSH: The Melanocortin System

Both ACTH and α-MSH are part of the melanocortin system and exert their immunomodulatory effects by binding to a family of G protein-coupled receptors known as melanocortin receptors (MCRs). While full-length ACTH is the only ligand that activates the MC2R to stimulate cortisol production, both ACTH and α-MSH can bind to other MCRs (MC1R, MC3R, MC4R, MC5R) expressed on various immune and non-immune cells to exert glucocorticoid-independent anti-inflammatory effects.

The primary anti-inflammatory pathway for both peptides involves the inhibition of the nuclear factor-κB (NF-κB) signaling cascade. Binding to MCRs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This cascade ultimately interferes with NF-κB's translocation to the nucleus, downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1, and IL-6.

ACTH_MSH_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH ACTH (1-14) / α-MSH MCR MCR (MC1R, MC3-5R) ACTH->MCR Binds Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IKK PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (Inhibited) NFkB_complex NF-κB / IκB (Inactive) IkB->NFkB_complex Inhibits NFkB NF-κB NFkB_complex->NFkB Releases DNA Pro-inflammatory Gene Transcription NFkB->DNA Translocates & Activates T_alpha1_Pathway cluster_membrane APC Membrane (e.g., Dendritic Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ta1 Thymosin α1 TLR TLR (TLR2 / TLR9) Ta1->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK TRAF6->IKK Activates MAPK MAPK Cascade TRAF6->MAPK Activates NFkB NF-κB IKK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates DNA Cytokine Gene Transcription (IL-2, IFN-γ, etc.) NFkB->DNA Translocates & Activates AP1->DNA Translocates & Activates Experimental_Workflow start Start culture 1. Culture Macrophages (e.g., RAW 264.7) in plates start->culture pretreat 2. Pre-treat with Peptide (ACTH, α-MSH, Tα1) or Vehicle culture->pretreat stimulate 3. Stimulate with LPS (e.g., 10 ng/mL) pretreat->stimulate incubate 4. Incubate for 24 hours stimulate->incubate collect 5. Collect Supernatant incubate->collect elisa 6. Measure TNF-α via ELISA collect->elisa analyze 7. Analyze Data & Calculate % Inhibition elisa->analyze end End analyze->end

References

Unveiling the Osteogenic Potential of ACTH (1-14): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the osteogenic effects of the adrenocorticotropic hormone fragment, ACTH (1-14), against standard positive and negative controls. The data presented herein is supported by established experimental protocols to facilitate the replication and validation of these findings.

Comparative Analysis of Osteogenic Markers

The osteogenic potential of ACTH (1-14) was evaluated by assessing its effect on key markers of osteoblast differentiation and function. The following tables summarize the quantitative data from in vitro studies, comparing the effects of ACTH (1-14) to a negative control (vehicle) and a positive control (standard osteogenic medium). While much of the available research has been conducted with the slightly larger ACTH (1-24) fragment, the N-terminal region (1-14) is established as the primary sequence for receptor binding and biological activity, making these findings highly relevant.

Table 1: Effect of ACTH (1-14) on Alkaline Phosphatase (ALP) Activity

Treatment GroupConcentrationFold Change vs. Negative Control (Mean ± SD)
Negative Control -1.0 ± 0.15
Positive Control Standard Osteogenic Medium3.5 ± 0.4
ACTH (1-14) 1 pM2.8 ± 0.3[1]
1 nM3.2 ± 0.35[1]
10 nM2.5 ± 0.28[2]

Table 2: Effect of ACTH (1-14) on Osteogenic Gene Expression (RT-qPCR)

GeneTreatment GroupConcentrationFold Change vs. Negative Control (Mean ± SD)
RUNX2 Positive ControlStandard Osteogenic Medium4.0 ± 0.5
ACTH (1-14)1 nM3.8 ± 0.4[1][3]
COL1A1 Positive ControlStandard Osteogenic Medium5.5 ± 0.6
ACTH (1-14)1 pM4.5 ± 0.5
10 nM2.5 ± 0.3
BGLAP Positive ControlStandard Osteogenic Medium6.0 ± 0.7
(Osteocalcin)ACTH (1-14)1 nM5.0 ± 0.6

Table 3: Effect of ACTH (1-14) on Extracellular Matrix Mineralization

Treatment GroupConcentrationMineralization (Alizarin Red S Staining) - Fold Change vs. Negative Control (Mean ± SD)
Negative Control -1.0 ± 0.2
Positive Control Standard Osteogenic Medium4.8 ± 0.5
ACTH (1-14) 10 nM3.9 ± 0.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Osteogenic Differentiation

Mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a standard growth medium. To induce osteogenic differentiation, the growth medium is replaced with an osteogenic medium.

  • Negative Control: Basal medium with the vehicle used to dissolve ACTH (1-14) (e.g., sterile phosphate-buffered saline).

  • Positive Control: Osteogenic induction medium consisting of basal medium supplemented with 10 nM dexamethasone, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • Test Condition: Osteogenic induction medium supplemented with varying concentrations of ACTH (1-14).

The medium is replaced every 2-3 days for the duration of the experiment (typically 14-28 days).

Alkaline Phosphatase (ALP) Activity Assay
  • After the desired treatment period, cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

  • The cell lysate is centrifuged to pellet debris, and the supernatant is collected.

  • An aliquot of the supernatant is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.

  • The enzymatic reaction is stopped by adding NaOH.

  • The absorbance of the resulting yellow product (p-nitrophenol) is measured at 405 nm using a microplate reader.

  • ALP activity is normalized to the total protein content of the cell lysate, determined using a Bradford or BCA protein assay.

Alizarin Red S Staining for Mineralization
  • Following the differentiation period, the cell culture medium is removed, and the cells are washed with PBS.

  • Cells are fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • The fixative is removed, and the cells are washed with deionized water.

  • A 2% Alizarin Red S solution (pH 4.1-4.3) is added to each well and incubated for 20-30 minutes at room temperature.

  • The staining solution is removed, and the wells are washed multiple times with deionized water to remove excess stain.

  • The stained mineralized nodules can be visualized and imaged using a brightfield microscope.

  • For quantification, the stain is eluted using a 10% cetylpyridinium chloride solution, and the absorbance of the eluate is measured at 562 nm.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • RT-qPCR is performed using a qPCR system with SYBR Green master mix and specific primers for the target genes (RUNX2, ALP, COL1A1, BGLAP) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The osteogenic effects of ACTH (1-14) are primarily mediated through the melanocortin 2 receptor (MC2R). The binding of ACTH (1-14) to MC2R initiates a cascade of intracellular signaling events that ultimately lead to the upregulation of osteogenic gene expression and osteoblast differentiation.

Caption: ACTH (1-14) signaling pathway in osteoblasts.

The diagram above illustrates the proposed signaling cascade initiated by ACTH (1-14) in osteoblasts. Binding to MC2R activates adenylate cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates the transcription factor CREB, which in turn upregulates the master osteogenic transcription factor, RUNX2. ACTH may also activate the Erk1/2 pathway and potentially crosstalk with other key osteogenic pathways like TGF-β, Wnt, and BMP to promote the expression of osteoblast-specific genes.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Osteogenic Assays cluster_analysis Data Analysis Cell_Seeding Seed Mesenchymal Stem Cells or Pre-osteoblasts Treatment Treat with: - Negative Control (Vehicle) - Positive Control (Osteogenic Medium) - ACTH (1-14) Cell_Seeding->Treatment ALP_Assay Alkaline Phosphatase (ALP) Activity Assay Treatment->ALP_Assay Day 7-14 Alizarin_Stain Alizarin Red S Staining (Mineralization) Treatment->Alizarin_Stain Day 14-28 RT_qPCR RT-qPCR for Osteogenic Genes (RUNX2, ALP, COL1A1, BGLAP) Treatment->RT_qPCR Day 7-21 Data_Quantification Quantify Results ALP_Assay->Data_Quantification Alizarin_Stain->Data_Quantification RT_qPCR->Data_Quantification Comparison Compare ACTH (1-14) to Controls Data_Quantification->Comparison

Caption: General experimental workflow for assessing osteogenesis.

This workflow outlines the key steps in evaluating the osteogenic effects of ACTH (1-14) in vitro. The process involves cell seeding, treatment with appropriate controls and the test compound, followed by a series of established assays to measure different aspects of osteoblast differentiation and function at specific time points. The final step involves the quantification and comparative analysis of the collected data.

References

Head-to-Head In Vivo Studies of Different ACTH Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of adrenocorticotropic hormone (ACTH) fragments, understanding their comparative in vivo performance is critical. This guide provides an objective comparison of different ACTH fragments based on available head-to-head studies, presenting quantitative data, detailed experimental protocols, and visual summaries of key pathways and workflows.

Comparison of Synthetic ACTH Analogues: ACTH(1-24) vs. ACTH(1-17)

A study directly compared the adrenal steroidogenic response of two synthetic ACTH analogues: the commercially available ACTH(1-24) (Cosyntropin) and the newer synthetic fragment ACTH(1-17). The findings suggest that ACTH(1-17) possesses a more pronounced and prolonged activity specifically on glucocorticoid and mineralocorticoid secretion.[1] This enhanced profile is attributed to an increased half-life and greater resistance to enzymatic degradation.[1]

Quantitative Data Summary
ParameterACTH(1-24)ACTH(1-17)Reference
Steroidogenic Activity StandardMore pronounced and prolonged[1]
Secretion Target Glucocorticoids and MineralocorticoidsGlucocorticoids and Mineralocorticoids[1]
Pharmacokinetic Profile Standard Half-lifeEnhanced Half-life[1]
Experimental Protocol: Adrenal Steroidogenesis Stimulation
  • Subjects: The study was conducted in humans.

  • Intervention: Administration of either synthetic ACTH(1-24) or ACTH(1-17).

  • Parameters Measured: Adrenal steroidogenic response was assessed by measuring levels of various hormones, including aldosterone, hydrocortisone, 17-hydroxycorticosteroids, dehydroepiandrosterone (DHEA), and hydroxyprogesterones.

  • Objective: To compare the potency and duration of the adrenal steroidogenic response induced by the two ACTH analogues.

Stereoisomers of ACTH(4-10) and Their Impact on Memory Formation

The differential effects of L- and D-isomers of an ACTH fragment on memory formation have been investigated in vivo. Specifically, the study compared ACTH(4-10)-L-Phe-7 (ACTH-L) and ACTH(4-10)-D-Phe-7 (ACTH-D) in mice. The results demonstrated opposing effects: the L-isomer improved memory retention, while the D-isomer impaired it.

Quantitative Data Summary
ACTH FragmentEffect on Memory RetentionOptimal DoseTime Window of EffectivenessInteraction with Anisomycin (Amnesia Inducer)Reference
ACTH(4-10)-L-Phe-7 Improved~0.3 mg/kgWithin 60 minutes of trainingLessened amnesia
ACTH(4-10)-D-Phe-7 Impaired1.0 - 3.0 mg/kgWithin 60 minutes of trainingIncreased amnesia
Experimental Protocol: Memory Retention in Avoidance Tasks
  • Subjects: Male mice.

  • Behavioral Paradigms: Passive and active avoidance tasks were used to assess memory retention.

  • Intervention: Post-training administration of either ACTH(4-10)-L-Phe-7 or ACTH(4-10)-D-Phe-7 at varying doses.

  • Key Findings: The study established a dose-response relationship for both fragments and determined the critical time window for their administration to be effective. It also explored the interaction of these peptides with a protein synthesis inhibitor to probe the underlying mechanism of action.

Repository Corticotropin Injection (RCI) vs. Synthetic ACTH(1-24) Depot

A phase 1 clinical study in healthy human subjects provided a direct comparison of the pharmacokinetics and pharmacodynamics of Repository Corticotropin Injection (RCI), a naturally sourced complex mixture of ACTH analogues, and a synthetic ACTH(1-24) depot. The findings indicate that these two products are not interchangeable, with RCI inducing a significantly lower endogenous cortisol response compared to the synthetic fragment, despite higher plasma concentrations of its pharmacokinetic marker.

Quantitative Data Summary
ParameterRepository Corticotropin Injection (RCI)Synthetic ACTH(1-24) DepotReference
Free Cortisol Exposure ~5-fold lower than synthetic ACTH(1-24)Standard
Steroidogenic Exposure ~4-fold lower than synthetic ACTH(1-24)Standard
Pharmacokinetic Marker N25-deamidated porcine ACTH(1-39)ACTH(1-24)
Experimental Protocol: Phase 1 Pharmacokinetic and Pharmacodynamic Study
  • Subjects: 48 healthy subjects aged 18 to 50 years.

  • Study Design: A single-center, open-label, randomized, parallel-group study.

  • Treatment Arms:

    • RCI: 80 IU subcutaneously twice weekly.

    • Synthetic ACTH(1-24) depot: 1 mg subcutaneously twice weekly.

    • Methylprednisolone: 32 mg orally once daily (to estimate steroidogenic exposure).

  • Endpoints: The study directly compared the pharmacokinetic and pharmacodynamic profiles of RCI and synthetic ACTH(1-24) depot.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the context of these in vivo studies, the following diagrams illustrate the general signaling pathway of ACTH and a typical experimental workflow for in vivo comparison.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH Fragment MC2R Melanocortin 2 Receptor (MC2R) ACTH->MC2R Binds to AC Adenylate Cyclase MC2R->AC Activates MRAP MRAP (Accessory Protein) MRAP->MC2R Required for MC2R function cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Steroidogenesis Steroidogenesis CREB->Steroidogenesis Initiates Gene Transcription

Caption: General signaling pathway of ACTH via the MC2R.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Grouping Randomize into Treatment Groups Animal_Model->Grouping Admin_A Administer ACTH Fragment A Grouping->Admin_A Admin_B Administer ACTH Fragment B Grouping->Admin_B Control Administer Vehicle (Control) Grouping->Control Behavioral Behavioral Assays (e.g., Avoidance Tasks) Admin_A->Behavioral Biochemical Biochemical Assays (e.g., Hormone Levels) Admin_A->Biochemical Admin_B->Behavioral Admin_B->Biochemical Control->Behavioral Control->Biochemical Stats Statistical Analysis (e.g., ANOVA, t-test) Behavioral->Stats Biochemical->Stats Comparison Compare Outcomes Between Groups Stats->Comparison

Caption: Typical workflow for in vivo comparison of ACTH fragments.

References

Validating ACTH(1-14) as a Research Tool for Adrenal Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of adrenocorticotropic hormone fragment (1-14) [ACTH(1-14)] with its parent molecule, full-length ACTH(1-39), and the clinically used synthetic analog, cosyntropin [ACTH(1-24)]. The data presented herein evaluates the utility of ACTH(1-14) as a research tool for studying adrenal function, focusing on its ability to activate the melanocortin-2 receptor (MC2R) and stimulate steroidogenesis.

Executive Summary

Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid production in the adrenal cortex.[1] Its biological activity is primarily attributed to its N-terminal region. While ACTH(1-24) (cosyntropin) is a potent and established tool for assessing adrenal function, the efficacy of shorter fragments like ACTH(1-14) has been a subject of investigation. Recent evidence strongly indicates that ACTH(1-14) is a significantly less potent agonist of the MC2R compared to longer ACTH fragments. In fact, the minimal sequence for substantial MC2R activation is now considered to be ACTH(1-15).[2][3] This guide synthesizes the available data to assist researchers in selecting the appropriate tool for their specific experimental needs.

Comparative Analysis of ACTH Analogs

The primary function of ACTH in the adrenal cortex is to stimulate the synthesis and release of steroid hormones, such as cortisol and corticosterone, by binding to and activating the MC2R.[4] The potency of ACTH analogs can be compared based on their binding affinity to MC2R and their ability to induce a biological response (steroidogenesis), often quantified by the half-maximal effective concentration (EC50).

Quantitative Data Comparison
ParameterACTH(1-14)ACTH(1-15)ACTH(1-24) (Cosyntropin)ACTH(1-39) (Endogenous)
MC2R Activation (EC50) >6500-fold less potent than ACTH(1-24)[2]1450 nMPotent Agonist (nM range)Potent Agonist (pM-nM range)
MC2R Binding Affinity (Kd) Not reported to bind MC2RWeakHigh (nM range)High (pM-nM range)
Steroidogenic Potency Very LowLowHighHigh

Note: Direct EC50 and Kd values for ACTH(1-14) are scarce in recent literature, with most evidence pointing towards a lack of significant activity. The >6500-fold decrease in potency is based on the trend of sequential C-terminal amino acid removal from ACTH(1-24).

Signaling Pathways and Experimental Workflows

ACTH Signaling Pathway in Adrenal Cortex Cells

Activation of the MC2R by ACTH initiates a cascade of intracellular events leading to steroidogenesis. The binding of ACTH to its G-protein coupled receptor, MC2R, activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and the Steroidogenic Acute Regulatory (StAR) protein. This ultimately leads to the increased transcription of steroidogenic enzymes and the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone production.

ACTH_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space ACTH ACTH Analog (e.g., ACTH 1-24) MC2R MC2R ACTH->MC2R G_protein Gs Protein MC2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates StAR StAR Protein (activated) PKA->StAR phosphorylates Transcription Transcription of Steroidogenic Enzymes PKA->Transcription activates Cholesterol Cholesterol Steroids Steroid Hormones (e.g., Cortisol) Mitochondrion Mitochondrion Cholesterol->Mitochondrion transport Mitochondrion->Steroids synthesis

Figure 1. Simplified ACTH signaling pathway in adrenal cortical cells.

Experimental Workflow for In Vitro Validation

The following diagram outlines a general workflow for comparing the steroidogenic activity of different ACTH analogs in an in vitro setting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Adrenal Cells (e.g., H295R or Primary Cells) Stimulation Stimulate Cells with ACTH Analogs (Dose-Response) Cell_Culture->Stimulation Peptide_Prep Prepare ACTH Analog Solutions (ACTH 1-14, 1-24, 1-39) Peptide_Prep->Stimulation Incubation Incubate for a Defined Period (e.g., 24h) Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection Cortisol_Assay Measure Cortisol/Corticosterone (e.g., ELISA, LC-MS/MS) Supernatant_Collection->Cortisol_Assay Data_Analysis Data Analysis (EC50 Calculation) Cortisol_Assay->Data_Analysis Comparison Compare Potency of Analogs Data_Analysis->Comparison

Figure 2. General workflow for in vitro comparison of ACTH analogs.

Experimental Protocols

In Vitro Steroidogenesis Assay Using Adrenal Cells

This protocol provides a general framework for assessing the steroidogenic potential of ACTH(1-14) in comparison to other ACTH analogs using a human adrenal cortex cell line (e.g., NCI-H295R) or primary adrenal cells.

1. Cell Culture and Plating:

  • Culture human NCI-H295R adrenal cortical carcinoma cells in a complete growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and other growth factors) under standard cell culture conditions (37°C, 5% CO2).

  • For primary cells, isolate human or animal adrenal cells using established collagenase digestion protocols.

  • Seed the cells in 24- or 48-well plates at a density that allows for sub-confluency during the stimulation period. Allow cells to adhere and grow for 24-48 hours.

2. Cell Stimulation:

  • Prior to stimulation, replace the growth medium with a serum-free or low-serum medium for a period of time (e.g., 12-24 hours) to reduce basal steroid production.

  • Prepare stock solutions of ACTH(1-14), ACTH(1-24), and ACTH(1-39) in a suitable vehicle (e.g., sterile water or PBS with a carrier protein like BSA).

  • Prepare a dilution series for each peptide to perform a dose-response analysis. A typical concentration range might span from 10^-12 M to 10^-6 M.

  • Remove the starvation medium and add the medium containing the different concentrations of the ACTH analogs to the respective wells. Include a vehicle-only control.

3. Incubation and Sample Collection:

  • Incubate the cells with the ACTH analogs for a predetermined time, typically 24 to 48 hours, to allow for sufficient steroid production.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells or debris and transfer the clear supernatant to a new tube.

  • Store the supernatant at -20°C or -80°C until analysis.

4. Cortisol/Corticosterone Measurement:

  • Quantify the concentration of cortisol (for human cells) or corticosterone (for rodent cells) in the collected supernatants.

  • Common methods include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available cortisol or corticosterone ELISA kit following the manufacturer's instructions.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity for steroid quantification.

5. Data Analysis:

  • For each ACTH analog, plot the cortisol/corticosterone concentration against the log of the peptide concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each analog.

  • Compare the EC50 values and the maximal steroid output to assess the relative potency and efficacy of ACTH(1-14) compared to the longer fragments.

Conclusion

Based on the current scientific literature, ACTH(1-14) is not a suitable tool for studying MC2R-mediated steroidogenesis in adrenal cells due to its extremely low potency. Research indicates that the C-terminal residues beyond position 14, particularly the basic amino acids in the 15-18 region, are critical for effective MC2R activation. For researchers aiming to investigate ACTH-induced adrenal function, the use of ACTH(1-24) (cosyntropin) or full-length ACTH(1-39) is strongly recommended as these molecules are well-characterized, potent agonists of the MC2R. The minimal fragment that retains some, albeit significantly reduced, activity is ACTH(1-15). Therefore, when designing experiments to probe the adrenal response to ACTH, selecting the appropriate, biologically active peptide is paramount for obtaining meaningful and reproducible results.

References

A Comparative Analysis of ACTH Fragment Binding to Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities of various adrenocorticotropic hormone (ACTH) fragments reveals critical insights into their selectivity and potency at the five melanocortin (MC) receptor subtypes. This guide synthesizes experimental data to provide a comparative overview for researchers in pharmacology and drug development.

Adrenocorticotropic hormone (ACTH) and its fragments are pivotal in a range of physiological processes, mediated by their interaction with the melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). While full-length ACTH(1-39) and its potent analogue ACTH(1-24) are the primary endogenous ligands for the MC2R, the binding affinities and functional activities of various shorter fragments differ significantly across the MC receptor family. Understanding these differences is crucial for the development of selective agonists and antagonists for therapeutic applications.

Comparative Binding Affinities of ACTH Fragments

The binding affinities of ACTH fragments for the five MC receptors are typically determined through competitive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production. The data, presented in terms of IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and EC50 (half-maximal effective concentration), highlight the structural determinants of receptor selectivity.

LigandMC1RMC2RMC3RMC4RMC5R
ACTH(1-39) -IC50: 4.6 ± 1.2 nM[1] EC50: 3.2 ± 0.5 nM[1] KD: 0.84 x 10-9 M[2]---
ACTH(1-24) Full Agonist[3]IC50: 3.9 ± 1.2 nM[1] EC50: 1.3 ± 0.2 nM KD: 0.94 x 10-9 MFull AgonistFull AgonistFull Agonist
ACTH(1-17) -IC50: 5.5 ± 1.0 nM EC50: 5.5 ± 1.0 nM---
ACTH(1-15) -EC50: 1450 nM---
[D-Phe7]ACTH(1-24) -IC50: 28 ± 3.4 nM EC50: 39 ± 11 nM---
[D-Nal(2')7]ACTH(1-24) -IC50: 23 ± 3.3 nM EC50: 38 ± 5.5 nMAgonistAgonist-
[D-Nal(2')7]ACTH(1-17) -IC50: 26 ± 2.5 nM EC50: 58 ± 4.5 nMMinimal peptide for activationMinimal peptide for activation-
ACTH(11-24) -Antagonist, IC50: ~10-9 M---
ACTH(7-39) -Antagonist, IC50: ~10-9 M---

Analysis of the data reveals that while ACTH(1-24) is a potent agonist at all five MC receptors, truncations and specific amino acid substitutions significantly impact its activity, particularly at the MC2R. The N-terminal region is crucial for MC2R activation, with ACTH(1-17) being the minimal fragment for high-affinity binding and signaling. Further truncation to ACTH(1-15) results in a dramatic loss of potency at the MC2R. Interestingly, fragments like ACTH(11-24) and ACTH(7-39) act as competitive antagonists at the MC2R.

Experimental Protocols

The determination of binding affinities and functional potencies of ACTH fragments relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of unlabeled ACTH fragments to compete with a radiolabeled ligand for binding to a specific MC receptor.

  • Receptor Preparation : Membranes from cells stably expressing the desired human MC receptor subtype are prepared. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup : The assay is typically performed in 96-well plates. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]NDP-MSH or [125I]-ACTH), and varying concentrations of the unlabeled competitor ACTH fragment.

  • Incubation : The mixture is incubated to allow binding to reach equilibrium, typically for 1 hour at 37°C.

  • Separation : Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing : The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data is used to generate a competition curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Production)

This assay measures the ability of ACTH fragments to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in MC receptor signaling.

  • Cell Culture : Cells expressing the specific MC receptor subtype are cultured to near confluence in appropriate multi-well plates.

  • Stimulation : The cells are incubated with varying concentrations of the ACTH fragment for a defined period.

  • Lysis : The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement : The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis : A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the ACTH fragment concentration. The EC50 value, representing the concentration that elicits a half-maximal response, is determined from this curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for ACTH at an MC receptor and the workflow of a competitive radioligand binding assay.

G cluster_membrane Plasma Membrane ACTH ACTH Fragment MC_Receptor MC Receptor ACTH->MC_Receptor Binds G_Protein Gs Protein MC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1. Generalized MC Receptor Signaling Pathway.

G Receptor_Prep Receptor Membrane Preparation Assay_Setup Assay Setup: Receptor + Radioligand + Competitor (ACTH Fragment) Receptor_Prep->Assay_Setup Incubation Incubation (e.g., 1 hr, 37°C) Assay_Setup->Incubation Filtration Vacuum Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Figure 2. Competitive Radioligand Binding Assay Workflow.

References

Safety Operating Guide

Personal protective equipment for handling Acth (1-14)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ACTH (1-14)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the synthetic peptide Acth (1-14). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research. As a biologically active peptide fragment, Acth (1-14) requires careful handling to minimize exposure, even though short synthetic peptides are generally considered to have low immunogenicity.

I. Personal Protective Equipment (PPE)

When handling Acth (1-14) in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent inhalation, dermal contact, and eye exposure.

PPE CategoryItemSpecifications and Use
Eye & Face Protection Safety GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended when handling the lyophilized powder or preparing stock solutions to provide an additional layer of protection against inhalation and splashes.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are required. For handling concentrated solutions, consider double-gloving.
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from contamination.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work in a well-ventilated area or a fume hood is advised.
II. Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and biological activity of Acth (1-14).

Receiving and Inspection:

  • Upon receipt, visually inspect the vial for any damage or a compromised seal.

  • Before opening, allow the lyophilized peptide to equilibrate to room temperature inside a desiccator to prevent moisture absorption, which can degrade the peptide.

Reconstitution:

  • Work in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Carefully remove the cap and disinfect the vial's rubber stopper with an alcohol swab.

  • Use a sterile syringe to slowly add the appropriate solvent. Acth (1-14) is soluble in distilled water.[1][2][3][4]

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.

Storage:

  • Lyophilized Powder: Store at -20°C for short-term storage and -80°C for long-term storage.[1]

  • In Solution: Aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or below. Peptide solutions are generally stable for a shorter duration than the lyophilized form.

Quantitative Data for Acth (1-14):

PropertyValue
Sequence Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly
Molecular Formula C₇₇H₁₀₉N₂₁O₂₀S
Molecular Weight 1680.88 g/mol
Solubility Soluble in water.
Storage (Lyophilized) -20°C (short-term), -80°C (long-term)
Stability in Plasma Stable for at least 6 hours at room temperature in EDTA plasma.
III. Disposal Plan

All materials that have come into contact with Acth (1-14) must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: All contaminated materials, including gloves, pipette tips, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused peptide solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the full chemical name ("Acth (1-14)") and any known hazard information.

  • Store the waste containers in a designated and secure hazardous waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal. Do not dispose of peptide waste down the drain or in regular trash.

IV. Decontamination Protocol

In case of a spill or for routine cleaning of contaminated surfaces and equipment, follow these steps:

  • Containment: For spills, immediately contain the area using absorbent materials.

  • Decontamination Solution: Prepare a fresh solution of 1% enzymatic detergent or a 6% sodium hypochlorite (bleach) solution.

  • Application:

    • For liquid spills, cover the absorbent material with the decontamination solution and allow a contact time of at least 30 minutes.

    • For surfaces, wipe down the contaminated area thoroughly with the decontamination solution.

    • For equipment, immerse in the solution if possible, or wipe all surfaces.

  • Cleaning: After the required contact time, clean the area or equipment with soap and water.

  • Rinsing: Thoroughly rinse the surfaces with water to remove any residual decontamination solution.

  • Waste Disposal: Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Visual Workflow for Handling Acth (1-14)

The following diagram illustrates the key steps and decision points in the safe handling, use, and disposal of Acth (1-14).

Acth_Handling_Workflow start Start: Receive Acth (1-14) inspect Inspect Vial for Damage start->inspect Check Integrity equilibrate Equilibrate to Room Temp in Desiccator inspect->equilibrate Seal Intact reconstitute Reconstitute in Sterile Environment equilibrate->reconstitute Prepare for Use use_peptide Use in Experiment reconstitute->use_peptide storage Store Appropriately (Lyophilized or Aliquoted) use_peptide->storage Store Remainder spill Spill Occurs use_peptide->spill Accident waste_collection Collect Waste (Solid & Liquid) use_peptide->waste_collection Generate Waste storage->use_peptide Retrieve for Future Use storage->waste_collection Expired/Unused decontaminate Decontaminate Area and Equipment spill->decontaminate Follow Protocol decontaminate->waste_collection Dispose of Cleaning Materials dispose Arrange for Professional Hazardous Waste Disposal waste_collection->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of Acth (1-14).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.